Product packaging for Monostearyl maleate(Cat. No.:CAS No. 1741-93-1)

Monostearyl maleate

Cat. No.: B3048549
CAS No.: 1741-93-1
M. Wt: 368.5 g/mol
InChI Key: MHQJUHSHQGQVTM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monostearyl Fumarate (CAS 1741-93-1) is a high-purity, long-chain monoester of fumaric acid and stearyl alcohol, supplied as a white crystalline powder . Its molecular formula is C22H40O4 with a molecular weight of 368.5 g/mol . This compound is characterized by its amphiphilic structure, which features a hydrophilic fumarate portion and a long, hydrophobic alkyl chain derived from stearyl alcohol . This structure is a key feature in its applications. The compound has a melting point between 86-94°C . Monostearyl Fumarate is primarily used in pharmaceutical research and development. A significant application is its role as a key intermediate in the synthesis of sodium stearyl fumarate, an important hydrophilic lubricant and excipient used in drug formulation to improve tablet disintegration and promote dissolution . Researchers value this compound for exploring the properties and applications of fumaric acid esters in material science and organic synthesis. The geometric isomerism of the fumarate (trans) moiety, as opposed to the maleate (cis) form, is a critical structural nuance that influences the compound's reactivity and physical properties . Handling should be conducted using appropriate personal protective equipment. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O4 B3048549 Monostearyl maleate CAS No. 1741-93-1

Properties

IUPAC Name

(Z)-4-octadecoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQJUHSHQGQVTM-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062406
Record name Octadecyl hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2424-62-6, 1741-93-1
Record name 1-Octadecyl (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2424-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2Z)-, 1-octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93 - 94 °C
Record name Octadecyl fumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as octadecyl maleate or monostearyl maleate. This document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a monoester derivative of maleic acid, an important intermediate in organic synthesis. The esterification of maleic anhydride with long-chain fatty alcohols, such as 1-octadecanol (stearyl alcohol), yields this compound. Its applications are found in various fields, including the synthesis of polymers and as a component in the development of novel drug delivery systems. This guide outlines a reliable protocol for its laboratory-scale synthesis.

Synthesis Protocol

The synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester is primarily achieved through the esterification of maleic anhydride with 1-octadecanol. To favor the formation of the monoester over the diester, a 1:1 molar ratio of the reactants is crucial. The reaction proceeds by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

Materials and Equipment

Materials:

  • Maleic Anhydride (C₄H₂O₃)

  • 1-Octadecanol (C₁₈H₃₈O)

  • Toluene (C₇H₈)

  • n-Hexane (C₆H₁₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum oven

  • Standard laboratory glassware

Experimental Procedure

A plausible experimental protocol, synthesized from available literature, is as follows:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) and 1-octadecanol (1.0 eq) in toluene (sufficient to dissolve reactants, e.g., 5-10 mL per gram of maleic anhydride).

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This helps to prevent side reactions.

  • Reaction: Heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for approximately 36 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Washing: Wash the crude product with a non-polar solvent like n-hexane to remove any unreacted 1-octadecanol.

    • Recrystallization: Recrystallize the solid product from a suitable solvent. Based on the properties of similar long-chain esters, ethanol or acetone could be effective. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified 2-Butenedioic acid (2Z)-, 1-octadecyl ester in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)
Maleic Anhydride98.0652-55
1-Octadecanol270.4958-60
2-Butenedioic acid (2Z)-, 1-octadecyl ester368.5893-94[1]
Reaction Parameters
ParameterValueNotes
Molar Ratio1:1 (Maleic Anhydride:1-Octadecanol)A 1:1 molar ratio is critical for maximizing the yield of the monoester product.[2]
SolventTolueneToluene is a suitable solvent for dissolving the reactants and for the reaction temperature.
Temperature60°CA moderate temperature is maintained to ensure a controlled reaction rate.
Reaction Time36 hoursThe extended reaction time allows for high conversion to the monoester.
CatalystNoneThe reaction can proceed without a catalyst, although acidic catalysts can be used.[3]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product MA Maleic Anhydride Mix Mixing in Toluene MA->Mix Oct 1-Octadecanol Oct->Mix React Heating at 60°C for 36h (under N2) Mix->React 1:1 Molar Ratio Evap Solvent Evaporation React->Evap Wash Washing with n-Hexane Evap->Wash Recryst Recrystallization Wash->Recryst Filter Filtration & Drying Recryst->Filter Product 2-Butenedioic acid (2Z)-, 1-octadecyl ester Filter->Product

Caption: Experimental workflow for the synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Signaling Pathway (Hypothetical Application)

While a specific signaling pathway for this compound is not detailed in the provided context, long-chain fatty acid esters can be involved in lipid metabolism and signaling. The following diagram illustrates a generalized pathway where a lipid ester might be processed.

Lipid_Metabolism_Pathway Ester Lipid Ester (e.g., Octadecyl Maleate) Hydrolysis Ester Hydrolysis (Lipase) Ester->Hydrolysis FA Fatty Acid (Octadecanol) Hydrolysis->FA MaleicAcid Maleic Acid Hydrolysis->MaleicAcid BetaOx Beta-Oxidation FA->BetaOx Signaling Cellular Signaling (e.g., PPAR activation) FA->Signaling Energy Energy Production (ATP) BetaOx->Energy

Caption: Generalized metabolic pathway for a lipid ester.

References

A Technical Guide to the Physicochemical Properties of Maleic Acid Mono-octadecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Maleic acid mono-octadecyl ester, also known as monostearyl maleate, is a fatty acid ester with an amphiphilic nature stemming from its long hydrophobic octadecyl tail and its hydrophilic maleic acid head group. This dual character makes it a subject of interest in formulations, particularly for creating stable emulsions and enhancing compatibility between disparate phases.[] This technical guide provides a comprehensive overview of the core physicochemical properties of maleic acid mono-octadecyl ester, details standard experimental protocols for their determination, and outlines logical workflows for its synthesis and characterization.

Physicochemical Properties

The properties of maleic acid mono-octadecyl ester are summarized below. The data is compiled from various chemical databases and supplier specifications. It is important to note the variability in some reported values, such as melting point, which may be attributable to differences in purity or measurement conditions.

PropertyValueReference(s)
IUPAC Name (2Z)-4-(Octadecyloxy)-4-oxobut-2-enoic acid[2]
Synonyms This compound, Octadecyl hydrogen maleate[2][3]
CAS Number 2424-62-6[2][3]
Molecular Formula C₂₂H₄₀O₄[][3]
Molecular Weight 368.55 g/mol []
Appearance White solid, Waxy solid[]
Melting Point 78 °C or 93 - 94 °C[2][3]
Boiling Point 483.4 °C at 760 mmHg[3]
Density 0.961 g/cm³[3]
pKa (acidic) ~3 (estimated for long-chain monoesters)
logP (calculated) 6.43[3]
Vapor Pressure 1.14 x 10⁻¹⁰ mmHg at 25 °C[3]
Flash Point 153.5 °C[3]
Refractive Index 1.472[3]

Synthesis and Purification Workflow

Maleic acid mono-octadecyl ester is typically synthesized via the esterification of maleic anhydride with stearyl alcohol (1-octadecanol). The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification MA Maleic Anhydride Reaction Esterification (e.g., 140°C, 5h) MA->Reaction SA Stearyl Alcohol (1-Octadecanol) SA->Reaction Recrystallization Recrystallization (e.g., from Hexane or Ethanol) Reaction->Recrystallization Crude Product Product Pure Maleic Acid Mono-octadecyl Ester Recrystallization->Product Purified Product

A typical workflow for the synthesis and purification of maleic acid mono-octadecyl ester.

Experimental Protocols

The determination of the physicochemical properties listed above requires standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

  • Sample Preparation: A small amount of the dry, purified maleic acid mono-octadecyl ester is finely powdered. The powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used.

  • Measurement: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow (0.5-2 °C).

Determination of pKa (Potentiometric Titration)

The pKa value quantifies the acidity of the free carboxylic acid group.

  • Sample Preparation: A precise weight of the monoester is dissolved in a suitable solvent mixture, typically a co-solvent system like water and ethanol, to ensure solubility.

  • Apparatus: A calibrated pH meter with a combination glass electrode is used, along with a magnetic stirrer and a burette.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from this curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems. The shake-flask method is the classical approach.

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of maleic acid mono-octadecyl ester is dissolved in the pre-saturated n-octanol.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the pre-saturated water in a separatory funnel. The funnel is shaken gently for a set period to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the layers have completely separated.

  • Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a newly synthesized compound. This process ensures that the material is pure and its fundamental properties are well-defined before its use in further research or development.

G cluster_synthesis Synthesis & Purity cluster_properties Property Determination cluster_final Final Data A Synthesis & Purification B Structural Verification (NMR, FT-IR, MS) A->B C Purity Assessment (HPLC, GC, TLC) B->C D Melting Point C->D E Boiling Point C->E F Solubility Studies C->F G pKa Determination C->G H logP Measurement C->H I Comprehensive Physicochemical Profile D->I E->I F->I G->I H->I

Workflow for the physicochemical characterization of a synthesized chemical entity.

References

CAS number and molecular weight of octadecyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Octadecyl Maleate

This technical guide provides a comprehensive overview of octadecyl maleate, also known as monostearyl maleate, tailored for researchers, scientists, and drug development professionals. It covers its chemical properties, synthesis, and known applications, with a focus on its role in pharmaceutical formulations.

Physicochemical Properties of Octadecyl Maleate

Octadecyl maleate is a monoester of maleic acid and stearyl alcohol. Its key quantitative properties are summarized in the table below.

PropertyValueSource
CAS Number 2424-62-6[1][2][3][4]
Molecular Formula C22H40O4[2][4]
Molecular Weight 368.55 g/mol [2][3][4]
Melting Point 79-81 °C[1][3]
Purity >95% (HPLC)[4]

Synthesis of Octadecyl Maleate

A common method for the synthesis of octadecyl maleate involves the reaction of stearyl alcohol with maleic anhydride.[5] This reaction can be catalyzed by an organic base, such as triethylamine, to facilitate the esterification process at a reduced temperature.[5]

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound involves the following steps:

  • Stearyl alcohol and maleic anhydride are reacted in the presence of an organic basic catalyst.[5]

  • The reaction is typically carried out at a temperature ranging from 45°C to 65°C.[5]

  • The use of a catalyst like triethylamine allows for lower reaction temperatures, which can help to reduce the formation of impurities and improve safety.[5]

It is important to note that specific reaction conditions, such as solvent and catalyst concentration, may vary and would require optimization for specific laboratory settings.

SynthesisWorkflow reagent1 Stearyl Alcohol reaction Reaction (45-65°C) reagent1->reaction reagent2 Maleic Anhydride reagent2->reaction catalyst Triethylamine (Catalyst) catalyst->reaction product Octadecyl Maleate reaction->product

Caption: Synthesis workflow for octadecyl maleate.

Applications in Drug Development

Octadecyl maleate is utilized as a pharmaceutical excipient.[2] Its primary role is to enhance the chemical stability of active pharmaceutical ingredients (APIs). For instance, it has been used to improve the stability of drugs like metoprolol succinate and certain sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[2]

Biological Effects and Signaling Pathways

Based on available public information, there are no established signaling pathways directly modulated by octadecyl maleate. While some studies investigate the biological effects of other maleate-containing compounds or molecules with long alkyl chains, this information is not directly applicable to octadecyl maleate. Researchers should exercise caution and not extrapolate findings from structurally different molecules.

Characterization and Analytical Techniques

The purity of octadecyl maleate can be assessed using High-Performance Liquid Chromatography (HPLC).[4] Certified reference materials are also available for use in analytical applications, including pharmaceutical release testing and method development.

References

A Strategic Guide to Uncovering the Biological Activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as octadecyl maleate, is a long-chain ester with currently uncharacterized biological activities. This technical guide provides a comprehensive, tiered strategy for the systematic investigation of its potential physiological and toxicological effects. In the absence of direct experimental data, this document outlines a prospective approach, beginning with computational predictions and progressing through a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided, alongside a framework for investigating potential metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers embarking on the biological evaluation of this and structurally similar lipophilic compounds.

Introduction

2-Butenedioic acid (2Z)-, 1-octadecyl ester is an organic molecule combining maleic acid, a dicarboxylic acid, with octadecanol, a long-chain fatty alcohol. The biological properties of this specific ester have not been extensively reported in scientific literature. However, its structural components—a reactive α,β-unsaturated carbonyl system in the maleate moiety and a long lipophilic alkyl chain—suggest a potential for various biological interactions. Long-chain fatty acids and their esters are known to play roles in cellular signaling and metabolism, while maleic acid and its derivatives can interact with biological macromolecules.[1][2][3] A systematic investigation is therefore warranted to elucidate the bioactivity profile of this compound.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity and assess the safety profile of 2-Butenedioic acid (2Z)-, 1-octadecyl ester. This workflow, depicted below, prioritizes computational and in vitro methods to refine hypotheses and minimize the use of in vivo studies.

Investigational_Workflow cluster_in_silico Tier 1: In Silico Assessment cluster_in_vitro Tier 2: In Vitro Screening cluster_in_vivo Tier 3: In Vivo Confirmation cluster_mechanistic Tier 4: Mechanistic Studies QSAR QSAR & Activity Prediction ADMET ADMET Prediction QSAR->ADMET Initial Screening Cytotoxicity General Cytotoxicity ADMET->Cytotoxicity Guide concentration selection AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory Endocrine Endocrine Disruption Assays Cytotoxicity->Endocrine SkinSensitization Skin Sensitization Assays Cytotoxicity->SkinSensitization AcuteToxicity Acute Oral Toxicity AntiInflammatory->AcuteToxicity If significant activity observed Endocrine->AcuteToxicity If significant activity observed RepeatedDose Repeated Dose Toxicity SkinSensitization->RepeatedDose If sensitization potential is high AcuteToxicity->RepeatedDose Inform dose selection Metabolism Metabolism & PK/PD RepeatedDose->Metabolism Signaling Signaling Pathway Analysis Metabolism->Signaling

Caption: Proposed tiered workflow for investigating the biological activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Tier 1: In Silico Assessment

Prior to laboratory experiments, computational methods can provide initial predictions of biological activity and potential toxicity, guiding the design of subsequent assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can be used to predict the biological activity or toxicity of a chemical based on its structure.[4] For 2-Butenedioic acid (2Z)-, 1-octadecyl ester, QSAR models trained on datasets of other esters can be employed to predict endpoints such as aquatic toxicity, skin sensitization, and receptor binding.[5]

ADMET Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This can help to anticipate its bioavailability and potential for accumulation in tissues.

Tier 2: In Vitro Screening

In vitro assays are essential for determining the cellular effects of the compound in a controlled environment.[6] Given the compound's lipophilic nature, special attention must be paid to its solubilization and delivery to the cells in culture.[7][8]

General Cytotoxicity Assays

Initial screening should assess the compound's general toxicity to cells. This will help to determine the concentration range for subsequent, more specific assays.

Table 1: Proposed In Vitro Cytotoxicity Assays

AssayPrincipleCell Line ExamplesEndpoint Measured
MTT/MTS Assay Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[9]HepG2 (liver), HaCaT (skin), 3T3 (fibroblasts)Colorimetric change (absorbance)
Neutral Red Uptake Assay Measures the accumulation of neutral red dye in the lysosomes of viable cells.[7]Same as aboveColorimetric change (absorbance)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Same as aboveEnzymatic activity (absorbance)
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-Butenedioic acid (2Z)-, 1-octadecyl ester in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays

Given that some fatty acid derivatives possess anti-inflammatory properties, it is pertinent to investigate this potential activity.

Table 2: Proposed In Vitro Anti-inflammatory Assays

AssayPrincipleCell Line/SystemEndpoint Measured
LPS-stimulated Cytokine Release Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells stimulated with lipopolysaccharide (LPS).[10]RAW 264.7 (macrophages), THP-1 (monocytes)Cytokine levels (ELISA)
COX Inhibition Assay Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the inflammatory pathway.[11]Cell-free or cell-basedProstaglandin E2 levels (ELISA)
Inhibition of Protein Denaturation A non-specific assay where the ability of the compound to inhibit heat-induced denaturation of proteins (e.g., albumin) is measured.[12]Cell-freeTurbidity (absorbance)
  • Cell Seeding and Differentiation: Plate THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Treat the differentiated macrophages with various non-toxic concentrations of the compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control.

Endocrine Disruption Assays

Due to the widespread exposure to esters in consumer products, assessing the potential for endocrine disruption is crucial. The US Environmental Protection Agency (EPA) has a tiered screening program for this purpose.[13][14]

Table 3: Proposed In Vitro Endocrine Disruption Assays

AssayPrincipleSystemEndpoint Measured
Estrogen Receptor (ER) Transcriptional Activation Assay Measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.[15]Yeast-based or mammalian cell lines (e.g., T47D)Reporter gene activity (e.g., luciferase, β-galactosidase)
Androgen Receptor (AR) Binding Assay Measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.Rat prostate cytosol or recombinant ARDisplacement of radiolabeled ligand
Aromatase Assay Measures the inhibition of the aromatase enzyme, which converts androgens to estrogens.Human placental microsomesFormation of tritiated water from a radiolabeled substrate
Skin Sensitization Assays

The potential for skin sensitization is an important toxicological endpoint, especially for compounds that may be used in topical products. The OECD has established guidelines for non-animal testing methods.[16]

Table 4: Proposed In Vitro Skin Sensitization Assays

Assay (OECD TG)PrincipleKey Event in AOPEndpoint Measured
Direct Peptide Reactivity Assay (DPRA) (OECD 442C) Measures the reactivity of the compound with synthetic peptides containing cysteine or lysine.Molecular Initiating EventPeptide depletion (HPLC)
KeratinoSens™ (OECD 442D) Measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[17]Keratinocyte activationLuciferase reporter gene activity
h-CLAT (OECD 442E) Measures the upregulation of cell surface markers (CD54, CD86) on dendritic-like cells.Dendritic cell activationMarker expression (Flow Cytometry)

Tier 3: In Vivo Confirmation

If significant biological activity or toxicity is observed in vitro, targeted in vivo studies may be necessary to understand the compound's effects in a whole organism.[6] These studies should be conducted in compliance with relevant guidelines.[18][19]

Acute Oral Toxicity Study (OECD TG 423)

An acute oral toxicity study provides information on the short-term toxic effects of a single high dose of the substance.[18]

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Tier 4: Mechanistic Studies

Metabolism and Pharmacokinetics

Understanding the metabolic fate of 2-Butenedioic acid (2Z)-, 1-octadecyl ester is crucial. It is likely to be hydrolyzed by esterases into maleic acid and octadecanol. The subsequent metabolism of these components would follow their respective known pathways.[20][21]

Signaling Pathway Analysis

Long-chain fatty acids and dicarboxylic acids are known to be involved in various signaling pathways, including those related to energy metabolism and inflammation.[1][22] Should the in vitro screening suggest a particular biological activity, further investigation into the underlying signaling pathways would be warranted.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Membrane Receptor AMPK AMPK Receptor->AMPK Esterase Esterase Maleic_Acid Maleic Acid Esterase->Maleic_Acid Octadecanol Octadecanol Esterase->Octadecanol Octadecyl_Maleate Octadecyl Maleate Octadecyl_Maleate->Receptor Potential Interaction Octadecyl_Maleate->Esterase Hydrolysis Octadecanol->AMPK Potential Activation ACC ACC AMPK->ACC Inhibition (via phosphorylation) CPT1 CPT1 ACC->CPT1 Relieves Inhibition Mito Fatty Acyl-CoA CPT1->Mito Transport Fatty_Acid_Oxidation Fatty Acid Oxidation Mito->Fatty_Acid_Oxidation

Caption: Hypothetical signaling pathway for the metabolic effects of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Conclusion

While the biological activities of 2-Butenedioic acid (2Z)-, 1-octadecyl ester are not yet characterized, its chemical structure suggests the potential for significant biological interactions. The tiered investigational approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for elucidating its bioactivity and safety profile. The findings from such studies will be crucial for understanding the potential applications and risks associated with this compound.

References

In-Depth Technical Guide: 2-Butenedioic Acid (2Z)-, 1-Octadecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butenedioic acid (2Z)-, 1-octadecyl ester (CAS No. 2424-62-6), also known as monostearyl maleate or octadecyl hydrogen maleate. This document consolidates information on its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its use in pharmaceuticals and materials science.

Core Compound Information

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a monoester of maleic acid and stearyl alcohol. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a long hydrophobic octadecyl chain, makes it a valuable compound in various scientific and industrial applications.

Physicochemical Properties

The following table summarizes the key quantitative data for 2-Butenedioic acid (2Z)-, 1-octadecyl ester, compiled from various commercial suppliers and chemical databases.

PropertyValueCitations
CAS Number 2424-62-6[1][2][3][4]
Molecular Formula C₂₂H₄₀O₄[1][2][3][4]
Molecular Weight 368.55 g/mol [1][2][3][4]
Appearance White Solid[3]
Melting Point 79-81 °C[3][5]
Purity >95% (HPLC)
Storage Conditions 2-8°C, in an amber vial under an inert atmosphere[3]
Solubility Practically insoluble in water.[1][2][3][4]
IUPAC Name (2Z)-4-(octadecyloxy)-4-oxobut-2-enoic acid[2]
Synonyms This compound, Octadecyl hydrogen maleate, Mono-Stearyl maleate[2][3]
Commercial Suppliers

A number of chemical suppliers offer 2-Butenedioic acid (2Z)-, 1-octadecyl ester, typically for research and development purposes. The following table lists some of the key commercial suppliers.

SupplierProduct NamePurity/GradeAvailable Quantities
Sigma-Aldrich This compoundPharmaceutical Secondary Standard, CRM200 mg, 500 mg
Biosynth This compound--
Clearsynth This compoundHigh QualityCustom
Simson Pharma This compoundAccompanied by Certificate of AnalysisIn Stock
Pharmaffiliates This compound-Please enquire
Veeprho This compoundReference Standard (USP, EMA, JP, BP)In Stock
BOC Sciences This compound-Please enquire
U.S. Pharmacopeia This compoundUSP Reference Standard100 mg

Experimental Protocols

Synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

A general method for the synthesis of this compound involves the esterification of maleic anhydride with stearyl alcohol.

Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve stearyl alcohol in an appropriate solvent.

  • Addition of Maleic Anhydride: Add maleic anhydride to the solution. An organic basic catalyst, such as triethylamine, can be introduced to facilitate the reaction at lower temperatures.

  • Reaction Conditions: The reaction mixture is heated. One cited method suggests a reaction temperature of 140°C for 5 hours.

  • Purification: After the reaction is complete, the product is purified by recrystallization from a suitable solvent to yield the final product.

G cluster_synthesis Synthesis Workflow reactants Stearyl Alcohol + Maleic Anhydride reaction Heating (e.g., 140°C, 5h) reactants->reaction 1. Esterification catalyst Organic Basic Catalyst (e.g., Triethylamine) catalyst->reaction purification Recrystallization reaction->purification 2. Crude Product product 2-Butenedioic acid (2Z)-, 1-octadecyl ester purification->product 3. Purified Product

Synthesis Workflow for 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Applications in Research and Development

Pharmaceutical Excipient

This compound is utilized as a pharmaceutical excipient in the manufacturing of tablets and capsules.[1] Its primary role is to enhance the chemical stability of active pharmaceutical ingredients (APIs).[1] For instance, it has been used to improve the stability of metoprolol succinate and sodium-dependent glucose co-transporter 2 inhibitors.[1] While specific formulation protocols are often proprietary, the general workflow for incorporating such an excipient in tablet manufacturing is outlined below.

G cluster_formulation Pharmaceutical Tablet Formulation Workflow api Active Pharmaceutical Ingredient (API) blending Blending api->blending excipient This compound (as a stabilizer) excipient->blending other_excipients Other Excipients (fillers, binders, etc.) other_excipients->blending granulation Granulation (Wet or Dry) blending->granulation compression Tableting/ Compression granulation->compression final_product Final Tablet Dosage Form compression->final_product

General Workflow for Tablet Formulation using this compound.
Materials Science: Humidity Sensors

This compound serves as a precursor in the synthesis of inorganic-organic hybrid nanowires, which have applications in the fabrication of humidity sensors. The long octadecyl chain can influence the self-assembly and surface properties of the resulting nanomaterials, which are critical for their sensing capabilities. The fabrication of such sensors typically involves the deposition of the sensing material onto an electrode array.

G cluster_sensor_fab Humidity Sensor Fabrication Workflow precursor This compound synthesis Synthesis of Inorganic-Organic Hybrid Nanowires precursor->synthesis 1. Precursor Material deposition Deposition of Nanowires synthesis->deposition 2. Sensing Material substrate Flexible Substrate with Electrode Array substrate->deposition 3. Deposition Target device Humidity Sensor Device deposition->device 4. Final Assembly

Fabrication Workflow for a Humidity Sensor.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain literature detailing the direct interaction of 2-Butenedioic acid (2Z)-, 1-octadecyl ester with specific cellular signaling pathways. One supplier note mentions its potential to inhibit alopecia areata, with a proposed but unconfirmed mechanism of action related to particle size or protonation.[1] Another source indicates that in lipid membrane experiments, this compound could increase cell membrane permeability, which is a property relevant to drug delivery systems. However, a definitive mechanism or signaling cascade has not been elucidated. Researchers investigating the biological effects of this compound should consider its amphiphilic properties and potential to interact with cell membranes and lipid-mediated signaling processes.

Conclusion

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a commercially available compound with established applications in pharmaceutical formulations as a stabilizing excipient and in materials science for the development of humidity sensors. While general synthesis and application workflows are understood, detailed, publicly available experimental protocols and a clear understanding of its biological mechanism of action remain areas for further investigation. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

Navigating the Crystalline Landscape of Maleic Acid Mono-octadecyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid mono-octadecyl ester, a long-chain aliphatic ester of maleic acid, holds potential in various applications, including as a surfactant, lubricant, and in the formulation of drug delivery systems. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for optimizing its function and formulation. This technical guide addresses the current state of knowledge regarding the crystal structure of maleic acid mono-octadecyl ester. Extensive searches of crystallographic databases, academic literature, and patent filings indicate that, to date, the complete crystal structure of maleic acid mono-octadecyl ester has not been experimentally determined and deposited in the public domain. This guide, therefore, provides a comprehensive overview of the available physicochemical data, details established synthesis protocols, and outlines the inherent challenges and strategic approaches to its crystallization.

Physicochemical Properties

Understanding the physicochemical properties of maleic acid mono-octadecyl ester is a prerequisite for designing successful crystallization experiments. The key properties are summarized in Table 1. The molecule possesses an amphiphilic nature, with a polar carboxylic acid head group and a long, nonpolar octadecyl tail. This duality significantly influences its solubility and self-assembly behavior, which are critical factors in crystallization.

PropertyValueSource
Molecular Formula C₂₂H₄₀O₄[1]
Molecular Weight 368.55 g/mol []
Appearance White Solid[]
Melting Point Not definitively reported, but related long-chain monoalkyl maleates are solids at room temperature.[3]
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly, Heated), Methanol (Slightly). Insoluble in water.[]
pKa (of the carboxylic acid group) The pKa of the monoesters of maleic acid are estimated to be around 3.[4]

Synthesis of Maleic Acid Mono-octadecyl Ester

The synthesis of maleic acid mono-octadecyl ester is typically achieved through the esterification of maleic anhydride with octadecyl alcohol (stearyl alcohol). This reaction proceeds via a ring-opening mechanism of the anhydride.

Experimental Protocol: Synthesis
  • Reactants: Maleic anhydride and octadecyl alcohol in a 1:1 molar ratio.

  • Solvent: The reaction can be carried out neat (without a solvent) or in a high-boiling point, inert solvent such as toluene or xylene to aid in heat transfer and control.

  • Temperature: The reaction mixture is heated to a temperature typically ranging from 100°C to 140°C.

  • Reaction Time: The reaction is monitored for completion, which can take several hours. Progress can be tracked by techniques such as thin-layer chromatography (TLC) or by monitoring the disappearance of the starting materials.

  • Purification: The resulting crude product, primarily the monoester, can be purified by recrystallization from a suitable solvent, such as hexane or ethanol, to remove any unreacted starting materials or the diester byproduct.

A generalized workflow for the synthesis is depicted in the following diagram:

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product MA Maleic Anhydride Mix Mixing and Heating (100-140°C) MA->Mix OA Octadecyl Alcohol OA->Mix Recrystallization Recrystallization Mix->Recrystallization Product Maleic Acid Mono-octadecyl Ester Recrystallization->Product G Factors Influencing Crystallization cluster_molecule Molecular Properties cluster_challenges Crystallization Challenges cluster_goal Desired Outcome Flexibility High Conformational Flexibility OilingOut Tendency to Oil Out Flexibility->OilingOut Amorphous Formation of Amorphous Solid Flexibility->Amorphous Amphiphilicity Amphiphilic Nature Amphiphilicity->OilingOut SingleCrystal Single Crystal Growth OilingOut->SingleCrystal Hinders Polymorphism Potential for Polymorphism Polymorphism->SingleCrystal Complicates Amorphous->SingleCrystal Hinders G Crystallization Screening Workflow Start Purified Maleic Acid Mono-octadecyl Ester SolventScreen Solvent Screening (Single and Binary Systems) Start->SolventScreen MethodScreen Method Screening SolventScreen->MethodScreen Optimization Condition Optimization MethodScreen->Optimization Analysis Crystal Analysis (Microscopy, XRD) Optimization->Analysis

References

Navigating the Solubility Landscape of Octadecyl Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and excipients is a cornerstone of formulation science. This technical guide provides an in-depth overview of the solubility characteristics of octadecyl maleate, a long-chain ester with potential applications in various pharmaceutical formulations. Due to the limited availability of specific quantitative data in publicly accessible literature, this paper focuses on the theoretical solubility profile, general experimental methodologies for its determination, and a logical workflow for assessing its behavior in common organic solvents.

Theoretical Solubility Profile of Octadecyl Maleate

Octadecyl maleate, with its long C18 alkyl chain, is a predominantly nonpolar molecule. Its solubility behavior is primarily governed by the principle of "like dissolves like." The large, hydrophobic octadecyl group dictates its affinity for nonpolar organic solvents, while the more polar maleate headgroup contributes a minor polar characteristic.

Based on its structure, the following qualitative solubility profile in common organic solvents can be anticipated:

  • High Solubility: In nonpolar solvents such as hexane, toluene, and other hydrocarbons. The long alkyl chain will readily interact with these solvents through van der Waals forces.

  • Moderate to Good Solubility: In solvents of intermediate polarity like ethyl acetate and acetone. These solvents possess both polar and nonpolar characteristics that can interact with the ester and alkyl functionalities of octadecyl maleate.

  • Low to Very Low Solubility: In polar protic solvents like ethanol and methanol. The strong hydrogen bonding network of these alcohols does not favorably interact with the large, nonpolar alkyl chain.

  • Practically Insoluble: In water. The hydrophobic nature of the octadecyl chain will dominate, leading to negligible solubility in aqueous media.

Experimental Protocol for Solubility Determination

For a compound with limited available data like octadecyl maleate, a robust experimental protocol is essential to determine its solubility accurately. The following outlines a general gravimetric method, a common and reliable technique for this purpose.[1][2][3]

Objective: To determine the equilibrium solubility of octadecyl maleate in various organic solvents at a specified temperature.

Materials:

  • Octadecyl maleate (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of octadecyl maleate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Weigh the evaporating dish or vial containing the filtered solution to determine the weight of the solution.

    • Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of octadecyl maleate, or use a vacuum desiccator, to evaporate the solvent completely.

    • Once the solvent is fully evaporated, re-weigh the dish or vial to determine the mass of the dissolved octadecyl maleate.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molarity.

    • Solubility ( g/100 mL): (Mass of dissolved octadecyl maleate / Volume of solvent used to dissolve it) x 100

    • Solubility (mg/mL): Mass of dissolved octadecyl maleate (mg) / Volume of the aliquot of saturated solution (mL)

Data Presentation:

To facilitate easy comparison, the quantitative solubility data should be summarized in a clearly structured table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
Hexane25
Toluene25
Ethyl Acetate25
Acetone25
Ethanol25
Methanol25

Workflow for Solubility Assessment

The logical progression of determining and understanding the solubility of a compound like octadecyl maleate can be visualized as a workflow. This process begins with theoretical assessment and culminates in quantitative analysis and application.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Application & Formulation A Compound Characterization (Octadecyl Maleate) B Theoretical Solubility Prediction ('Like Dissolves Like') A->B Analyze Structure C Solvent Selection B->C Guide Solvent Choice D Equilibrium Solubility Experiment (Gravimetric Method) C->D Prepare Samples E Data Analysis & Quantification D->E Measure & Calculate F Quantitative Solubility Data E->F Generate Results G Formulation Development F->G Inform Excipient Selection H Preclinical & Clinical Studies G->H Develop Dosage Form

Caption: Workflow for assessing the solubility of octadecyl maleate.

Conclusion

While specific, publicly available quantitative data on the solubility of octadecyl maleate in common organic solvents is scarce, a strong theoretical understanding of its chemical structure allows for a reliable prediction of its solubility profile. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining these crucial parameters in the laboratory. The systematic workflow presented further illustrates the logical progression from theoretical assessment to practical application in formulation development. Accurate determination of solubility is a critical step in unlocking the full potential of new chemical entities and excipients in the pharmaceutical sciences.

References

Thermal stability and decomposition of octadecyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of Octadecyl Maleate and Its Structural Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the thermal properties of long-chain dialkyl esters, with a specific focus on analogues of octadecyl maleate. Due to a lack of extensive public data on octadecyl maleate itself, this guide utilizes data from a close structural analogue, dioctadecyl succinate, to provide a robust framework for understanding the expected thermal behavior, stability, and decomposition profile. Dioctadecyl succinate features the same C18 alkyl chains and a four-carbon di-ester linkage, making it an excellent model for this analysis.

Introduction to Thermal Stability Analysis

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For long-chain esters like octadecyl maleate, which are relevant in fields from polymer chemistry to drug delivery systems, understanding thermal stability is paramount. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on decomposition temperatures, phase transitions, and thermal reliability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[1] This technique is essential for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its overall thermal stability.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[3] It is used to determine phase transition temperatures, such as melting and crystallization points, and their associated enthalpy changes.[3][4]

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental methodologies are fundamental for reproducible thermal analysis. The following protocols are based on standard practices for analyzing long-chain esters.

Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and degradation profile of the material.

  • Instrumentation: A thermogravimetric analyzer (e.g., METTLER TOLEDO STARe System) is used.[4]

  • Sample Preparation: A sample mass of 15–20 mg is placed into an alumina or platinum crucible.[4]

  • Experimental Conditions:

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to an upper limit sufficient to ensure complete decomposition (e.g., 600 °C).[4]

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[4]

    • Atmosphere: The experiment is conducted under a constant flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The resulting data (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which indicates the start of significant mass loss, and the peak decomposition temperature.

Differential Scanning Calorimetry (DSC)

This protocol details the method for identifying phase change temperatures and enthalpies.

  • Instrumentation: A differential scanning calorimeter (e.g., METTLER TOLEDO DSC 823e) is employed.[4]

  • Calibration: The instrument is calibrated using a standard with a known melting point, such as indium.[4]

  • Sample Preparation: A sample mass of 5–15 mg is hermetically sealed in an aluminum pan.[4]

  • Experimental Conditions:

    • Temperature Program: The sample undergoes a series of heating and cooling cycles to observe its phase change behavior and assess its thermal reliability. A typical program would be heating from -25 °C to 100 °C at a rate of 10 °C/min, followed by a cooling cycle at the same rate.[4] These cycles are often repeated to check for consistency.[5]

    • Atmosphere: A constant flow of nitrogen (e.g., 100 mL/min) is maintained throughout the experiment.[4]

  • Data Analysis: The DSC thermogram is analyzed to identify the melting temperature (T_m) and crystallization temperature (T_c), as well as the latent heats (enthalpies) of fusion (ΔH_fusion) and crystallization.

Thermal Properties of Dioctadecyl Succinate (Analogue)

The following tables summarize the quantitative thermal analysis data for dioctadecyl succinate (DOS), a close structural analogue of dioctadecyl maleate. This data provides a strong indication of the expected thermal behavior.

Table 1: Phase Change Properties of Dioctadecyl Succinate (DSC Analysis)

PropertyHeating CycleCooling Cycle
Phase Change Temperature (°C) 64 °C63 °C
Enthalpy (J/g) 194.9 J/g191.7 J/g

Data sourced from a study on dioctadecyl succinate as a phase change material. The study also confirmed the material's thermal reliability over 1000 cycles.[6]

Table 2: Thermal Stability of Dioctadecyl Succinate (TGA Analysis)

PropertyValue
Decomposition Onset Temp. (T_onset) > 200 °C
Atmosphere Inert (Nitrogen)

Long-chain esters like dioctadecyl succinate generally exhibit good thermal stability, with decomposition typically beginning above 200 °C.[6]

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in thermal stability analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation S1 Synthesize/Obtain Octadecyl Maleate Analogue S2 Weigh Sample (5-15mg for DSC, 15-20mg for TGA) S1->S2 TGA TGA Analysis S2->TGA TGA Instrument DSC DSC Analysis S2->DSC DSC Instrument R1 Determine T_onset & Decomposition Profile TGA->R1 R2 Determine T_m, T_c & Phase Change Enthalpy DSC->R2 Conclusion Assess Thermal Stability & Properties R1->Conclusion R2->Conclusion

Caption: General workflow for thermal analysis of long-chain esters.

TGA_Decomposition_Logic Start Start TGA Run (Sample in N2 Atmosphere) Heating Apply Linear Heating Ramp (e.g., 10 °C/min) Start->Heating Monitor Monitor Sample Mass vs. Temperature Heating->Monitor Check Mass Loss > 5%? Monitor->Check Decomp Decomposition Occurring Check->Decomp Yes Stable Thermally Stable Region Check->Stable No End End of Run Decomp->End Stable->Heating

Caption: Logical flow of a Thermogravimetric Analysis (TGA) experiment.

Decomposition Mechanism

For long-chain aliphatic polyesters and esters, thermal decomposition in an inert atmosphere primarily occurs through two non-radical pathways:

  • β-Hydrogen Scission: This is often the dominant mechanism for esters with hydrogen atoms on the β-carbon of the alcohol moiety. The process involves a six-membered ring transition state, leading to the formation of a carboxylic acid and an alkene. For octadecyl maleate, this would involve the cleavage of the C-O bond of the ester, yielding maleic acid (or its anhydride) and octadecene.

  • α-Hydrogen Scission: A less common pathway that involves the abstraction of a hydrogen atom from the α-carbon.

Given the structure of octadecyl maleate, the β-hydrogen scission is the most probable dominant decomposition pathway under inert conditions, leading to the volatilization of the octadecene chains and leaving behind derivatives of maleic acid, which may further decompose at higher temperatures.

Conclusion

While direct experimental data for octadecyl maleate is scarce, a comprehensive understanding of its thermal stability can be extrapolated from its close structural analogue, dioctadecyl succinate. It is expected that octadecyl maleate will exhibit high thermal stability, with decomposition initiating above 200 °C. Its phase change properties will be dictated by the long C18 alkyl chains. The primary decomposition mechanism is predicted to be β-hydrogen scission. The experimental protocols and data presented in this guide offer a robust foundation for researchers and professionals working with this and similar long-chain ester compounds.

References

Potential research areas for maleic acid mono-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potential Research Areas for Maleic Acid Mono-octadecyl Ester

Abstract

Maleic acid mono-octadecyl ester, also known as monostearyl maleate, is an amphiphilic molecule possessing a unique combination of a long hydrophobic alkyl chain, a polymerizable carbon-carbon double bond, and a reactive carboxylic acid group. This trifecta of functional moieties makes it a highly versatile building block for novel materials with wide-ranging applications, particularly in the fields of polymer science, drug delivery, and advanced material formulation. This whitepaper provides a comprehensive overview of the physicochemical properties of maleic acid mono-octadecyl ester, details key experimental protocols, and explores promising, data-driven research avenues for scientists and drug development professionals.

Introduction

Maleic acid and its derivatives are pivotal chemical intermediates used in the synthesis of polymers, resins, and various specialty chemicals.[1][2] The esterification of maleic acid with long-chain fatty alcohols, such as octadecanol, yields amphiphilic monoesters with significant potential. Maleic acid mono-octadecyl ester (MOME) combines a hydrophilic dicarboxylic acid head with a lipophilic 18-carbon tail, imparting surfactant-like properties.[3] Crucially, the molecule retains a free carboxyl group for further functionalization or pH-responsive behavior, and an unsaturated bond that can participate in polymerization and addition reactions.[4][5] These structural features position MOME as a candidate for creating functional polymers, advanced drug delivery vehicles, and specialized coatings. This guide will illuminate the path for future research and development of this promising compound.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of MOME is essential for its application in research. Key data has been aggregated from various sources to provide a clear overview.

Data Presentation

The quantitative properties of maleic acid mono-octadecyl ester are summarized in the table below.

PropertyValueReference(s)
CAS Number 2424-62-6[6][7]
Molecular Formula C₂₂H₄₀O₄[6][7]
Molecular Weight 368.55 g/mol [7]
Appearance White to Off-White Solid[7][]
Melting Point 78-81 °C[7][]
Boiling Point (Predicted) 483.4 ± 28.0 °C at 760 mmHg[7][]
Density (Predicted) 0.961 ± 0.06 g/cm³[7][]
Solubility Slightly soluble in Chloroform, DMSO (heated), and Methanol.[7][]
IUPAC Name (Z)-4-octadecoxy-4-oxobut-2-enoic acid[]
Synonyms This compound, Octadecyl hydrogen maleate, Monooctadecyl maleate[6][][9]
Synthesis and Characterization Workflow

The synthesis of MOME is typically achieved through the reaction of maleic anhydride with octadecanol. This process opens the anhydride ring to form the monoester.

G Reactants Reactants Maleic Anhydride + 1-Octadecanol Reaction Ring-Opening Reaction Solvent (e.g., Toluene) Inert Atmosphere (N₂) Heat (e.g., 80-100°C) Reactants->Reaction 1. Mixing Crude Crude Product Mixture (MOME, unreacted starting materials, diester) Reaction->Crude 2. Reaction Completion Purification Purification Recrystallization from Hexane or Ethanol Crude->Purification 3. Isolation Pure Pure MOME Product (White Solid) Purification->Pure 4. Crystallization Characterization Characterization ¹H NMR, FTIR, Mass Spec, Melting Point Pure->Characterization 5. Analysis Final Verified MOME Characterization->Final Validation

Workflow for MOME Synthesis and Verification.
Experimental Protocol: Synthesis of MOME

This protocol describes a standard laboratory procedure for synthesizing maleic acid mono-octadecyl ester.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve maleic anhydride (1.0 eq) and 1-octadecanol (1.0 eq) in anhydrous toluene.

  • Reaction: Purge the flask with nitrogen gas for 15 minutes. Heat the reaction mixture to 80°C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or n-hexane and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • ¹H NMR: Confirm the structure by identifying characteristic peaks for the vinyl protons, the octadecyl chain, and the carboxylic acid proton.

    • FTIR: Verify the presence of C=O (ester and carboxylic acid), C=C, and C-O functional groups.

    • Melting Point: Measure the melting point and compare it with the literature value (78-81°C) to assess purity.[7]

Potential Research Area 1: Advanced Drug Delivery Systems

The amphiphilic nature of MOME makes it an excellent candidate for constructing nanocarriers for hydrophobic drugs. Copolymers incorporating MOME can self-assemble into micelles, encapsulating therapeutic agents and improving their solubility and bioavailability.

Rationale: pH-Responsive Micelles

Copolymers of styrene and maleic acid (SMA) are already known to form micelles for drug delivery.[10][11] Incorporating MOME into such polymer backbones would enhance the hydrophobic core, potentially increasing the loading capacity for highly lipophilic drugs. The free carboxyl group on the MOME moiety provides a "smart" release mechanism. In the physiological pH of blood (~7.4), the carboxyl group is deprotonated (COO⁻), stabilizing the micelle structure. Upon reaching the acidic tumor microenvironment (pH ~6.5), the group becomes protonated (COOH), increasing hydrophobicity, disrupting micelle stability, and triggering the release of the encapsulated drug.[12]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) Micelle MOME-Copolymer Micelle (Stable, Drug Encapsulated) EPR EPR Effect (Passive Targeting) Micelle->EPR Tumor Vasculature Accumulation Micelle Accumulation EPR->Accumulation Extravasation Protonation Carboxyl Protonation (COO⁻ → COOH) Accumulation->Protonation Acidic pH Trigger Destabilization Micelle Destabilization Protonation->Destabilization Release Drug Release Destabilization->Release

pH-Responsive Drug Release Mechanism.
Experimental Protocol: Preparation of Drug-Loaded MOME Micelles

This protocol outlines the preparation of drug-loaded micelles from a pre-synthesized MOME-containing copolymer (e.g., poly(styrene-co-MOME)).

  • Polymer and Drug Dissolution: Dissolve the MOME-based copolymer and a hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent like tetrahydrofuran (THF) or acetone.

  • Nanoprecipitation: Add the organic solution dropwise into a vigorously stirring aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The hydrophobic polymer will precipitate, and the amphiphilic chains will self-assemble into micelles, entrapping the drug.

  • Solvent Removal: Stir the resulting colloidal suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

  • Purification: Remove any non-encapsulated drug and excess polymer by dialysis against the aqueous buffer using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential).

    • Drug Loading: Lyophilize a known volume of the micellar solution. Dissolve the dried sample in a suitable organic solvent to break the micelles and measure the drug concentration using HPLC or UV-Vis spectroscopy. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

    • In Vitro Release: Incubate the drug-loaded micelles in buffers at different pH values (e.g., pH 7.4 and pH 6.5) at 37°C. At various time points, collect samples, separate the micelles from the release medium (e.g., via centrifugation), and quantify the amount of released drug.

Potential Research Area 2: Polymerizable Surfactants (Surfmers)

The dual functionality of MOME as both a surfactant and a monomer (a "surfmer") opens avenues in emulsion polymerization. When used in this process, MOME can stabilize monomer droplets and then become covalently incorporated into the resulting polymer particles, leading to more stable latexes with reduced surfactant leaching.

Rationale: Covalent Stabilization

Traditional emulsion polymerization relies on surfactants that adsorb to the surface of polymer particles. These surfactants can later desorb, affecting the long-term stability and properties of the final product (e.g., a paint or adhesive). By using MOME as a surfmer, the stabilizing amphiphilic molecule becomes a permanent part of the polymer backbone, preventing leaching and improving water resistance and adhesion.[3]

G MOME MOME Structure Hydrophilic Head (Maleic Acid Moiety) Hydrophobic Tail (Octadecyl Chain) Polymerizable (C=C Double Bond) Function Dual Functionality MOME:hydrophilic->Function MOME:hydrophobic->Function MOME:reactive->Function Surfactant Surfactant Action (Micelle/Emulsion Formation) Function->Surfactant Monomer Monomer Action (Copolymerization) Function->Monomer

Logical Relationship of MOME Structure to its "Surfmer" Function.
Experimental Protocol: Measuring Critical Micelle Concentration (CMC)

Determining the CMC is crucial for understanding the surfactant properties of MOME. The pyrene fluorescence probe method is a highly sensitive technique for this purpose.

  • Stock Solutions: Prepare a stock solution of MOME in water (if necessary, adjust pH slightly with NaOH to improve solubility). Prepare a stock solution of pyrene in a volatile solvent like acetone.

  • Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of MOME. To each solution, add a small aliquot of the pyrene stock solution and mix thoroughly. The final pyrene concentration should be very low (e.g., ~10⁻⁶ M). Allow the acetone to evaporate completely.

  • Fluorescence Measurement: Excite the samples at ~335 nm and record the emission spectra. Note the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.

  • Data Analysis: The polarity of the microenvironment around the pyrene molecule affects the ratio of the I₁/I₃ peaks. In the polar aqueous environment, the ratio is high. As MOME concentration increases and micelles form, pyrene partitions into the hydrophobic micellar core, causing a significant drop in the I₁/I₃ ratio.

  • CMC Determination: Plot the I₁/I₃ intensity ratio as a function of the logarithm of the MOME concentration. The CMC is determined from the inflection point of this plot, where the ratio begins to decrease sharply.

Toxicology and Biocompatibility Assessment

While MOME holds great promise, a thorough evaluation of its safety profile is paramount, especially for biomedical applications. Data on structurally similar long-chain maleic esters provide a preliminary basis for assessment.

Existing Data and Future Directions

Maleic acid esters with long chains are generally expected to be hydrolyzed in the body to maleic acid and the corresponding alcohol (octadecanol), both of which have known metabolic pathways.[13] However, the monoesters themselves are flagged for potential skin corrosivity and sensitization.[13][14] For any application involving biological contact, specific toxicological studies on MOME are mandatory.

Hazard ProfileAssessment for Long-Chain Maleic MonoestersRecommended Future Research for MOMEReference(s)
Acute Toxicity (Oral) Expected to be low to moderate.In vivo LD₅₀ studies.[13]
Dermal & Ocular Irritation Expected to be corrosive to skin and cause serious eye damage.In vitro skin/eye irritation models (e.g., EpiDerm™, EpiOcular™).[13][14]
Skin Sensitization Considered to be skin sensitizers.Local Lymph Node Assay (LLNA) or other sensitization tests.[13][14]
Genotoxicity & Carcinogenicity Not expected to have carcinogenic or mutagenic potential.Ames test, in vitro micronucleus assay.[13]
Biocompatibility No specific data available.Cytotoxicity (e.g., MTT assay), hemocompatibility (hemolysis assay).-
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of MOME (or MOME-based nanoparticles) on the metabolic activity of mammalian cells, a proxy for cell viability.

  • Cell Culture: Seed a relevant cell line (e.g., HeLa, fibroblasts, or a cancer cell line for drug delivery studies) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare a series of dilutions of MOME (or the MOME formulation) in a complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Maleic acid mono-octadecyl ester is a molecule of significant scientific interest, standing at the intersection of polymer chemistry, material science, and pharmaceutical development. Its unique amphiphilic and reactive structure provides a versatile platform for innovation. The most promising research areas include its use in creating "smart" pH-responsive drug delivery systems capable of targeted tumor therapy, its application as a polymerizable surfactant to synthesize highly stable and functional latexes for coatings and adhesives, and its potential as a building block for novel functional polymers. While preliminary toxicity data warrants a cautious and thorough approach to safety evaluation, the potential benefits justify a rigorous investigation into this compound. The protocols and research directions outlined in this guide offer a foundational framework for scientists to unlock the full potential of maleic acid mono-octadecyl ester.

References

Methodological & Application

Application Notes and Protocols for Octadecyl Maleate as a Polymer Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl maleate is an ester of maleic acid and octadecanol, featuring a long C18 alkyl chain. This molecular structure suggests its potential utility as a secondary plasticizer or a co-monomer in polymer formulations. Maleate esters are known to be incorporated into polymer chains or act as plasticizers to enhance flexibility and processability.[1][2] The long octadecyl chain can impart hydrophobicity and lubricating properties to the polymer matrix. These application notes provide an overview of the potential uses of octadecyl maleate as a polymer additive and detailed protocols for its evaluation. While direct data for octadecyl maleate is limited, the following information is synthesized from studies on similar long-chain maleates and other octadecyl-containing polymer additives.[3][4][5]

Potential Applications:

  • Secondary Plasticizer in PVC: In Polyvinyl Chloride (PVC) formulations, octadecyl maleate can be used in conjunction with primary plasticizers to improve flexibility, reduce hardness, and enhance low-temperature performance.[6][7]

  • Co-monomer in Emulsion Polymerization: Octadecyl maleate can be co-polymerized with monomers like vinyl acetate or acrylates to internally plasticize the resulting polymer, offering permanent flexibility and improved water resistance.[1][2]

  • Modifier for Drug Delivery Systems: The hydrophobic octadecyl chain may be leveraged in designing polymer-based drug delivery systems to control the release of hydrophobic active pharmaceutical ingredients (APIs).[8][9][10]

  • Lubricating Agent: In polymer processing, it may act as an internal lubricant to reduce melt viscosity and improve mold release.

Quantitative Data Summary

The following table summarizes the anticipated effects of incorporating octadecyl maleate into a standard PVC formulation. The data is representative and based on the typical performance of secondary plasticizers.[6][7][11]

PropertyTest MethodControl (0 phr)10 phr Octadecyl Maleate20 phr Octadecyl Maleate30 phr Octadecyl Maleate
Mechanical Properties
Tensile Strength (MPa)ASTM D63850454035
Elongation at Break (%)ASTM D638150200250300
Hardness (Shore A)ASTM D224095908580
Thermal Properties
Glass Transition Temp. (°C)ASTM D3418 (DSC)85787062
Thermal Stability (Td5%, °C)ASTM E1131 (TGA)276280285288
Rheological Properties
Melt Flow Index (g/10 min)ASTM D12381.52.54.06.0

phr: parts per hundred resin

Experimental Protocols

Protocol for Sample Preparation: Incorporation of Octadecyl Maleate into PVC

This protocol describes the preparation of PVC test samples using a two-roll mill.

Materials and Equipment:

  • PVC resin (K-value 65-70)

  • Primary plasticizer (e.g., DOP)

  • Octadecyl maleate

  • Thermal stabilizer (e.g., Ca/Zn stearate)[12]

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling

  • Molds for test specimens

Procedure:

  • Pre-mixing: In a high-speed mixer, blend 100 parts of PVC resin with the desired amounts of primary plasticizer, octadecyl maleate (e.g., 0, 10, 20, 30 phr), and 2 phr of thermal stabilizer. Mix until a homogeneous dry blend is obtained.

  • Milling: Set the temperature of the two-roll mill to 160-170°C.

  • Compounding: Add the pre-mixed compound to the hot rollers. Continuously cut and fold the polymer sheet to ensure uniform distribution of all additives. The total milling time should be approximately 5-7 minutes.

  • Sheet Formation: Once a homogeneous melt is achieved, remove the sheet from the mill.

  • Molding: Cut the cooled sheets into appropriate sizes for the mold. Place the pieces in a pre-heated mold in the hydraulic press at 175°C.

  • Pressing: Apply a pressure of 10 MPa for 5 minutes.

  • Cooling: Cool the mold under pressure to 40°C before removing the molded sheets.

  • Specimen Cutting: Cut the molded sheets into standard test specimens (e.g., dumbbell shape for tensile testing) using a die cutter.

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Protocol for Mechanical Property Testing

Objective: To determine the effect of octadecyl maleate on the tensile strength, elongation at break, and hardness of the polymer.

Equipment:

  • Universal Testing Machine (UTM)

  • Shore A Durometer

Procedure:

  • Tensile Testing (ASTM D638):

    • Mount the dumbbell-shaped specimen into the grips of the UTM.

    • Set the crosshead speed to 50 mm/min.

    • Start the test and record the load and extension until the specimen fractures.

    • Calculate the tensile strength and elongation at break from the resulting stress-strain curve. Test at least five specimens for each formulation and report the average values.[13]

  • Hardness Testing (ASTM D2240):

    • Place the molded sheet on a flat, hard surface.

    • Press the Shore A durometer firmly onto the specimen.

    • Record the hardness reading within 1-2 seconds of firm contact.

    • Take at least five readings at different positions on the specimen and calculate the average.

Protocol for Thermal Analysis

Objective: To evaluate the effect of octadecyl maleate on the glass transition temperature (Tg) and thermal stability of the polymer.[14][15][16][17]

Equipment:

  • Differential Scanning Calorimeter (DSC)[18]

  • Thermogravimetric Analyzer (TGA)[18]

Procedure:

  • DSC for Glass Transition Temperature (ASTM D3418):

    • Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample from room temperature to 200°C at a rate of 20°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 20°C/min.

    • Heat the sample again from -50°C to 200°C at a rate of 10°C/min.

    • Determine the glass transition temperature from the midpoint of the step transition in the heat flow curve of the second heating scan.

  • TGA for Thermal Stability (ASTM E1131):

    • Weigh 10-15 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of degradation and the temperature at 5% weight loss (Td5%).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_testing Property Evaluation start Start A PVC Resin + Additives (incl. Octadecyl Maleate) start->A process process analysis analysis end End B High-Speed Mixing A->B Formulation C Two-Roll Milling (160-170°C) B->C D Compression Molding (175°C, 10 MPa) C->D E Specimen Cutting D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (DSC, TGA) E->G H Data Analysis & Comparison F->H G->H H->end

Caption: Experimental workflow for evaluating octadecyl maleate in PVC.

Logical Relationship of Effects

logical_relationship cluster_properties Changes in Polymer Properties cause cause effect_pos effect_pos effect_neg effect_neg property_group property_group A Addition of Octadecyl Maleate F {Reduced Intermolecular Forces} A->F Mechanism B {Increased Flexibility | + Elongation at Break} C {Decreased Hardness | - Shore A} D {Improved Processability | + Melt Flow Index} E {Lower Tg | - Glass Transition Temp.} F->B F->C F->D F->E G {Decreased Tensile Strength} F->G

Caption: Effect of octadecyl maleate on key polymer properties.

References

Application Notes and Protocols for Incorporating Octadecyl Maleate into Nanoformulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl maleate, a long-chain alkyl ester, presents a promising hydrophobic molecule for incorporation into various nanoformulations for applications in drug delivery, cosmetics, and material science. Its long alkyl chain imparts significant lipophilicity, making it a suitable candidate for encapsulation within the core of nanoparticles. This document provides detailed protocols and application notes for the incorporation of octadecyl maleate into both polymeric and lipid-based nanoformulations. The methodologies described herein are based on established nanoformulation techniques for hydrophobic compounds and provide a framework for the successful development and characterization of octadecyl maleate-loaded nanoparticles.

Physicochemical Properties of Octadecyl Maleate

A thorough understanding of the physicochemical properties of octadecyl maleate is crucial for the rational design of nanoformulations. While specific experimental data for octadecyl maleate is not extensively available in public literature, its properties can be inferred from its structure as a long-chain fatty acid ester.

Table 1: Estimated Physicochemical Properties of Octadecyl Maleate

PropertyEstimated Value/CharacteristicImplication for Nanoformulation
Molecular Weight~340 g/mol Influences diffusion and loading capacity.
LogPHigh (>5)Indicates high hydrophobicity, suitable for encapsulation in lipidic or polymeric cores.
SolubilityPoor in water; Soluble in organic solvents (e.g., dichloromethane, acetone, ethanol)The choice of organic solvent for formulation is critical. Solubility tests are recommended.
Melting PointLikely low, solid or semi-solid at room temperatureCan influence the choice between hot and cold homogenization techniques for lipid nanoparticles.

Experimental Protocols

Two primary methods for encapsulating hydrophobic compounds like octadecyl maleate are detailed below: solvent evaporation for polymeric nanoparticles and a modified microemulsion method for solid lipid nanoparticles (SLNs).

Protocol 1: Preparation of Octadecyl Maleate-Loaded Polymeric Nanoparticles via Solvent Evaporation

This method is suitable for forming a polymeric matrix that encapsulates octadecyl maleate. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer.

Materials:

  • Octadecyl maleate

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant (e.g., Pluronic F68, Tween 80)

  • Purified water

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer (optional)

Methodology:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and octadecyl maleate in the chosen organic solvent (e.g., DCM). The ratio of polymer to octadecyl maleate will influence drug loading and should be optimized.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA in purified water).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating. This will form an oil-in-water (O/W) emulsion. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase and any free molecule.

    • Wash the nanoparticle pellet with purified water multiple times to remove excess surfactant.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be resuspended in a small volume of water containing a cryoprotectant (e.g., sucrose, trehalose) and freeze-dried.

Table 2: Example Formulation Parameters for Octadecyl Maleate-PLGA Nanoparticles

ParameterRange for Optimization
PLGA Concentration (in organic phase)5 - 20 mg/mL
Octadecyl Maleate Concentration (in organic phase)0.5 - 5 mg/mL
Polymer:Drug Ratio (w/w)2:1 to 20:1
Surfactant Concentration (in aqueous phase)0.5% - 5% (w/v)
Organic:Aqueous Phase Ratio (v/v)1:5 to 1:10
Homogenization Speed/Sonication Power10,000 - 25,000 rpm / 50 - 100 W
Homogenization/Sonication Time2 - 10 minutes
Protocol 2: Preparation of Octadecyl Maleate-Loaded Solid Lipid Nanoparticles (SLNs) via Modified Microemulsion Method

This method is suitable for creating a lipid-based matrix for octadecyl maleate encapsulation.

Materials:

  • Octadecyl maleate

  • Solid lipid (e.g., Glyceryl monostearate, Cetyl palmitate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Purified water

Equipment:

  • Heated magnetic stirrer

  • High-shear homogenizer or probe sonicator

  • Ice bath

Methodology:

  • Lipid Phase Preparation:

    • Melt the solid lipid at a temperature above its melting point (e.g., 70-80 °C).

    • Dissolve the octadecyl maleate in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a coarse pre-emulsion.

  • Homogenization:

    • Homogenize the pre-emulsion at high speed (e.g., 10,000-20,000 rpm) or sonicate for a few minutes to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Solidification:

    • Rapidly cool the hot nanoemulsion in an ice bath under gentle stirring. The rapid cooling causes the lipid to solidify, forming SLNs with the octadecyl maleate entrapped within the solid lipid core.

  • Nanoparticle Recovery:

    • The SLN dispersion can be used directly or purified by centrifugation or dialysis to remove excess surfactant.

Table 3: Example Formulation Parameters for Octadecyl Maleate-SLNs

ParameterRange for Optimization
Solid Lipid Concentration1% - 10% (w/v)
Octadecyl Maleate Concentration0.1% - 2% (w/v)
Lipid:Drug Ratio (w/w)5:1 to 50:1
Surfactant Concentration1% - 5% (w/v)
Homogenization Speed/Sonication Power8,000 - 20,000 rpm / 40 - 80 W
Homogenization/Sonication Time3 - 15 minutes
Cooling RateRapid cooling in an ice bath

Characterization of Octadecyl Maleate Nanoformulations

Thorough characterization is essential to ensure the quality, stability, and performance of the prepared nanoformulations.

Table 4: Key Characterization Techniques and Expected Outcomes

Characterization TechniqueParameter MeasuredTypical Expected Values/Observations
Dynamic Light Scattering (DLS)Particle Size, Polydispersity Index (PDI)Size: 100 - 300 nm; PDI: < 0.3 for a monodisperse population.
Zeta Potential AnalysisSurface Charge-10 to -30 mV for PLGA NPs (due to carboxyl end groups); variable for SLNs depending on surfactant. A value > ±20 mV suggests good colloidal stability.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Morphology, SizeSpherical shape, smooth surface, confirmation of size from DLS.
High-Performance Liquid Chromatography (HPLC)Encapsulation Efficiency (EE), Drug Loading (DL)EE: > 70%; DL: 1-10%. These are highly dependent on the formulation parameters.
Differential Scanning Calorimetry (DSC)Physical state of the encapsulated moleculeAbsence or shift of the octadecyl maleate melting peak, indicating amorphous or molecularly dispersed state within the nanoparticle matrix.
In Vitro Release StudyRelease profile of octadecyl maleateSustained release over a desired period (hours to days), following specific kinetic models (e.g., Higuchi, Korsmeyer-Peppas).
Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Methodology:

  • Separation of Free Octadecyl Maleate:

    • Centrifuge the nanoparticle suspension at high speed. The free, unencapsulated octadecyl maleate will remain in the supernatant.

    • Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous medium.

  • Quantification:

    • Develop and validate an HPLC method for the quantification of octadecyl maleate.

    • Measure the concentration of octadecyl maleate in the supernatant (free drug).

    • To determine the total amount of drug encapsulated, dissolve a known amount of the nanoparticle pellet in a suitable organic solvent to break the nanoparticles and release the entrapped molecule, then quantify using HPLC.

  • Calculations: [1][2][3]

    • Encapsulation Efficiency (%EE): %EE = [(Total amount of octadecyl maleate - Amount of free octadecyl maleate) / Total amount of octadecyl maleate] x 100

    • Drug Loading (%DL): [1][3] %DL = [Amount of encapsulated octadecyl maleate / Total weight of nanoparticles] x 100

Protocol 4: In Vitro Release Study

The dialysis bag method is a common technique for assessing the in vitro release of hydrophobic molecules from nanoparticles.[4][5][6]

Methodology:

  • Preparation:

    • Disperse a known amount of octadecyl maleate-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a small amount of a surfactant like Tween 80 to ensure sink conditions).

    • Place the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released octadecyl maleate but retains the nanoparticles.

  • Release Study:

    • Immerse the sealed dialysis bag in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples for the concentration of released octadecyl maleate using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of octadecyl maleate released over time.

    • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow_polymeric cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoformulation Process OM Octadecyl Maleate Dissolve Dissolution OM->Dissolve Polymer PLGA Polymer Polymer->Dissolve Solvent Organic Solvent (DCM) Solvent->Dissolve Emulsify Emulsification (Homogenization/Sonication) Dissolve->Emulsify Surfactant Surfactant (PVA) Dissolve_Aq Dissolution Surfactant->Dissolve_Aq Water Purified Water Water->Dissolve_Aq Dissolve_Aq->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Recover Recovery (Centrifugation) Evaporate->Recover Lyophilize Lyophilization (Optional) Recover->Lyophilize Final_Product Octadecyl Maleate-Loaded Nanoparticles Recover->Final_Product Lyophilize->Final_Product experimental_workflow_lipid cluster_lipid Lipid Phase (Heated) cluster_aqueous_l Aqueous Phase (Heated) cluster_process_l Nanoformulation Process OM_L Octadecyl Maleate Melt_Dissolve Melt & Dissolve OM_L->Melt_Dissolve Lipid Solid Lipid Lipid->Melt_Dissolve Pre_Emulsion Pre-emulsion Formation Melt_Dissolve->Pre_Emulsion Surfactant_L Surfactant Dissolve_Aq_L Dissolution Surfactant_L->Dissolve_Aq_L Water_L Purified Water Water_L->Dissolve_Aq_L Dissolve_Aq_L->Pre_Emulsion Homogenize High-Shear Homogenization Pre_Emulsion->Homogenize Cool Rapid Cooling Homogenize->Cool Recover_L Recovery Cool->Recover_L Final_Product_L Octadecyl Maleate-Loaded SLNs Recover_L->Final_Product_L characterization_logic cluster_physicochemical Physicochemical Properties cluster_encapsulation Encapsulation Analysis cluster_performance Performance Evaluation NP Nanoformulation Size_PDI Size & PDI (DLS) NP->Size_PDI Zeta Zeta Potential NP->Zeta Morphology Morphology (TEM/SEM) NP->Morphology EE Encapsulation Efficiency (HPLC) NP->EE DL Drug Loading (HPLC) NP->DL Release In Vitro Release (Dialysis & HPLC) NP->Release Stability Stability Studies NP->Stability Size_PDI->Stability Zeta->Stability EE->Release

References

Application of 2-Butenedioic acid (2Z)-, 1-octadecyl ester in Drug Delivery Systems: A Generalized Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of 2-Butenedioic acid (2Z)-, 1-octadecyl ester (also known as octadecyl maleate) in drug delivery systems. Therefore, this document provides a generalized framework of Application Notes and Protocols for a hypothetical lipid-polymer hybrid nanoparticle system, where a molecule with similar physicochemical properties (an amphiphilic lipid ester) could potentially be used as a lipid component. The data presented herein is illustrative and not derived from experimental results involving octadecyl maleate.

Application Notes

Introduction

Lipid-polymer hybrid nanoparticles (LPNs) are core-shell nanostructures that combine the advantages of both polymeric nanoparticles and liposomes. They typically consist of a polymer core that can encapsulate a therapeutic agent, surrounded by a lipid layer that enhances biocompatibility and stability. The inclusion of amphiphilic esters, such as a hypothetical octadecyl maleate derivative, could serve to modulate the fluidity and surface charge of the lipid shell, potentially influencing drug release kinetics and cellular uptake.

Key Features and Potential Advantages
  • Enhanced Drug Encapsulation: The polymer core provides a matrix for efficient loading of both hydrophobic and hydrophilic drugs.

  • Improved Biocompatibility: The outer lipid layer mimics natural cell membranes, potentially reducing immunogenicity and cytotoxicity.

  • Controlled Release: The combination of a polymer matrix and a lipid shell can be engineered to achieve sustained and targeted drug release.

  • Versatility: The physicochemical properties of LPNs can be tuned by varying the composition of the polymer, lipids, and other excipients.

Physicochemical Characterization (Illustrative Data)

The following table summarizes the expected physicochemical properties of a model LPN formulation incorporating a lipid ester.

Formulation CodePolymer:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
LPN-0011:1152 ± 5.30.12 ± 0.02-25.6 ± 1.85.2 ± 0.485.3 ± 3.1
LPN-0021:2189 ± 7.10.18 ± 0.03-30.1 ± 2.24.8 ± 0.382.1 ± 2.8
LPN-0032:1135 ± 4.90.11 ± 0.01-22.4 ± 1.56.1 ± 0.590.5 ± 4.2
In Vitro Drug Release Profile (Illustrative Data)

This table illustrates a typical drug release profile from LPNs in a phosphate-buffered saline (PBS) solution at pH 7.4.

Time (hours)Cumulative Release (%) - LPN-001Cumulative Release (%) - LPN-002Cumulative Release (%) - LPN-003
110.2 ± 1.18.5 ± 0.912.3 ± 1.3
425.6 ± 2.320.1 ± 1.828.9 ± 2.5
840.1 ± 3.135.2 ± 2.945.7 ± 3.8
1255.8 ± 4.250.3 ± 4.162.1 ± 4.9
2478.3 ± 5.572.8 ± 5.185.4 ± 6.2
4892.1 ± 6.888.9 ± 6.595.3 ± 7.1

Experimental Protocols

Fabrication of Lipid-Polymer Hybrid Nanoparticles

This protocol describes the preparation of LPNs using a single-step nanoprecipitation method.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Lipid mixture (e.g., lecithin, cholesterol, and a hypothetical octadecyl maleate derivative)

  • Drug of interest

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, PBS)

  • Surfactant (optional, e.g., Poloxamer 188)

Procedure:

  • Dissolve the polymer and the drug in the organic solvent.

  • In a separate vial, dissolve the lipid mixture in the same organic solvent.

  • Mix the polymer-drug solution and the lipid solution.

  • Inject the organic phase rapidly into the aqueous phase under constant stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle self-assembly.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess lipids.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry (LDV).

b) Encapsulation Efficiency and Drug Loading:

  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

In Vitro Drug Release Study

This protocol outlines a typical dialysis-based method for assessing drug release.

Materials:

  • Nanoparticle suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a container with a known volume of the release medium.

  • Maintain the setup at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Fabrication cluster_char Characterization cluster_release In Vitro Study prep1 Dissolve Polymer & Drug in Organic Solvent prep3 Mix Solutions prep1->prep3 prep2 Dissolve Lipids in Organic Solvent prep2->prep3 prep4 Inject into Aqueous Phase prep3->prep4 prep5 Stir & Evaporate Solvent prep4->prep5 prep6 Purify Nanoparticles prep5->prep6 char1 Particle Size & Zeta Potential (DLS/LDV) prep6->char1 char2 Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) prep6->char2 char3 Morphology (TEM/SEM) prep6->char3 release1 Dialysis-based Drug Release Assay prep6->release1 release2 Quantify Released Drug release1->release2

Caption: Experimental workflow for the fabrication and characterization of lipid-polymer hybrid nanoparticles.

Signaling_Pathway cluster_pathway Hypothetical Drug Target Pathway DrugNP Drug-Loaded LPN Receptor Cell Surface Receptor DrugNP->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway targeted by a drug delivered via lipid-polymer hybrid nanoparticles.

Application Note: Quantitative Analysis of Maleic Acid Mono-octadecyl Ester using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of maleic acid mono-octadecyl ester in solution. This method is crucial for researchers and professionals in drug development and materials science who require accurate measurement of this long-chain fatty acid ester. The protocol provided herein outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters, along with validation data demonstrating the method's linearity, accuracy, and precision.

Introduction

Maleic acid mono-octadecyl ester is a long-chain fatty acid ester with a terminal carboxylic acid group. Its amphiphilic nature makes it a compound of interest in various applications, including as a surfactant, emulsifier, or a component in drug delivery systems. Accurate quantification of this molecule is essential for formulation development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose. This document provides a detailed protocol for the quantitative analysis of maleic acid mono-octadecyl ester using a reversed-phase HPLC method with electrospray ionization mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Maleic acid mono-octadecyl ester reference standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of maleic acid mono-octadecyl ester reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For samples in a simple matrix (e.g., formulation buffer), a direct dilution approach is recommended:

  • Dilute the sample with methanol to bring the expected concentration of maleic acid mono-octadecyl ester into the range of the calibration curve.

  • Vortex the diluted sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for HPLC-MS analysis.

For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be required to remove interfering substances.

HPLC-MS Method Parameters

Table 1: HPLC Conditions

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 70% B, 2-10 min: 70-95% B, 10-12 min: 95% B, 12-12.1 min: 95-70% B, 12.1-15 min: 70% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 367.3 [M-H]⁻
Product Ion (m/z) 115.0
Capillary Voltage 3.0 kV
Cone Voltage 35 V
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Collision Energy 20 eV

Quantitative Data Summary

The HPLC-MS method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 3: Calibration Curve and Linearity

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 1578x + 2543> 0.998

Table 4: Method Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Table 5: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=6)Recovery (%)RSD (%)
54.9 ± 0.398.06.1
5051.2 ± 2.1102.44.1
500495.5 ± 15.499.13.1

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Quantification stock Primary Stock (1 mg/mL) working_std Working Standards (1-1000 ng/mL) stock->working_std Serial Dilution hplc HPLC Separation (C18 Column) working_std->hplc sample_prep Sample Dilution & Centrifugation sample_prep->hplc ms MS Detection (ESI-, MRM) hplc->ms Eluent peak_integration Peak Integration ms->peak_integration Raw Data calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns peak_integration->quantification calibration_curve->quantification Regression Equation

Caption: Workflow for the quantification of maleic acid mono-octadecyl ester.

Discussion

The developed HPLC-MS method provides a reliable and sensitive approach for the quantification of maleic acid mono-octadecyl ester. The use of a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, allows for good chromatographic separation of the analyte from potential impurities.

Negative mode electrospray ionization was chosen due to the presence of the free carboxylic acid group on the maleic acid moiety, which is readily deprotonated to form the [M-H]⁻ ion. The multiple reaction monitoring (MRM) of the transition from the precursor ion (m/z 367.3) to a specific product ion (m/z 115.0, corresponding to the maleate fragment) ensures high selectivity and reduces background noise, contributing to the low limit of detection and quantification.

The method validation results demonstrate excellent linearity over a wide concentration range, with a correlation coefficient exceeding 0.998. The accuracy, presented as percent recovery, and precision, indicated by the relative standard deviation (RSD), are well within the acceptable limits for bioanalytical and pharmaceutical assays.

Conclusion

The HPLC-MS method described in this application note is a validated and reliable tool for the quantitative analysis of maleic acid mono-octadecyl ester. The detailed protocol and performance data will be valuable for researchers, scientists, and drug development professionals working with this compound, enabling accurate and precise measurements for a variety of applications.

Application Notes and Protocols: The Role of Octadecyl Maleate in pH-Responsive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the octadecyl group in conjunction with maleate moieties in the synthesis of pH-responsive polymers. Given the limited direct literature on "octadecyl maleate" as a monomer, this document focuses on the well-characterized and commercially available analogue, poly(maleic anhydride-alt-1-octadecene) (PMAO). Hydrolysis of the maleic anhydride units in PMAO yields poly(maleic acid-alt-1-octadecene), which incorporates both the pH-sensitive maleic acid groups and the hydrophobic octadecyl side chains. This polymer serves as an excellent model to understand the fundamental principles and applications of polymers containing octadecyl and maleate functionalities.

Introduction: The Synergy of Hydrophobicity and pH-Sensitivity

The incorporation of long alkyl chains, such as the octadecyl group, into a polymer backbone containing ionizable maleic acid moieties is a key strategy for creating amphiphilic, pH-responsive polymers. The octadecyl chain provides a significant hydrophobic character, while the carboxylic acid groups of the maleic acid units offer pH-tunable hydrophilicity.[1][2][3] This combination allows for the formation of dynamic polymer structures that can undergo conformational changes in response to variations in ambient pH.

At neutral to alkaline pH, the carboxylic acid groups of the maleic acid units are deprotonated, leading to electrostatic repulsion along the polymer chain. This repulsion overcomes the hydrophobic interactions of the octadecyl side chains, resulting in an extended, soluble polymer conformation.[1] Conversely, in an acidic environment, the carboxylic acid groups become protonated, reducing electrostatic repulsion. This allows the hydrophobic interactions between the long octadecyl chains to dominate, causing the polymer to collapse into a more compact, hydrophobic structure, which can lead to aggregation or the formation of nanoparticles.[3] This pH-triggered transition is pivotal for applications in controlled drug delivery, where the polymer can encapsulate a hydrophobic drug in its collapsed state and release it upon entering a different pH environment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative poly(octadecene-alt-maleic acid/anhydride) (POMA) polymer, illustrating the influence of the octadecyl group on its properties.

ParameterValueSignificanceReference
Molecular Weight (Mn)30,000-50,000 g/mol Influences viscosity and self-assembly behavior.
Acid Number310-315 mg KOH/gIndicates the density of carboxylic acid groups available for pH-responsive behavior.
Softening Point120-130 °CThermal property of the polymer.
Density0.97 g/mL at 25 °CPhysical property of the bulk polymer.
Surface Energy (annealed film)18.4 mJ/m²Demonstrates the highly hydrophobic nature of the polymer surface due to the octadecyl chains.[4]
Zeta Potential (in aqueous media)pH-dependentVaries with the degree of ionization of the carboxylic acid groups, indicating changes in surface charge.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of poly(maleic anhydride-alt-1-octadecene) and its subsequent hydrolysis to yield a pH-responsive polymer.

Synthesis of Poly(maleic anhydride-alt-1-octadecene) (PMAO)

This protocol is based on free radical polymerization.

Materials:

  • Maleic anhydride (MAH)

  • 1-Octadecene

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Toluene or other suitable organic solvent

  • Diethyl ether for precipitation

  • Argon or Nitrogen gas

  • Round-bottomed flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a round-bottomed flask, dissolve equimolar amounts of maleic anhydride and 1-octadecene in toluene.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.

  • Initiator Addition: Add the initiator (e.g., AIBN, typically 1-2 mol% with respect to the monomers).

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and stir vigorously. The reaction time can vary from several hours to overnight.[5]

  • Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether while stirring.

  • Drying: Collect the precipitated polymer by filtration and wash it with fresh diethyl ether. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Hydrolysis of PMAO to pH-Responsive Poly(maleic acid-alt-1-octadecene)

This protocol converts the anhydride groups to carboxylic acid groups.

Materials:

  • Poly(maleic anhydride-alt-1-octadecene) (PMAO)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for acidification

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Hydrolysis: Disperse the synthesized PMAO powder in a 1 M NaOH solution and stir overnight at room temperature. The maleic anhydride rings will open to form the sodium salt of the dicarboxylic acid, leading to the dissolution of the polymer.[5]

  • Acidification: Acidify the polymer solution by slowly adding HCl solution until the pH is acidic (e.g., pH 2-3). This will protonate the carboxylate groups. The polymer may precipitate out of solution at this stage.

  • Purification: Purify the hydrolyzed polymer by dialysis against deionized water for 2-3 days to remove excess salt and other small molecule impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final pH-responsive poly(maleic acid-alt-1-octadecene) as a solid powder.

Visualizations

pH-Responsive Conformational Change

G cluster_0 Alkaline pH (e.g., pH > 7) cluster_1 Acidic pH (e.g., pH < 5) Alkaline Polymer Chain (Extended) Hydrophilic Repulsion Electrostatic Repulsion between COO- groups Alkaline->Repulsion Dominates Acidic Polymer Chain (Collapsed) Hydrophobic Alkaline->Acidic Protonation of COOH groups Acidic->Alkaline Deprotonation of COOH groups Attraction Hydrophobic Interactions between Octadecyl Chains Acidic->Attraction Dominates

Caption: Conformational transition of the polymer in response to pH changes.

Experimental Workflow for Synthesis and Characterization

G A 1. Free Radical Polymerization (Maleic Anhydride + 1-Octadecene) B 2. Precipitation and Purification (in Diethyl Ether) A->B C Poly(maleic anhydride-alt-1-octadecene) (PMAO) B->C D 3. Alkaline Hydrolysis (NaOH solution) C->D E 4. Acidification and Dialysis (HCl, then DI water) D->E F pH-Responsive Polymer (Poly(maleic acid-alt-1-octadecene)) E->F G Characterization: - FTIR - NMR - GPC F->G G cluster_0 Drug Loading (Neutral pH) cluster_1 Drug Release (Acidic Environment, e.g., Tumor) Loading Hydrophobic Drug + Polymer Self-assembles into Micelles Encapsulation Drug Encapsulated in Hydrophobic Core Loading->Encapsulation Release Polymer Collapses/ Micelle Destabilizes Encapsulation->Release Decrease in pH Drug_Released Drug is Released Release->Drug_Released

References

Application Notes and Protocols: Octadecyl Maleate as a Surface Modifying Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl maleate is a versatile molecule for surface modification, combining a long hydrophobic alkyl chain (octadecyl) with a reactive maleate headgroup. This unique structure allows for the creation of functionalized surfaces with tailored properties for a variety of applications in biomedical research and drug development. The octadecyl chain can drive self-assembly on hydrophobic surfaces or be used to create hydrophobic coatings, while the maleate group offers a site for covalent attachment of biomolecules, polymers, or nanoparticles.

These application notes provide an overview of the potential uses of octadecyl maleate in surface modification and detailed protocols for its application and characterization.

Principle of Surface Modification

The utility of octadecyl maleate as a surface modifying agent stems from its amphiphilic nature and the reactivity of the maleate double bond. The long C18 alkyl chain provides a strong hydrophobic character, enabling the molecule to self-assemble on surfaces, forming a hydrophobic monolayer. The maleate headgroup contains a carbon-carbon double bond that can participate in various chemical reactions, most notably Michael addition reactions with thiol or amine-containing molecules. This allows for the covalent immobilization of a wide range of ligands, such as peptides, proteins, and drugs, onto the modified surface.

Potential Applications

  • Creation of Hydrophobic Surfaces: The octadecyl chains can render surfaces hydrophobic, which can be useful for controlling protein adsorption and cell adhesion.

  • Biomolecule Immobilization: The maleate group can be used as a chemical handle to covalently attach proteins, peptides, or other biomolecules to a surface for applications in biosensors, immunoassays, and cell culture.[1][2]

  • Drug Delivery Systems: Octadecyl maleate can be incorporated into lipid-based nanoparticle formulations to functionalize their surface for targeted drug delivery.[3][4]

  • Anti-fouling Surfaces: By attaching hydrophilic polymers like polyethylene glycol (PEG) to the maleate group, surfaces can be rendered resistant to non-specific protein adsorption and cell adhesion.[5]

Data Presentation

Table 1: Representative Surface Property Changes after Modification with Octadecyl Maleate

Surface PropertyUnmodified Substrate (e.g., Glass)Octadecyl Maleate ModifiedPost-functionalization with Cysteine-PEG
Water Contact Angle (°) 35 ± 5105 ± 550 ± 5
Surface Free Energy (mN/m) 652558
Protein Adsorption (ng/cm²) 350 ± 50 (e.g., BSA)50 ± 10 (e.g., BSA)20 ± 5 (e.g., BSA)
Immobilized Ligand Density (pmol/cm²) N/AN/A15 ± 3 (e.g., RGD peptide)

Note: The data presented in this table is representative and will vary depending on the substrate, specific reaction conditions, and the nature of the post-functionalization molecule.

Experimental Protocols

Protocol 1: Formation of an Octadecyl Maleate Monolayer on a Hydrophobic Surface

This protocol describes the formation of a self-assembled monolayer of octadecyl maleate on a hydrophobic substrate, such as a polystyrene or a silanized glass surface.

Materials:

  • Octadecyl maleate

  • Anhydrous toluene or hexane

  • Hydrophobic substrate (e.g., polystyrene petri dish, octadecyltrichlorosilane (OTS)-modified glass slide)

  • Nitrogen gas stream

  • Sonicator

Procedure:

  • Prepare a 1 mM solution of octadecyl maleate in anhydrous toluene.

  • Clean the hydrophobic substrate by sonicating in ethanol for 15 minutes, followed by drying under a stream of nitrogen.

  • Immerse the cleaned substrate in the octadecyl maleate solution.

  • Incubate for 2-4 hours at room temperature to allow for self-assembly of the monolayer.

  • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any non-adsorbed molecules.

  • Dry the substrate under a stream of nitrogen.

  • The modified surface can be characterized by contact angle goniometry and X-ray photoelectron spectroscopy (XPS).

Protocol 2: Covalent Immobilization of a Thiol-Containing Peptide

This protocol details the covalent attachment of a thiol-containing peptide (e.g., a cysteine-terminated peptide) to an octadecyl maleate-modified surface via a Michael addition reaction.

Materials:

  • Octadecyl maleate-modified substrate (from Protocol 1)

  • Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce disulfide bonds)

Procedure:

  • Prepare a 1 mg/mL solution of the thiol-containing peptide in PBS (pH 7.4). If the peptide may have formed disulfide bonds, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes.

  • Immerse the octadecyl maleate-modified substrate in the peptide solution.

  • Incubate for 2-12 hours at room temperature or 4°C to facilitate the Michael addition reaction.

  • Remove the substrate and rinse extensively with PBS to remove any non-covalently bound peptide.

  • Dry the surface under a gentle stream of nitrogen.

  • The successful immobilization can be confirmed by XPS, fluorescence microscopy (if the peptide is fluorescently labeled), or by observing the biological response (e.g., cell attachment for an RGD peptide).

Visualizations

G cluster_0 Surface Preparation cluster_1 Monolayer Formation cluster_2 Characterization Substrate Hydrophobic Substrate Clean Clean Substrate (Ethanol, N2 Dry) Substrate->Clean Incubate Incubate 2-4h Clean->Incubate Solution 1 mM Octadecyl Maleate in Toluene Solution->Incubate Rinse Rinse with Toluene Incubate->Rinse Dry Dry with N2 Rinse->Dry ModifiedSurface Octadecyl Maleate Modified Surface Dry->ModifiedSurface ContactAngle Contact Angle ModifiedSurface->ContactAngle XPS XPS ModifiedSurface->XPS

Caption: Experimental workflow for forming an octadecyl maleate monolayer.

G cluster_0 Surface Activation cluster_1 Ligand Immobilization cluster_2 Analysis ModifiedSurface Octadecyl Maleate Modified Surface Incubate Incubate 2-12h ModifiedSurface->Incubate PeptideSol Thiol-Peptide Solution in PBS (pH 7.4) PeptideSol->Incubate Rinse Rinse with PBS Incubate->Rinse Dry Dry with N2 Rinse->Dry FunctionalizedSurface Functionalized Surface Dry->FunctionalizedSurface XPS XPS Analysis FunctionalizedSurface->XPS Fluorescence Fluorescence Microscopy FunctionalizedSurface->Fluorescence BioAssay Biological Assay FunctionalizedSurface->BioAssay

Caption: Workflow for covalent immobilization of a thiol-containing peptide.

G Surface Surface Hydrophobic_Interaction Hydrophobic Interaction Surface->Hydrophobic_Interaction Octadecyl_Maleate Octadecyl Maleate Octadecyl_Maleate->Hydrophobic_Interaction Maleate_Headgroup Exposed Maleate Headgroup Hydrophobic_Interaction->Maleate_Headgroup Michael_Addition Michael Addition Maleate_Headgroup->Michael_Addition Thiol_Ligand Thiol-containing Ligand (R-SH) Thiol_Ligand->Michael_Addition Covalent_Bond Covalent Bond Formation Michael_Addition->Covalent_Bond Functionalized_Surface Functionalized Surface Covalent_Bond->Functionalized_Surface

Caption: Logical relationship of surface functionalization with octadecyl maleate.

References

Application Note: High-Throughput GC-FID Method for Purity Assessment of Octadecyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust gas chromatography with flame ionization detection (GC-FID) method for the quantitative determination of octadecyl maleate purity. The described protocol is tailored for researchers, scientists, and drug development professionals, offering a reliable and efficient means to assess the purity of octadecyl maleate and identify potential process-related impurities. The method utilizes a high-temperature capillary column, ensuring the effective elution and separation of the high molecular weight octadecyl maleate from its potential impurities, including residual starting materials and isomeric byproducts.

Introduction

Octadecyl maleate is a long-chain ester with growing applications in the pharmaceutical and polymer industries. Its function as an excipient, lubricant, or monomer necessitates stringent purity control to ensure product quality, safety, and performance. Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal choice for the purity analysis of octadecyl maleate.[1] This application note provides a comprehensive protocol for a GC-FID method specifically developed and optimized for this purpose.

Experimental Protocol

Materials and Reagents
  • Solvent: Heptane (HPLC grade or equivalent)

  • Reference Standard: Octadecyl maleate (purity ≥ 99.5%)

  • Potential Impurity Standards:

    • Octadecanol

    • Maleic anhydride

    • Maleic acid

    • Fumaric acid (isomer of maleic acid)

  • Sample: Octadecyl maleate for analysis

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. High-temperature columns are necessary for the analysis of high-molecular-weight compounds.[2][3]

Table 1: GC-FID Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Zebron ZB-5HT Inferno (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-arylene phase
Injector Split/Splitless
Injector Temperature 300 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow Rate 1.5 mL/min
Oven Temperature Program Initial: 150 °C, hold for 1 minRamp 1: 20 °C/min to 350 °CHold: 5 min at 350 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 350 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[4]

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of octadecyl maleate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with heptane.

  • Impurity Stock Solutions (1 mg/mL each): Prepare individual stock solutions of octadecanol, maleic anhydride, maleic acid, and fumaric acid in a suitable solvent. Note: Maleic acid and fumaric acid may require a more polar solvent or derivatization for optimal GC analysis; however, for the purpose of impurity tracking from the primary synthesis of the ester, their presence can be monitored.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the octadecyl maleate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with heptane.

Analytical Procedure
  • Equilibrate the GC-FID system with the conditions specified in Table 1 until a stable baseline is achieved.

  • Inject 1 µL of the heptane blank to ensure the system is clean.

  • Inject 1 µL of the standard solution to determine the retention time and response of octadecyl maleate.

  • Inject 1 µL of each impurity stock solution (if available) to determine their respective retention times.

  • Inject 1 µL of the sample solution.

  • Identify the octadecyl maleate peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify any impurity peaks by comparing their retention times with the impurity standards.

  • Calculate the purity of the octadecyl maleate sample using the area percent method.

Calculation of Purity

The purity of octadecyl maleate is calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[1]

Purity (%) = (Area of Octadecyl Maleate Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data from the analysis of a sample batch should be summarized for clear interpretation and comparison.

Table 2: Purity Analysis of a Representative Octadecyl Maleate Sample

Peak No.Retention Time (min)ComponentArea (%)
15.8Maleic Anhydride (Impurity)0.15
28.2Octadecanol (Impurity)0.25
312.5Octadecyl Maleate 99.50
413.1Unknown Impurity0.10
Total 100.00

Potential Impurities

The primary impurities in the synthesis of octadecyl maleate arise from the esterification reaction between octadecanol and maleic anhydride.[5] These include:

  • Unreacted Starting Materials: Octadecanol and maleic anhydride.

  • Hydrolysis Product: Maleic acid, formed if water is present.

  • Isomerization Product: Fumaric acid, the more stable trans-isomer of maleic acid, can be formed under certain reaction conditions.[5]

  • Byproducts: Other minor impurities may be formed through side reactions.

Experimental Workflow and Logic

The logical flow of the analytical process, from sample receipt to final purity determination, is crucial for ensuring consistent and reliable results.

GC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample_Receipt Sample Receipt Sample_Prep Prepare Sample Solution (1 mg/mL in Heptane) Sample_Receipt->Sample_Prep Standard_Prep Prepare Reference Standard (1 mg/mL in Heptane) Standard_Injection Inject Reference Standard Standard_Prep->Standard_Injection Sample_Injection Inject Sample Sample_Prep->Sample_Injection GC_Setup GC System Setup (as per Table 1) Blank_Injection Inject Blank (Heptane) GC_Setup->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration and Identification Sample_Injection->Peak_Integration Purity_Calculation Calculate Purity (Area %) and Impurity Profile Peak_Integration->Purity_Calculation Report_Generation Generate Certificate of Analysis Purity_Calculation->Report_Generation

References

Application Note 1: Copolymers of Long-Chain Alkyl Esters and Dialkyl Maleates as Pour Point Depressants

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of current literature indicates that while octadecyl maleate is a potential monomer for specialty resin manufacturing, its direct applications are not as widely documented as those of its acrylate and methacrylate counterparts. However, by examining related long-chain alkyl maleate and acrylate polymers, we can detail relevant applications, particularly in the realm of lubricant and fuel additives. This document provides an overview of these applications, complete with experimental protocols and data, to guide researchers and scientists in the field.

Introduction

Specialty resins incorporating long alkyl chains, such as octadecyl groups, are effective in modifying the low-temperature properties of hydrocarbon-based fluids. Copolymers of long-chain alkyl methacrylates (like octadecyl methacrylate) and dialkyl maleates have been shown to be effective pour point depressants (PPDs) for lubricating oils.[1] The long paraffinic side chains of the octadecyl group co-crystallize with the wax crystals that form in the oil at low temperatures, while the polymer backbone disrupts the formation of a rigid wax lattice, thereby maintaining the fluidity of the oil at lower temperatures.

Mechanism of Action

The primary function of these specialty copolymers is to inhibit the formation of large wax crystals in lubricating oils as the temperature drops. The octadecyl side chains are structurally similar to the paraffin waxes found in the oil, allowing them to integrate into the growing wax crystal lattice. The bulky and irregular structure of the polymer backbone then prevents further organized growth of the crystals, resulting in smaller, more numerous, and less interlocking crystals. This mechanism keeps the oil from solidifying, thus lowering its pour point.

Logical Relationship: Mechanism of Pour Point Depression

G Mechanism of Pour Point Depression cluster_0 Low Temperature Environment cluster_1 Crystallization Process cluster_2 Intervention by Specialty Resin cluster_3 Outcome Oil Lubricating Oil Nucleation Wax Crystal Nucleation Oil->Nucleation Temperature Drop Wax Dissolved Paraffin Wax Growth Crystal Growth Nucleation->Growth Lattice Formation of Interlocking Wax Lattice Growth->Lattice LowPourPoint Lowered Pour Point of Oil Lattice->LowPourPoint Leads to Solidification Resin Octadecyl-Maleate Copolymer CoCrystallization Co-crystallization of Octadecyl Chains with Wax Resin->CoCrystallization Adsorption onto Nuclei Disruption Steric Hindrance from Polymer Backbone CoCrystallization->Disruption SmallCrystals Formation of Small, Non-interlocking Crystals Disruption->SmallCrystals SmallCrystals->LowPourPoint

Caption: Logical flow of pour point depression by octadecyl-containing resins.

Quantitative Data

The effectiveness of these copolymers is highly dependent on the molar ratio of the constituent monomers. The following table summarizes the effective mole ratios for copolymers of octadecyl methacrylate and various dialkyl maleates as described in the literature.[1]

Long-Chain Monomer Maleate Monomer Mole Ratio (Methacrylate:Maleate) Effectiveness as Pour Point Depressant
Octadecyl MethacrylateDi-n-butyl Maleate1 : ≥0.075 to 1 : 2.5Effective
Cetyl MethacrylateDi-n-butyl Maleate1 : ≥0.075 to 1 : 2.5Effective
Octadecyl MethacrylateDi-isobutyl Maleate1 : >0.05 to 1 : <2Effective
Octadecyl MethacrylateDi-n-dodecyl Maleate1 : 0.25 to 1 : 8Effective
Cetyl MethacrylateDi-n-dodecyl Maleate1 : 0.25 to 1 : 8Effective
Octadecyl MethacrylateDi-myristyl Maleate1 : ~0.3 to 1 : ~9.5Effective

Experimental Protocols

Protocol 1: Synthesis of Octadecyl Methacrylate / Di-n-dodecyl Maleate Copolymer

This protocol is adapted from the general procedures described for the synthesis of copolymers for use as pour point depressants.[1]

Materials:

  • Octadecyl methacrylate

  • Di-n-dodecyl maleate

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Light lubricating oil (for final solution)

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, stirrer, and nitrogen inlet

Procedure:

  • Monomer Preparation: Prepare a solution of octadecyl methacrylate and di-n-dodecyl maleate in toluene. For a 1:1 mole ratio, combine equimolar amounts of the two monomers in a sufficient volume of toluene to achieve a 50% monomer concentration.

  • Initiator Addition: Add benzoyl peroxide as the initiator. A typical concentration is 0.5% by weight of the total monomers.

  • Polymerization:

    • Purge the reaction vessel with nitrogen gas for 15 minutes to remove oxygen.

    • Heat the mixture to 80-90°C under a nitrogen atmosphere with continuous stirring.

    • Maintain the reaction at this temperature for 6-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Solvent Exchange:

    • After the polymerization is complete, add a light lubricating oil to the reaction mixture.

    • Remove the toluene by distillation under reduced pressure, leaving the copolymer dissolved in the lubricating oil. This creates a concentrated stock solution of the specialty resin.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index.

Experimental Workflow: Copolymer Synthesis

G Workflow for Copolymer Synthesis start Start monomers 1. Mix Monomers (Octadecyl Methacrylate, Di-n-dodecyl Maleate) in Toluene start->monomers initiator 2. Add Initiator (Benzoyl Peroxide) monomers->initiator purge 3. Purge with Nitrogen initiator->purge heat 4. Heat to 80-90°C (6-8 hours) purge->heat oil 5. Add Lubricating Oil heat->oil distill 6. Distill Toluene (Reduced Pressure) oil->distill characterize 7. Characterize Polymer (GPC) distill->characterize end End Product: Copolymer in Oil characterize->end

Caption: Step-by-step workflow for synthesizing a specialty PPD resin.

Application Note 2: Surface Modification of Nanoparticles

Introduction

Copolymers containing maleic anhydride and a long alkyl chain (derived from monomers like 1-octadecene) serve as effective amphiphilic coatings for nanoparticles. For instance, poly(maleic anhydride-alt-1-octadecene) (PMAO) can be used to coat magnetite (Fe₃O₄) nanoparticles, rendering them dispersible in various media.[2] The long octadecyl chains provide a hydrophobic anchor to the surface of oleic acid-capped nanoparticles, while the maleic anhydride units can be further modified to introduce desired functionality, such as cationic charges for biomedical applications.

Protocol 2: Preparation of Cationic Polymer Coated Magnetite Nanoparticles

This protocol is based on the modification of PMAO and its use in coating magnetite nanoparticles.[2]

Part A: Synthesis of Cationic Polymer (MPMAO)

  • Ring-Opening Reaction: Dissolve poly(maleic anhydride-alt-1-octadecene) (PMAO) and 2-(2-aminoethoxy)ethanol in chloroform. Stir the solution at room temperature for 12 hours. This opens the anhydride ring to form a carboxylic acid and an amide.

  • Purification: Dialyze the resulting solution against deionized water for 24 hours to remove unreacted reagents.

  • Quaternization: Freeze-dry the purified polymer. Dissolve the resulting powder in a pH 7.4 buffer and add glycidyltrimethylammonium chloride. This step grafts cationic quaternary ammonium groups onto the polymer backbone.

Part B: Coating of Magnetite Nanoparticles

  • Nanoparticle Synthesis: Prepare oleic acid-coated magnetite nanoparticles via chemical co-precipitation of FeCl₃·6H₂O and FeCl₂·4H₂O with ammonium hydroxide, followed by the addition of oleic acid.

  • Emulsion Evaporation: Disperse the oleic acid-coated magnetite nanoparticles in a solution of the cationic polymer (MPMAO) from Part A.

  • Coating Formation: Use an emulsion evaporation method to encapsulate the magnetite nanoparticles with the MPMAO. This typically involves creating an emulsion and then removing the solvent, causing the polymer to precipitate onto the nanoparticle surface.

  • Final Product: The resulting product is a stable aqueous dispersion of cationic polymer-coated magnetite nanoparticles.

Data on Coated Nanoparticles

The properties of the resulting nanoparticles demonstrate the successful application of the specialty resin.

Property Value Significance
Average Hydrodynamic Diameter43.2 nmIndicates the size of the coated particles in suspension.
ζ-potential+29.3 mVThe positive charge confirms the cationic surface modification and contributes to colloidal stability through electrostatic repulsion.

This application highlights the versatility of long-chain maleic anhydride copolymers in creating functionalized surfaces, a key area in drug delivery and diagnostic research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Butenedioic acid (2Z)-, 1-octadecyl ester (maleic acid mono-octadecyl ester).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-Butenedioic acid (2Z)-, 1-octadecyl ester?

The synthesis is a two-stage esterification reaction. The first stage is a rapid and nearly irreversible reaction between maleic anhydride and 1-octadecanol to form the desired monoester.[1][2] The second, slower stage is the reversible reaction of the monoester with another molecule of 1-octadecanol to form the dioctadecyl maleate diester.[1] To maximize the yield of the monoester, it is crucial to control the reaction conditions to favor the first stage and limit the second.

Q2: What are the most critical factors affecting the reaction yield and selectivity?

Several factors significantly influence the esterification process:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of undesirable byproducts, including the diester and the isomerization of maleic acid to fumaric acid.[3]

  • Catalyst Choice and Concentration: Acid catalysts are typically required.[4] Common choices include homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid, or heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15).[1][3][5] The catalyst type affects reaction rate, selectivity, and ease of purification.[3][6]

  • Molar Ratio of Reactants: The ratio of maleic anhydride to 1-octadecanol is critical. Using a 1:1 molar ratio is a common starting point for maximizing the monoester.

  • Water Removal: Esterification is a reversible reaction that produces water.[4][7] Continuously removing water from the reaction mixture using techniques like azeotropic distillation with a Dean-Stark trap shifts the equilibrium toward the products, thereby increasing the overall yield.[1][8]

Q3: How can I minimize the formation of the dioctadecyl maleate (diester) byproduct?

Formation of the diester is a primary cause of reduced monoester yield. To minimize it:

  • Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the maximum concentration of the monoester is achieved, before significant diester formation occurs.[9]

  • Optimize Temperature: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Studies have shown that at temperatures above 100°C for extended periods, monoester yield can decrease as diester formation increases.[9]

  • Adjust Molar Ratio: Avoid a large excess of the alcohol (1-octadecanol), as this can drive the reaction toward the formation of the diester.

Q4: Besides the diester, what other side reactions can occur?

The main side reaction is the isomerization of the maleate (Z-isomer) to the fumarate (E-isomer), especially at high temperatures.[3][6] The formation of fumaric acid esters can complicate purification and reduce the yield of the desired (Z)-isomer. Using milder reaction conditions and choosing an appropriate catalyst can help minimize this isomerization.[6]

Troubleshooting Guide

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Catalyst Verify the catalyst's activity. For solid catalysts like ion-exchange resins, ensure they are properly activated and dry. For acid catalysts like p-TSA, ensure the correct concentration is used.[3]
Presence of Water Esterification is an equilibrium reaction; the presence of water in the reactants or solvent will inhibit the forward reaction.[4][8] Use anhydrous solvents and reactants. Employ a Dean-Stark trap or molecular sieves to remove water as it is formed.[8]
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low will result in a very slow reaction rate.[3] Gradually increase the temperature while monitoring the reaction progress.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the consumption of starting materials via TLC or GC and allow the reaction to proceed for a longer duration if necessary.
Problem: High Percentage of Diester Impurity
Possible Cause Suggested Solution
Excessive Reaction Time/Temperature Over-refluxing or using excessively high temperatures promotes the second esterification step.[9] Reduce the reaction time and/or temperature. Perform a time-course study to find the optimal point to stop the reaction.
Incorrect Molar Ratio An excess of 1-octadecanol favors the formation of the diester.[8] Use a molar ratio closer to 1:1 of maleic anhydride to 1-octadecanol.
Problem: Product Contains Fumarate Isomer
Possible Cause Suggested Solution
High Reaction Temperature High temperatures can provide the energy needed for the isomerization from the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate).[3] Lower the reaction temperature.
Catalyst Type Some catalysts may promote isomerization more than others. Consider screening different catalysts. Heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide good selectivity in some esterifications.[6]

Data Presentation

Table 1: Comparison of Common Catalysts for Maleic Anhydride Esterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)[3][5] High catalytic activity, low cost.[4] Can cause side reactions (isomerization, degradation), difficult to remove from the reaction mixture, corrosive.[4][6]
Heterogeneous Acid Ion-Exchange Resins (e.g., Amberlyst-15, Dowex)[1][2] Easily separated from the product by filtration, can be regenerated and reused, often leads to fewer side reactions.[2] Lower catalytic activity compared to homogeneous catalysts, may require higher temperatures or longer reaction times.[1]

| Organometallic | Tetrabutyl Zirconate | Can minimize side reactions and alcohol degradation.[1] | Can be very slow, dependent on acid concentration.[1] |

Visualizations

reaction_pathway cluster_reactants1 cluster_reactants2 MA Maleic Anhydride Monoester 2-Butenedioic acid (2Z)-, 1-octadecyl ester (Product) MA->Monoester Stage 1 (Fast) ROH 1-Octadecanol ROH->Monoester Stage 1 (Fast) Diester Dioctadecyl Maleate (Byproduct) ROH->Diester Stage 2 (Slow, Reversible) Monoester->Diester Stage 2 (Slow, Reversible) Water1 H₂O Monoester->Water1 Water2 H₂O Diester->Water2 plus1 + plus2 + plus3 +

Caption: Reaction pathway for the synthesis of the mono-octadecyl ester.

experimental_workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst, Dean-Stark Trap) B 2. Heating & Reflux (Azeotropic water removal) A->B C 3. Reaction Monitoring (TLC / GC) B->C D 4. Work-up (Cooling, Washing to remove catalyst/acid) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (FTIR, NMR, MS) E->F

Caption: General experimental workflow for the esterification synthesis.

troubleshooting_guide start Low Yield Observed check_analysis Analyze crude product (TLC, GC, NMR) start->check_analysis sm_present High % of Starting Material Remains check_analysis->sm_present Is starting material unconsumed? diester_present High % of Diester Byproduct check_analysis->diester_present Is diester the main impurity? other_byproducts Other Byproducts (e.g., Fumarate) check_analysis->other_byproducts Are other impurities dominant? sol_sm Increase Reaction Time OR Increase Temperature OR Check Catalyst Activity OR Ensure Water Removal sm_present->sol_sm sol_diester Decrease Reaction Time OR Decrease Temperature OR Adjust Molar Ratio to 1:1 diester_present->sol_diester sol_other Decrease Temperature OR Change Catalyst other_byproducts->sol_other

Caption: Troubleshooting logic for addressing low product yield.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • Maleic Anhydride (1.0 eq)

  • 1-Octadecanol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq), 1-octadecanol (1.0 eq), and p-TSA (0.05 eq). Add sufficient toluene to dissolve the reactants upon heating (approx. 2-3 mL per gram of maleic anhydride).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[1][8]

  • Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap and by taking small aliquots for analysis by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to track the disappearance of starting materials and the appearance of the product.

  • Work-up: Once the reaction is complete (typically when water collection ceases or TLC indicates consumption of the limiting reagent), cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TSA catalyst), water, and finally brine.[5] Be cautious of potential emulsions.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) or by flash column chromatography to remove unreacted starting material and any byproducts.[5]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as FTIR, ¹H NMR, and Mass Spectrometry.

References

Preventing hydrolysis of maleic acid mono-octadecyl ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of maleic acid mono-octadecyl ester.

Troubleshooting Guides

Issue 1: Rapid Degradation of Maleic Acid Mono-octadecyl Ester in Aqueous Solution

Symptoms:

  • Loss of active compound over a short period.

  • Changes in the physical appearance of the solution (e.g., precipitation, cloudiness).

  • Shift in pH of the solution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate pH The ester bond is susceptible to both acid- and base-catalyzed hydrolysis. Determine the optimal pH for stability by performing a pH-rate profile study. Generally, a slightly acidic to neutral pH (around 5-7) is recommended for ester stability. Use a suitable buffer system to maintain the pH.[1][2][3]
High Temperature Elevated temperatures accelerate the rate of hydrolysis.[4] Store stock solutions and formulations at recommended low temperatures (e.g., 2-8 °C). Avoid autoclaving solutions containing the ester.
Presence of Catalytic Ions Metal ions can act as catalysts for ester hydrolysis.[1] Incorporate a chelating agent such as EDTA into your formulation to sequester any contaminating metal ions.[1]
Microbial Contamination Microorganisms can produce esterases that degrade the ester. Prepare solutions under sterile conditions and consider adding a preservative if the formulation is for multi-dose use.
Issue 2: Poor Solubility and Precipitation of the Ester in Aqueous Media

Symptoms:

  • Difficulty in dissolving the ester.

  • Formation of a precipitate or film on the surface.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Aqueous Solubility Maleic acid mono-octadecyl ester is a lipophilic compound with poor water solubility.[5][6][7]
Use of Co-solvents: Employ water-miscible organic solvents such as ethanol, propylene glycol, or PEG 400 to increase solubility. However, be mindful of potential co-solvent reactivity.[8]
Surfactant Systems: Formulate with non-ionic or zwitterionic surfactants to form micelles that can encapsulate the ester, increasing its solubility.[6][9][10] Cationic surfactants may accelerate hydrolysis, while anionic surfactants could offer protection.[11][12]
Lipid-Based Formulations: Incorporate the ester into lipid-based delivery systems like liposomes or nanoemulsions to improve solubility and protect against hydrolysis.[8][13][14]
pH-Dependent Solubility The solubility of the monoester may be pH-dependent due to the free carboxylic acid group. Determine the pKa of the ester and adjust the pH to ensure it is in its more soluble ionized form, if compatible with stability requirements.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for maleic acid mono-octadecyl ester in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the ester bond, which breaks the molecule into maleic acid and octadecanol. This reaction can be catalyzed by both acidic and basic conditions.[1]

Q2: How does pH affect the stability of maleic acid mono-octadecyl ester?

A2: The stability of the ester is highly dependent on the pH of the aqueous solution. Both acidic and alkaline conditions can significantly increase the rate of hydrolysis. It is crucial to determine the pH of maximum stability, which is often in the slightly acidic to neutral range for many esters.[1][2][3]

Q3: What are the recommended storage conditions for aqueous formulations of this ester?

A3: To minimize hydrolysis, aqueous formulations should be stored at refrigerated temperatures (2-8 °C). The formulation should be in a tightly sealed container to prevent evaporation and contamination. For long-term storage, consider lyophilization or storing as a solid that can be reconstituted before use.[4]

Q4: Can I use buffers to stabilize my formulation?

A4: Yes, using a buffer system is highly recommended to maintain the optimal pH and prevent pH shifts that could accelerate hydrolysis.[4] Common buffer systems to consider include citrate and phosphate buffers. However, it is important to note that some buffer species can catalyze hydrolysis, so the choice and concentration of the buffer should be carefully evaluated.[4]

Q5: How can I improve the aqueous solubility of this lipophilic ester?

A5: Due to its long octadecyl chain, this ester is poorly soluble in water. To improve solubility, you can use co-solvents (e.g., ethanol, PEG), surfactants to form micelles, or encapsulate the ester in lipid-based systems like liposomes or nanoemulsions.[5][6][7][8][13][14]

Q6: What analytical techniques are suitable for monitoring the hydrolysis of maleic acid mono-octadecyl ester?

A6: The hydrolysis can be monitored by measuring the disappearance of the parent ester or the appearance of its degradation products (maleic acid and octadecanol). Suitable analytical techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (if the ester has a chromophore) or coupled with a mass spectrometer (LC-MS) for specific detection and quantification.[15][16][17]

  • Gas Chromatography (GC) may be used to detect the volatile degradation product, octadecanol, after appropriate sample preparation.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for Hydrolysis

Objective: To determine the effect of pH on the rate of hydrolysis of maleic acid mono-octadecyl ester.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of maleic acid mono-octadecyl ester in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis. Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

  • Sampling: At various time points, withdraw aliquots from each sample.

  • Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of cold mobile phase) and analyze the concentration of the remaining ester using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the ester concentration versus time. The slope of the line will give the pseudo-first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.

Protocol 2: Quantification of Hydrolysis by RP-HPLC

Objective: To quantify the amount of maleic acid mono-octadecyl ester and its degradation product, octadecanol.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength or Mass Spectrometry (MS).

    • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of known concentrations of maleic acid mono-octadecyl ester and octadecanol in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against concentration for both the ester and octadecanol.

  • Quantification: Inject the experimental samples and determine the concentrations of the ester and octadecanol from their respective peak areas using the calibration curves.

Visualizations

Hydrolysis_Troubleshooting cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Solutions Symptom1 Rapid Degradation Cause1 Inappropriate pH Symptom1->Cause1 Cause2 High Temperature Symptom1->Cause2 Cause3 Catalytic Ions Symptom1->Cause3 Symptom2 Poor Solubility / Precipitation Cause4 Low Aqueous Solubility Symptom2->Cause4 Solution1 Optimize & Buffer pH Cause1->Solution1 Solution2 Control Temperature Cause2->Solution2 Solution3 Add Chelating Agent (EDTA) Cause3->Solution3 Solution4 Use Co-solvents / Surfactants Cause4->Solution4 Solution5 Use Lipid-Based Formulations Cause4->Solution5

Caption: Troubleshooting logic for degradation and solubility issues.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_formulation Formulation Strategies Ester Maleic Acid Mono-octadecyl Ester Stability pH pH Ester->pH Ions Metal Ions Ester->Ions Buffer Buffer Species Ester->Buffer Temp Temperature Ester->Temp Moisture Moisture Level Ester->Moisture CoSolvents Co-solvents Ester->CoSolvents Surfactants Surfactants / Micelles Ester->Surfactants Liposomes Liposomes Ester->Liposomes

Caption: Key factors influencing the stability of the ester in aqueous solutions.

Experimental_Workflow Start Start: Stability Study Prep Prepare Ester Stock Solution & Buffers Start->Prep Incubate Incubate Samples at Constant Temperature Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Calculate Hydrolysis Rate Constants Analyze->Data Profile Generate pH-Rate Profile Data->Profile End End: Determine Optimal pH Profile->End

Caption: Workflow for determining the pH-rate profile of hydrolysis.

References

How to resolve poor solubility of octadecyl maleate in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octadecyl Maleate Solubilization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on resolving issues related to the poor solubility of chemical compounds.

Topic: How to Resolve Poor Solubility of Octadecyl Maleate in Buffer

This guide addresses the common issue of poor aqueous solubility of octadecyl maleate, a long-chain ester frequently used in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: Why is my octadecyl maleate not dissolving in my aqueous buffer?

A: The poor solubility of octadecyl maleate is due to its chemical structure. The molecule possesses a long, 18-carbon alkyl chain (octadecyl group), which makes it highly nonpolar and hydrophobic (lipophilic)[1][2]. In an aqueous environment like a buffer, the strong hydrogen bonding network of water molecules excludes the nonpolar octadecyl chain, a phenomenon known as the hydrophobic effect, leading to very low solubility[3][4]. This is a common challenge for many long-chain organic molecules and poorly soluble drugs[5][6].

Troubleshooting Guide

If you are experiencing difficulty dissolving octadecyl maleate, follow this logical workflow to identify an appropriate solubilization strategy.

G start Start: Poor Solubility of Octadecyl Maleate assess Assess Required Concentration and Buffer Constraints start->assess physical Attempt Physical Methods (Vortexing, Gentle Heating, Sonication) assess->physical check1 Is it soluble and stable? physical->check1 select_strategy Select Chemical Solubilization Strategy check1->select_strategy No end_ok End: Experiment Ready check1->end_ok Yes cosolvent Use Co-solvent (e.g., DMSO, Ethanol) select_strategy->cosolvent surfactant Use Surfactant (e.g., Tween-80, SDS) select_strategy->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) select_strategy->cyclodextrin ph_adjust Adjust pH select_strategy->ph_adjust test_solubility Test Solubility, Stability, and System Compatibility cosolvent->test_solubility surfactant->test_solubility cyclodextrin->test_solubility ph_adjust->test_solubility check2 Is it soluble and compatible? test_solubility->check2 optimize Optimize Concentration of Solubilizing Agent check2->optimize Partially check2->end_ok Yes end_fail End: Re-evaluate Strategy or Compound check2->end_fail No optimize->test_solubility

Caption: Troubleshooting workflow for solubilizing octadecyl maleate.

Q2: How can I use a co-solvent to dissolve octadecyl maleate?

A: Co-solvents are water-miscible organic solvents that, when added to a buffer, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, thereby increasing solubility[3][7][8].

Experimental Protocol: Co-Solvent Method

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Prepare a Concentrated Stock: Dissolve the octadecyl maleate in the pure co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Gentle warming or vortexing may aid dissolution.

  • Dilute into Buffer: Perform a stepwise (serial) dilution of the stock solution into your final buffer. Add the stock solution to the buffer dropwise while vortexing vigorously to avoid precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the final concentration may be too high, or a different co-solvent/method may be needed.

  • Final Concentration: Ensure the final concentration of the co-solvent in the buffer is low enough (typically <1%, often <0.1% for cell-based assays) to not affect the biological system.

Table 1: Common Co-solvents for Enhancing Solubility

Co-solventPropertiesTypical Starting Concentration in Final BufferNotes
DMSO Highly polar aprotic solvent.0.1% - 1% v/vCan have toxic effects on cells at higher concentrations.
Ethanol Polar protic solvent.0.1% - 5% v/vCan cause protein denaturation at higher concentrations.
Polyethylene Glycol (PEG 300/400) Low-molecular-weight polymer.1% - 10% v/vGenerally low toxicity.[6]
Propylene Glycol (PG) Dihydroxy alcohol.1% - 20% v/vCommon in pharmaceutical formulations.[6]

Q3: Can surfactants help dissolve octadecyl maleate?

A: Yes. Surfactants (or detergents) are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles. The hydrophobic octadecyl maleate can be encapsulated within the hydrophobic core of these micelles, allowing it to be dispersed in the aqueous buffer[6][9][10].

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

Experimental Protocol: Surfactant Method

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally less harsh than ionic surfactants like Sodium Dodecyl Sulfate (SDS).

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration well above its CMC.

  • Add Octadecyl Maleate: Add the octadecyl maleate directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Use vortexing, sonication, or gentle heating to aid in the formation of the micelles and the encapsulation of the compound. The solution should become clear once dissolved.

Table 2: Common Surfactants for Solubilization

SurfactantTypeTypical Use ConcentrationNotes
Tween® 80 Non-ionic0.05% - 1% w/vWidely used in pharmaceutical formulations; low toxicity.
Triton™ X-100 Non-ionic0.1% - 2% w/vCommon in lab buffers; may interfere with UV-Vis spectroscopy.[11]
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 5% w/vStrong solubilizing agent but denatures proteins.[9]

Q4: What are cyclodextrins and how can they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity[9][12]. They can form "inclusion complexes" by encapsulating a poorly soluble molecule, like octadecyl maleate, within their central cavity. This complex has a water-soluble exterior, which significantly enhances the apparent solubility of the guest molecule in the buffer[5][13].

G cd Cyclodextrin (Hydrophilic Exterior) om Octadecyl Maleate (Hydrophobic) om->cd Forms Inclusion Complex

Caption: Formation of a cyclodextrin-guest inclusion complex.

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the buffer to make a stock solution (e.g., 10-40% w/v).

  • Mix and Equilibrate: Add the octadecyl maleate to the cyclodextrin solution. The mixture should be stirred or shaken vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (e.g., 12-24 hours) to allow for complex formation.

  • Clarify Solution: After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized octadecyl maleate-cyclodextrin complex.

Table 3: Common Cyclodextrins for Solubilization

CyclodextrinCavity SizeKey Features
α-Cyclodextrin (α-CD) SmallSuitable for small, linear molecules.
β-Cyclodextrin (β-CD) MediumLow water solubility can be a limitation.[12]
γ-Cyclodextrin (γ-CD) LargeAccommodates larger guest molecules.[9]
Hydroxypropyl-β-CD (HP-β-CD) MediumHigh aqueous solubility, widely used in formulations.[14]

Q5: Is adjusting the pH of the buffer a viable option for octadecyl maleate?

A: Adjusting the pH is a highly effective technique for compounds that are ionizable[6][15]. Octadecyl maleate is the monoester of maleic acid, meaning it has a free carboxylic acid group (-COOH)[2][16]. This group is acidic and can be deprotonated to its conjugate base (-COO⁻) by increasing the pH. The resulting charged (ionized) form of the molecule is significantly more soluble in water than the neutral form. Therefore, increasing the buffer pH to a value above the pKa of the carboxylic acid group will increase the solubility of octadecyl maleate.

Experimental Protocol: pH Adjustment

  • Determine pKa: If the pKa is unknown, it can be estimated or determined experimentally. For a carboxylic acid, it is typically in the range of 3-5.

  • Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Test Solubility: Add a known amount of octadecyl maleate to each buffer and stir until equilibrium is reached.

  • Measure Concentration: Quantify the amount of dissolved compound in each buffer to determine the solubility at each pH.

  • Caution: Be aware that high or low pH can cause the hydrolysis (breakdown) of the ester bond in octadecyl maleate over time, affecting its stability. Always check for compound degradation in your final buffer conditions.

Summary of Solubilization Strategies

Table 4: Comparison of Primary Solubilization Methods

MethodMechanism of ActionAdvantagesDisadvantagesBest For...
Co-solvents Reduces solvent polarity.[7]Simple to prepare; effective for many compounds.Can precipitate on dilution; potential for biological toxicity.Initial screening; non-cellular assays.
Surfactants Forms micelles to encapsulate the compound.[10]High solubilizing capacity; thermodynamically stable.Can interfere with assays; may denature proteins.In vitro assays where protein structure is not critical.
Cyclodextrins Forms a water-soluble inclusion complex.[12]Low toxicity; stabilizes the guest molecule.Requires equilibration time; may not fit all molecules.Cell-based assays and in vivo studies.
pH Adjustment Ionizes the acidic/basic functional group.[15]Highly effective for ionizable compounds; simple.Only works for ionizable compounds; risk of compound degradation.Compounds with acidic or basic functional groups.

References

Technical Support Center: Optimization of Reaction Conditions for Esterification of Maleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of maleic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of maleic acid esterification? A1: The esterification of maleic acid is a chemical reaction where maleic acid reacts with an alcohol to form an ester and water.[1] This process is typically reversible and often requires a catalyst to achieve a reasonable reaction rate.[1][2] The reaction can also be carried out using maleic anhydride, which first reacts with the alcohol to form a monoester, and then a second molecule of alcohol reacts to form the diester.[2][3][4]

Q2: Why is a catalyst necessary for the esterification of maleic acid? A2: Due to the weak acidity of carboxylic acids like maleic acid, the esterification reaction rate is very slow and can take several days to reach equilibrium without a catalyst.[1] Catalysts, typically acidic, are used to increase the reaction rate.[1][5]

Q3: What are the common types of catalysts used for this reaction? A3: A variety of catalysts can be used, including homogeneous catalysts like sulfuric acid, p-toluenesulfonic acid, and phosphotungstic acid, as well as heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36, Indion-170), zeolites, and silica-supported heteropoly acids.[3][6][7] Environmentally friendly options like deep eutectic solvents (DES) have also shown high catalytic performance.[1]

Q4: What are the advantages of using heterogeneous catalysts over homogeneous catalysts? A4: Heterogeneous catalysts offer several benefits, including ease of separation from the reaction mixture, which simplifies product purification.[1][7] They are also generally non-toxic, less corrosive, and can often be reused, which helps in avoiding the generation of acidic wastewater.[1][7]

Q5: How does the reaction temperature affect the esterification of maleic acid? A5: Increasing the reaction temperature generally increases the reaction rate by increasing the number of molecular collisions.[1] However, excessively high temperatures can lead to the formation of undesirable byproducts.[6] The optimal temperature range depends on the specific alcohol and catalyst being used, with studies showing ranges from 358 K to 413 K (85°C to 140°C).[1][3]

Q6: What is the role of the alcohol-to-acid molar ratio in the reaction? A6: Using an excess of the alcohol can help to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the conversion of maleic acid.[1] Molar ratios of alcohol to acid ranging from 2.2:1 to 10:1 have been reported in various studies.[1][3]

Troubleshooting Guide

Problem 1: Low conversion of maleic acid or low yield of the desired ester.

  • Q: My reaction has a very low conversion rate. What are the potential causes and solutions?

    • A: Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or using a more active catalyst. For instance, phosphotungstic acid has been shown to be a highly active catalyst for this reaction.[3] If using an ion-exchange resin, ensure it is properly dried, as moisture can affect its performance.[1]

    • A: Presence of Water: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, lowering the conversion of maleic acid.[1] The presence of water in the initial reaction mixture can also significantly decrease the conversion rate.[1] It is recommended to use anhydrous reactants and a setup that allows for the continuous removal of water as it is formed, for example, by using an azeotropic distillation apparatus.[3]

    • A: Inadequate Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Gradually increasing the temperature within the optimal range for your specific catalyst and alcohol can improve the conversion.[1]

    • A: Unfavorable Molar Ratio: An insufficient amount of alcohol may be limiting the forward reaction. Increasing the molar ratio of alcohol to maleic acid can help drive the reaction towards the product side.[1]

Problem 2: Formation of byproducts.

  • Q: I am observing the formation of byproducts like fumaric acid or other impurities. How can I minimize this?

    • A: Isomerization of Maleic Acid: Maleic acid can isomerize to the more stable fumaric acid, especially at higher temperatures.[6] This can be a competing reaction. Optimizing the reaction temperature to be high enough for a good reaction rate but low enough to minimize isomerization is crucial. The choice of catalyst can also influence the formation of byproducts.[8]

    • A: Side Reactions from High Temperatures: High reaction temperatures can lead to other undesirable side reactions.[6] It is important to carefully control the reaction temperature.

    • A: Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions. If byproduct formation is significant, consider switching to a milder or more selective catalyst, such as certain ion-exchange resins.[7]

Problem 3: Difficulty in separating the catalyst from the reaction mixture.

  • Q: I am using a homogeneous catalyst and facing challenges in its removal after the reaction. What is a better approach?

    • A: Use of Heterogeneous Catalysts: To avoid the difficulties associated with removing homogeneous catalysts like sulfuric acid, it is highly recommended to use a solid acid catalyst.[1][7] Ion-exchange resins, for example, can be easily separated by simple filtration and can often be reused.[7]

Quantitative Data Summary

Table 1: Comparison of Different Catalysts for the Esterification of Maleic Acid with n-Butanol

Catalyst Reaction Temperature (K) Molar Ratio (Acid:Alcohol) Catalyst Loading (g/mL) Key Findings Reference
Amberlyst 131H+ 363 1:10 0.0375 Showed the best performance among the tested ion-exchange resins. [1]
Amberlyst 15-dry 363 1:10 0.0375 Effective, but lower conversion compared to Amberlyst 131H+. [1]
Deep Eutectic Solvent 1 (DES1) 363 1:10 0.0375 Achieved the highest conversion of maleic acid among all tested catalysts. [1]
Phosphotungstic acid 383–413 1:2.2 to 1:5 Not specified Proved to be the most active catalyst in a study with various butanols. [3]
Dowex 50WX8 383–413 1:2.2 to 1:5 Not specified Showed higher activity than tetrabutyl zirconate. [3]

| Sulfuric acid | 383–413 | 1:2.2 to 1:5 | Not specified | A highly effective catalyst, but poses challenges with corrosion and waste. |[3] |

Experimental Protocols

General Protocol for the Esterification of Maleic Acid with n-Butanol using a Heterogeneous Catalyst

  • Reactant and Catalyst Preparation:

    • Dry the ion-exchange resin catalyst (e.g., Amberlyst 131H+) in an oven at 70°C to remove any moisture.[1]

    • Use anhydrous n-butanol and pure maleic acid.

  • Reaction Setup:

    • The reaction is performed in a batch reactor, such as a 500 ml flask, equipped with a magnetic stirrer, a condenser to prevent the loss of volatile components, and a temperature controller.[1]

    • To ensure a homogeneous mixture and prevent concentration gradients, maintain vigorous stirring (e.g., 1000 rpm).[1]

  • Experimental Procedure:

    • Charge the reactor with maleic acid and an excess of n-butanol (e.g., a molar ratio of 1:10).[1]

    • Heat the mixture to the desired reaction temperature (e.g., 363 K or 90°C).[1]

    • Once the temperature has stabilized, add the pre-weighed dried catalyst (e.g., at a loading of 0.0375 g/mL).[1]

    • Take samples at regular time intervals to monitor the progress of the reaction.[1]

  • Analysis:

    • Analyze the collected samples using a suitable analytical technique, such as gas chromatography, to determine the concentration of maleic acid and the ester product.[1]

    • Calculate the conversion of maleic acid based on its initial and final concentrations.[1]

  • Post-Reaction Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the heterogeneous catalyst from the reaction mixture by filtration.

    • The catalyst can be washed, dried, and potentially reused.

    • The liquid product mixture can be purified using techniques such as distillation to remove excess alcohol and isolate the desired ester.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup prep_reactants Prepare Reactants (Maleic Acid, Alcohol) charge Charge Reactants prep_reactants->charge prep_catalyst Prepare Catalyst (e.g., Dry Ion-Exchange Resin) add_catalyst Add Catalyst prep_catalyst->add_catalyst setup Set up Reactor (Flask, Condenser, Stirrer) setup->charge heat Heat to Reaction Temp. charge->heat heat->add_catalyst run_reaction Run Reaction & Monitor (Take Samples) add_catalyst->run_reaction cool Cool Reaction Mixture run_reaction->cool analyze Analyze Samples (e.g., Gas Chromatography) run_reaction->analyze separate Separate Catalyst (Filtration) cool->separate separate->prep_catalyst Catalyst Reuse purify Purify Product (e.g., Distillation) separate->purify

Caption: Experimental workflow for maleic acid esterification.

troubleshooting_workflow start Low Maleic Acid Conversion check_water Is water being removed effectively? start->check_water check_temp Is the reaction temperature optimal? check_water->check_temp Yes solution_water Implement water removal (e.g., azeotropic distillation) check_water->solution_water No check_catalyst Is the catalyst active and sufficient? check_temp->check_catalyst Yes solution_temp Increase temperature (monitor for byproducts) check_temp->solution_temp No check_ratio Is the alcohol:acid molar ratio high enough? check_catalyst->check_ratio Yes solution_catalyst Increase catalyst loading or use a more active catalyst check_catalyst->solution_catalyst No solution_ratio Increase molar ratio of alcohol to acid check_ratio->solution_ratio No end_node Improved Conversion check_ratio->end_node Yes solution_water->check_temp solution_temp->check_catalyst solution_catalyst->check_ratio solution_ratio->end_node

Caption: Troubleshooting workflow for low reaction conversion.

reaction_pathway maleic_acid Maleic Acid (or Anhydride) monoester Monoester maleic_acid->monoester + Alcohol, -H2O (Step 1, Rapid) alcohol1 Alcohol (R-OH) diester Diester monoester->diester + Alcohol, -H2O (Step 2, Slow, Reversible) water Water alcohol2 Alcohol (R-OH)

Caption: Two-step pathway of maleic acid esterification.

References

Technical Support Center: Purification of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as monostearyl maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Butenedioic acid (2Z)-, 1-octadecyl ester?

A1: The most prevalent impurities in crude this compound typically arise from the synthesis process. These include:

  • Unreacted starting materials: Maleic anhydride (which may be hydrolyzed to maleic acid) and stearyl alcohol.

  • Diester byproduct: 2-Butenedioic acid (2Z)-, 1,4-dioctadecyl ester (distearyl maleate), which forms when two molecules of stearyl alcohol react with one molecule of maleic anhydride.[1]

  • Isomerization product: 2-Butenedioic acid (2E)-, 1-octadecyl ester (monostearyl fumarate), the trans-isomer of the target compound.[1]

Q2: What causes the isomerization of the maleate ester to the fumarate ester during purification?

A2: The cis-isomer (maleate) can convert to the more thermodynamically stable trans-isomer (fumarate) under certain conditions.[1] This isomerization is often catalyzed by:

  • Heat: Elevated temperatures used during synthesis or purification can promote isomerization.[2][3]

  • Acids: The presence of acidic catalysts or impurities can accelerate the conversion.[3]

Q3: Can the ester bond hydrolyze during purification?

A3: Yes, the ester linkage in this compound is susceptible to hydrolysis, which breaks the molecule down into maleic acid and stearyl alcohol. This is more likely to occur in the presence of water, especially under acidic or basic conditions and at elevated temperatures.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Presence of closely related impurities (e.g., monostearyl fumarate).- Incomplete removal of starting materials.- Solvent Screening: Test a range of solvents and solvent mixtures. A good solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below. Consider solvent systems like ethanol/water, acetone/water, or heptane/ethyl acetate.[4]- Multi-step Purification: A single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system or follow up with column chromatography.- Pre-purification Wash: Wash the crude product with a solvent in which the starting materials are soluble but the desired product is not (e.g., a cold non-polar solvent to remove excess stearyl alcohol).
Product Isomerizes to Fumarate During Purification - High temperatures during solvent evaporation or recrystallization.- Presence of acidic residues from synthesis.- Temperature Control: Use the lowest effective temperature for dissolution and consider vacuum evaporation to remove solvents at lower temperatures.[1]- Neutralize the Crude Product: Before purification, wash the crude product with a mild base (e.g., a dilute sodium bicarbonate solution) to remove any acidic catalysts, followed by a water wash to remove salts.- Use of Isomerization Catalysts: Be aware that certain reagents can catalyze isomerization. For example, halides of sulfur and phosphorus acids can be used to intentionally cause this conversion.[1]
Presence of Distearyl Maleate (Diester) Impurity - Incorrect stoichiometry during synthesis (excess stearyl alcohol).[1]- Chromatographic Separation: Use column chromatography (e.g., silica gel) to separate the monoester from the less polar diester. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective.- Optimize Synthesis: In future syntheses, use a 1:1 molar ratio of maleic anhydride to stearyl alcohol to minimize diester formation.[5]
Product Hydrolyzes During Aqueous Work-up - Prolonged exposure to water, especially at non-neutral pH.- Minimize Contact Time: Perform aqueous washes quickly and at room temperature or below.- pH Control: Ensure the aqueous phase is neutral before separating the organic layer.- Use of Anhydrous Solvents: Whenever possible, use dry solvents for extraction and purification steps.

Experimental Protocols

Protocol 1: Recrystallization of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined empirically.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be effective.[4]

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of this compound and detecting common impurities.

  • Column: A C8 or C18 reversed-phase column is often suitable. For example, a Grace Platinum C8 EPS column (4.6 mm i.d. x 250 mm, 5 µm).[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 20 mM phosphate buffer adjusted to pH 2.2-3.0) is commonly used.[7][8]

  • Elution: An isocratic or gradient elution can be employed. For simultaneous analysis of the active pharmaceutical ingredient and its impurities, a gradient may be necessary to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1-2 mL/min.[7]

  • Detection: UV detection at 215 nm is appropriate for detecting the butenedioic acid chromophore.[7]

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., the mobile phase or a mixture of acetonitrile and water).

Quantitative Data Summary

Analyte Typical Retention Behavior Expected Purity (Post-Purification)
Maleic AcidEarly eluting (highly polar)< 0.1%
This compound (Product) Main peak> 99%
Monostearyl FumarateMay elute slightly later than the maleate isomerDependent on purification efficiency
Stearyl AlcoholMay be retained longer than the acid, but less than the esters< 0.2%
Distearyl MaleateLater eluting (less polar than the monoester)< 0.5%

Note: The exact retention times and elution order will depend on the specific HPLC conditions used.

Visualizations

Experimental Workflow for Purification and Analysis

G Workflow for Purification and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Crude this compound p1 Recrystallization s1->p1 Initial Purification a1 HPLC Purity Check p1->a1 Check Purity p2 Column Chromatography p2->a1 Re-check Purity a1->p2 Purity < 99% end Pure Product a1->end Purity > 99% a2 Characterization (NMR, MS) end->a2 Final Confirmation

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Isomerization

G Troubleshooting Isomerization to Fumarate cluster_causes Potential Causes cluster_solutions Corrective Actions start Isomerization Detected? c1 High Temperature start->c1 Yes c2 Acidic Conditions start->c2 Yes s1 Lower Purification Temperature c1->s1 s2 Use Vacuum Evaporation c1->s2 s3 Neutralize Crude Product c2->s3 end Minimized Isomerization s1->end s2->end s3->end

References

Side product formation in the synthesis of octadecyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octadecyl maleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of octadecyl maleate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dioctadecyl Maleate 1. Incomplete Reaction: The second esterification step to form the diester is slower than the initial monoester formation.[1] 2. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed to completion at a reasonable rate. 3. Insufficient Catalyst: The amount of acid catalyst may be inadequate to effectively catalyze the esterification. 4. Presence of Water: Water is a byproduct of the esterification and its presence can shift the equilibrium back towards the reactants, hindering the formation of the diester.[2]1. Increase Reaction Time: Prolong the reaction time to allow for the complete conversion of the monoester to the diester. Monitor the reaction progress using techniques like TLC or GC. 2. Optimize Temperature: Gradually increase the reaction temperature. For the synthesis of related dialkyl maleates, temperatures in the range of 383–413 K (110–140 °C) have been used.[1] However, be aware that excessively high temperatures can lead to side product formation.[3] 3. Adjust Catalyst Concentration: Increase the concentration of the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). Typical catalyst loadings for similar esterifications range from 1-3% by weight of the reactants. 4. Remove Water: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture as it is formed.[1] This will drive the equilibrium towards the product side.
High Levels of Maleic and Fumaric Acid Impurities 1. Hydrolysis of Maleic Anhydride: The starting material, maleic anhydride, can readily hydrolyze to maleic acid in the presence of moisture.[4] 2. Isomerization of Maleic Acid: Maleic acid can isomerize to the more stable fumaric acid, especially at elevated temperatures.[3]1. Use Anhydrous Conditions: Ensure all reactants and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the system. 2. Control Reaction Temperature: While higher temperatures can increase the reaction rate, they also promote the isomerization of maleic acid to fumaric acid.[3] Maintain the temperature at the lowest effective level to minimize this side reaction.
Presence of Octadecyl Mono-maleate 1. Incomplete Second Esterification: As mentioned, the formation of the diester from the monoester is a slower, reversible reaction.[1]1. Drive the Reaction to Completion: Use an excess of 1-octadecanol to push the equilibrium towards the formation of the diester. Additionally, ensure efficient water removal.
Discoloration of the Final Product (Yellowing/Browning) 1. High Reaction Temperatures: Elevated temperatures can lead to thermal degradation and polymerization of maleic anhydride and its derivatives, resulting in colored byproducts.[4] 2. Catalyst-Related Side Reactions: Strong acid catalysts can sometimes promote charring and other side reactions at high temperatures.1. Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Choose an Appropriate Catalyst: Consider using a milder catalyst or a heterogeneous catalyst that can be easily removed from the reaction mixture, potentially reducing side reactions.
Difficulty in Product Purification/Crystallization 1. Presence of Impurities: High levels of side products can interfere with the crystallization of the desired dioctadecyl maleate. 2. Residual Catalyst: The acid catalyst may need to be neutralized and removed before purification.1. Optimize Reaction Conditions: Focus on minimizing side product formation during the reaction by controlling temperature and removing water. 2. Neutralize and Wash: After the reaction is complete, cool the mixture and wash it with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts and water-soluble impurities. The product can then be purified by recrystallization from a suitable solvent like ethanol or hexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect in the synthesis of octadecyl maleate?

A1: The most common side products are maleic acid and its trans-isomer, fumaric acid.[3] Maleic acid forms from the hydrolysis of the starting material, maleic anhydride, if moisture is present.[4] Fumaric acid is formed through the isomerization of maleic acid, a process that is accelerated at higher temperatures.[3] You may also have some unreacted octadecyl mono-maleate if the second esterification step is incomplete.[1]

Q2: What is the role of the acid catalyst in this reaction?

A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to protonate the carbonyl oxygen of the maleic anhydride and the intermediate monoester. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 1-octadecanol, thereby accelerating the rate of the esterification reaction.[5]

Q3: Can I run the reaction without a catalyst?

A3: The initial reaction of maleic anhydride with an alcohol to form the monoester is rapid and can occur without a catalyst.[1] However, the second esterification to form the diester is a much slower and reversible reaction. An acid catalyst is necessary to achieve a reasonable reaction rate and high conversion to the desired dioctadecyl maleate.[1]

Q4: How does temperature affect the synthesis of octadecyl maleate?

A4: Temperature has a significant impact on both the reaction rate and the formation of side products. Higher temperatures generally increase the rate of esterification. However, elevated temperatures can also lead to an increase in undesirable byproducts, such as fumaric acid (via isomerization of maleic acid) and colored impurities due to thermal degradation or polymerization.[3][4] Therefore, it is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side product formation.

Q5: What is the best way to monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to qualitatively track the disappearance of the starting materials (maleic anhydride and 1-octadecanol) and the appearance of the monoester and diester products. For a more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to determine the relative concentrations of the different components in the reaction mixture over time.

Experimental Protocols

Synthesis of Monooctadecyl Maleate

This protocol is for the synthesis of the monoester, which is the first step in the formation of dioctadecyl maleate.

  • Reactants and Catalyst:

    • 1-Octadecanol

    • Maleic Anhydride

    • Triethylamine (organic basic catalyst)

    • Cyclohexane (solvent)

  • Procedure:

    • In a reaction vessel, dissolve 1-octadecanol and maleic anhydride in cyclohexane.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to a temperature between 50°C and 60°C.[6]

    • Maintain the reaction at this temperature while stirring.

    • Monitor the reaction for the formation of monooctadecyl maleate.

  • Purification:

    • After the reaction, the product can be purified by washing.

    • Further purification can be achieved by crystallization from a mixture of ethanol and water or acetone and water.[6]

General Procedure for the Synthesis of Dialkyl Maleates

This is a general procedure that can be adapted for the synthesis of dioctadecyl maleate.

  • Reactants and Catalyst:

    • Maleic Anhydride

    • 1-Octadecanol

    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Apparatus:

    • A reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Procedure:

    • Charge the maleic anhydride and 1-octadecanol into the reaction flask. An excess of the alcohol is often used to drive the reaction towards the diester.[2]

    • Add the acid catalyst.

    • Heat the mixture with stirring. The temperature is typically raised to a point where the water-alcohol azeotrope begins to distill, allowing for the removal of water via the Dean-Stark trap. For long-chain alcohols, this may require temperatures in the range of 110-140°C.[1]

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Neutralize the acid catalyst by washing with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate).

    • Wash the organic layer with water to remove any remaining salts.

    • Remove any unreacted alcohol and solvent under reduced pressure.

    • The crude dioctadecyl maleate can then be purified by recrystallization.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of maleate ester synthesis. While specific data for dioctadecyl maleate is limited in the literature, these trends are generally applicable.

Table 1: Effect of Catalyst on Dibutyl Maleate Synthesis [1]

CatalystReaction Temperature (°C)Reaction Time (min)Conversion (%)
Sulfuric Acid12018098
Phosphotungstic Acid12018099
Dowex 50WX812018092

Table 2: Effect of Temperature on Side Product Formation (General Trend)

Reaction TemperatureYield of Desired EsterFormation of Fumaric AcidFormation of Colored Impurities
Moderate (e.g., 110-120°C)GoodLowMinimal
High (e.g., >140°C)May decrease due to side reactionsIncreasesIncreases

Visualizations

Reaction_Pathway cluster_reactants1 Step 1 cluster_reactants2 Step 2 MA Maleic Anhydride Monoester Octadecyl Maleate (Monoester) MA->Monoester + Fast Octadecanol1 1-Octadecanol Octadecanol1->Monoester Diester Dioctadecyl Maleate (Product) Monoester->Diester + Slow, Reversible Water1 H2O Octadecanol2 1-Octadecanol Octadecanol2->Diester Water2 H2O

Caption: Reaction pathway for the two-step synthesis of dioctadecyl maleate.

Side_Reactions MA Maleic Anhydride Maleic_Acid Maleic Acid MA->Maleic_Acid + Polymerization Polymerization/Degradation Products MA->Polymerization Water H2O (Moisture) Water->Maleic_Acid Fumaric_Acid Fumaric Acid Maleic_Acid->Fumaric_Acid Heat Heat Heat->Fumaric_Acid Isomerization MA_Heat High Temperature MA_Heat->Polymerization

Caption: Common side reactions in the synthesis of octadecyl maleate.

Troubleshooting_Workflow Start Low Product Yield? Check_Water Is water being effectively removed? Start->Check_Water Yes Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Solution_Water Use Dean-Stark trap. Check_Water->Solution_Water No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Increase temperature cautiously. Check_Temp->Solution_Temp No Check_Catalyst Is the catalyst concentration adequate? Check_Time->Check_Catalyst Yes Solution_Time Increase reaction time. Check_Time->Solution_Time No Solution_Catalyst Increase catalyst loading. Check_Catalyst->Solution_Catalyst No

Caption: A troubleshooting workflow for addressing low yield in octadecyl maleate synthesis.

References

Technical Support Center: Stabilizing Octadecyl Maleate Emulsions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of octadecyl maleate emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formulation and long-term storage of these specialized emulsions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research and development efforts.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the preparation and storage of octadecyl maleate emulsions.

Problem Potential Cause Recommended Solution
Phase Separation (Creaming or Sedimentation) Inadequate emulsifier concentration or inappropriate HLB value.Optimize the concentration of the emulsifier. Screen a range of non-ionic or polymeric surfactants with varying Hydrophile-Lipophile Balance (HLB) values to find the optimal match for the octadecyl maleate oil phase.
Insufficient homogenization.Increase the homogenization time or energy input (e.g., higher pressure for high-pressure homogenization or longer sonication time). Ensure the homogenization process is consistent across all batches.
Temperature fluctuations during storage.Store emulsions at a controlled and constant temperature. Avoid freeze-thaw cycles unless investigating their impact as part of a formal stability study.[1][2]
Droplet Coalescence (Irreversible Fusion of Droplets) Poor choice of emulsifier leading to a weak interfacial film.Select an emulsifier that provides a robust steric or electrostatic barrier. Polymeric surfactants or a combination of surfactants can create a more resilient interfacial layer.
High concentration of the dispersed phase (octadecyl maleate).If possible, reduce the concentration of the oil phase. A higher oil-to-surfactant ratio can increase the likelihood of coalescence.
Incompatible excipients in the formulation.Ensure all components of the emulsion are compatible. Salts or other charged molecules can disrupt the stability provided by certain emulsifiers.
Ostwald Ripening (Growth of Larger Droplets at the Expense of Smaller Ones) The slight water solubility of octadecyl maleate.Add a water-insoluble co-surfactant or a compound that is more hydrophobic than octadecyl maleate to the oil phase. This can reduce the diffusion of octadecyl maleate through the aqueous phase.
Broad droplet size distribution.Optimize the homogenization process to achieve a narrow and uniform droplet size distribution. Smaller, monodisperse droplets are less prone to Ostwald ripening.[3]
Increased Particle Size Over Time Agglomeration of droplets due to insufficient repulsive forces.Measure the zeta potential of the emulsion. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired. Adjusting the pH or adding a charged surfactant can increase the zeta potential.[3]
Flocculation (reversible aggregation of droplets).Introduce a steric stabilizer, such as a PEGylated surfactant or a block copolymer, to prevent droplets from coming into close contact.
Changes in pH During Storage Degradation of octadecyl maleate or other excipients.Investigate the chemical stability of all components at the storage temperature. The use of buffers can help maintain a stable pH. A drop in pH has been observed in some oil-in-water emulsions at elevated temperatures.[2]
Interaction with the storage container.Ensure the container material is inert and does not leach any substances that could alter the pH of the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to monitor for the long-term stability of octadecyl maleate emulsions?

A1: The key stability-indicating parameters to monitor include:

  • Particle Size and Polydispersity Index (PDI): An increase in particle size or PDI can indicate instability phenomena such as coalescence or Ostwald ripening.[3][4]

  • Zeta Potential: For electrostatically stabilized emulsions, a significant change in zeta potential can signal a loss of stability.

  • Visual Appearance: Regularly inspect for any signs of phase separation, creaming, sedimentation, or changes in color and consistency.

  • pH: A change in pH can indicate chemical degradation of the components.[2]

  • Viscosity: Changes in viscosity can reflect alterations in the emulsion's internal structure.

  • Assay of Octadecyl Maleate and any Active Pharmaceutical Ingredient (API): To ensure chemical stability and potency over time.

Q2: How should I design a long-term stability study for my octadecyl maleate emulsion?

A2: Long-term stability studies should be designed based on the intended storage conditions and climatic zone for the final product. The International Council for Harmonisation (ICH) guidelines provide a framework for this.[5][6] A typical study involves storing the emulsion in its final container at controlled temperature and humidity for an extended period (e.g., 12 months or longer).

Q3: What are the recommended storage conditions for long-term stability testing?

A3: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6]

Q4: What is the purpose of accelerated stability testing?

A4: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions (e.g., higher temperatures).[7] These studies are used to predict the long-term stability of the product and to assess the impact of short-term excursions outside the recommended storage conditions, such as during shipping. For example, a common accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[5][8]

Q5: How can I prevent microbial growth in my emulsion during long-term storage?

A5: For multi-dose formulations or those not intended for sterile applications, the inclusion of a suitable preservative system is crucial. The effectiveness of the preservative should be validated through microbial challenge testing.

Experimental Protocols

Protocol 1: Preparation of Octadecyl Maleate Emulsion by High-Pressure Homogenization
  • Preparation of the Oil Phase: Dissolve octadecyl maleate and any other oil-soluble components (e.g., co-surfactants, antioxidants) in the chosen oil carrier. Gently heat if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the emulsifier(s) and any water-soluble components (e.g., buffers, tonicity agents, preservatives) in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi) for a set number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined experimentally.

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Immediately measure the particle size, PDI, and zeta potential of the freshly prepared emulsion.

Protocol 2: Long-Term and Accelerated Stability Testing
  • Sample Preparation: Fill the final octadecyl maleate emulsion formulation into the intended container-closure system.

  • Storage Conditions: Place the samples into stability chambers maintained at the following conditions as per ICH guidelines:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Withdraw samples at specified time points for analysis. A typical schedule is:

    • Initial: Time 0

    • Accelerated: 1, 3, and 6 months

    • Long-Term: 3, 6, 9, 12, 18, and 24 months

  • Analysis: At each time point, analyze the samples for the key stability-indicating parameters listed in FAQ Q1.

Data Presentation

Table 1: Example Stability Data for an Octadecyl Maleate Emulsion at 40°C / 75% RH
Time PointParticle Size (nm)PDIZeta Potential (mV)pHAssay (%)Visual Appearance
0 Months 150.20.15-35.16.5100.0White, homogenous
1 Month 152.50.16-34.56.499.8White, homogenous
3 Months 158.90.18-32.86.399.5White, homogenous
6 Months 165.30.21-30.56.198.9White, homogenous

Visualizations

Experimental Workflow for Emulsion Preparation and Characterization

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization Oil_Phase Prepare Oil Phase (Octadecyl Maleate + Lipids) Coarse_Emulsion High-Shear Mixing Oil_Phase->Coarse_Emulsion Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Aqueous_Phase->Coarse_Emulsion Fine_Emulsion High-Pressure Homogenization Coarse_Emulsion->Fine_Emulsion Characterization Particle Size PDI Zeta Potential Fine_Emulsion->Characterization

Caption: Workflow for preparing and characterizing octadecyl maleate emulsions.

Troubleshooting Logic for Emulsion Instability

Troubleshooting_Logic Instability Emulsion Instability Observed (e.g., Phase Separation) Check_Size Measure Particle Size & PDI Instability->Check_Size Check_Zeta Measure Zeta Potential Instability->Check_Zeta Check_Formulation Review Formulation (Surfactant, Concentration) Instability->Check_Formulation Size_Increase Particle Size Increased? Check_Size->Size_Increase Low_Zeta Zeta Potential < |30mV|? Check_Zeta->Low_Zeta Adjust_Surfactant Adjust Surfactant Type/Conc. Check_Formulation->Adjust_Surfactant Optimize_Homogenization Optimize Homogenization (Pressure, Cycles) Size_Increase->Optimize_Homogenization Yes Size_Increase->Adjust_Surfactant Yes Adjust_pH Adjust pH or Add Charged Surfactant Low_Zeta->Adjust_pH Yes

Caption: Decision tree for troubleshooting common emulsion instability issues.

References

Technical Support Center: Overcoming Phase Separation in Octadecyl Maleate Polymer Blends

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Octadecyl Maleate Polymer Blends. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to phase separation in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in achieving homogenous and stable polymer blends for your research and formulation needs.

Troubleshooting Guide: Phase Separation in Octadecyl Maleate Blends

Phase separation in polymer blends can manifest in various ways, from macroscopic visual changes to subtle alterations in performance. This guide will help you identify common issues, understand their potential causes, and implement effective solutions.

Problem/Observation Potential Causes Recommended Solutions
Visual Signs of Phase Separation: - Hazy or opaque appearance in a previously clear blend.- Presence of distinct layers or domains.- Oily or tacky surface after processing.- Immiscibility of Polymers: High thermodynamic incompatibility between poly(octadecyl maleate) and the other polymer(s) in the blend.[1] - Inadequate Mixing: Insufficient shear or mixing time during processing to achieve a homogenous dispersion.[2] - Processing Temperature: Temperature may be too high or too low, promoting phase separation.[3] - Cooling Rate: Slow cooling can provide sufficient time for polymer chains to rearrange and phase separate.- Improve Polymer Compatibility: - Introduce a compatibilizer, such as a maleic anhydride-grafted polymer, to reduce interfacial tension.[4] - Modify one of the polymers to enhance intermolecular interactions (e.g., hydrogen bonding). - Optimize Processing Conditions: - Increase mixing speed or time to improve dispersion.[2] - Adjust the processing temperature to find the optimal miscibility window. - Employ rapid cooling (quenching) to "freeze" the homogenous melt state.
Poor Mechanical Properties: - Brittle fracture.- Reduced tensile strength or elongation at break.- Poor Interfacial Adhesion: Weak bonding between the phase-separated domains acts as stress concentration points.[5] - Large Domain Sizes: Large, dispersed phases can lead to premature failure under stress.- Add a Compatibilizer: This will strengthen the interface between the polymer phases.[6][7] - Refine Morphology: Optimize processing conditions (e.g., higher shear) to reduce the size of the dispersed phase.[3][8]
Inconsistent Drug Release Profile: - Burst release followed by slow or incomplete release.- High variability between batches.- Drug Partitioning: The active pharmaceutical ingredient (API) may preferentially partition into one of the polymer phases.[9] - Phase Morphology: The size, shape, and connectivity of the phases can create tortuous or direct pathways for drug release.[9]- Control Blend Morphology: By adjusting the polymer ratio and processing parameters, you can create co-continuous or dispersed phase morphologies to tailor the release profile.[9] - Select Polymers with Appropriate Drug Solubility: Aim for a more even distribution of the API between the polymer phases.
Changes in Thermal Properties (from DSC): - Two distinct glass transitions (Tgs) corresponding to the individual polymers.[10] - Broadening of the glass transition region.- Immiscibility: The presence of two Tgs is a clear indicator of a phase-separated system.[10] - Partial Miscibility: A shift in the Tgs of the individual components or a single, broad Tg can indicate some level of mixing at the interface.- Confirm with Microscopy: Use SEM or AFM to visualize the phase morphology.[11] - Re-evaluate Polymer Compatibility: Consider the thermodynamic principles of polymer miscibility.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of octadecyl maleate polymer blends?

A1: Phase separation is the phenomenon where a mixture of poly(octadecyl maleate) and another polymer, which may appear homogenous initially, separates into distinct regions enriched in each polymer.[1] This occurs because the polymers are thermodynamically immiscible, meaning they have a positive Gibbs free energy of mixing.[12] Factors like the long, hydrophobic octadecyl side chain can contribute to this immiscibility with more polar polymers.

Q2: How can I visually identify phase separation in my blend?

A2: Visual cues of phase separation include a transition from a transparent to an opaque or hazy appearance, the formation of visible layers or domains, and in some cases, a greasy or uneven surface texture on the processed material.

Q3: What is a compatibilizer and how does it work?

A3: A compatibilizer is an additive that improves the miscibility and interfacial adhesion between two immiscible polymers.[4] Often, these are block or graft copolymers that have segments compatible with each of the polymers in the blend. For instance, a maleic anhydride-grafted polypropylene can act as a compatibilizer in blends of non-polar and polar polymers. The compatibilizer locates at the interface between the two phases, reduces interfacial tension, and promotes better adhesion.[7]

Q4: How do processing conditions affect the morphology of my blend?

A4: Processing parameters such as temperature, mixing speed, and cooling rate have a significant impact on the final morphology of an immiscible blend.[2][3] Higher shear rates during mixing can lead to smaller dispersed phase domains.[8] The temperature can affect the viscosity ratio of the polymers, which in turn influences the phase morphology. A rapid cooling process can help to trap a non-equilibrium, more homogenous state.

Q5: Can phase separation be beneficial in drug delivery applications?

A5: Yes, in some cases, a controlled phase-separated morphology can be advantageous for drug delivery.[9] For example, by creating a co-continuous structure of a hydrophobic and a hydrophilic polymer, you can tailor the drug release profile. The hydrophilic phase can act as a channel for water ingress and drug diffusion, while the hydrophobic phase provides structural integrity and sustained release.[9]

Quantitative Data Summary

The following table provides representative data for polymers often encountered in blends for pharmaceutical applications. Note that specific values for poly(octadecyl maleate) may vary depending on its molecular weight and synthesis method.

Polymer Glass Transition Temperature (Tg) (°C) Solubility Parameter (MPa¹/²) Notes
Poly(octadecyl methacrylate) (PODMA)~ -100 to -50~ 16.5 - 17.5A close analog to poly(octadecyl maleate), highly hydrophobic and waxy.
Poly(lactic acid) (PLA)55 - 65~ 20.5A common biodegradable polymer used in drug delivery.[13]
Poly(caprolactone) (PCL)~ -60~ 19.5Often blended with PLA to improve flexibility.[14]
Poly(methyl methacrylate) (PMMA)105 - 120~ 19.0A rigid, amorphous polymer.[15]

Note: The miscibility of polymers can be predicted by comparing their solubility parameters. A smaller difference in solubility parameters generally suggests better miscibility.

Experimental Protocols

Protocol 1: Preparation of Polymer Blends by Solvent Casting
  • Dissolution: Dissolve the individual polymers in a common solvent (e.g., chloroform, THF) at the desired concentration (e.g., 5-10% w/v). Ensure complete dissolution of each polymer separately before mixing.

  • Mixing: Combine the polymer solutions in the desired weight ratio and stir for several hours to ensure homogeneity.

  • Casting: Pour the polymer blend solution into a flat, level petri dish or onto a glass slide.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. For controlled evaporation, a desiccator with a controlled release of vacuum can be used.

  • Drying: Once a film has formed, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of the polymers to remove any residual solvent.

Protocol 2: Characterization of Blend Miscibility using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare a small sample (5-10 mg) of the polymer blend and seal it in an aluminum DSC pan.

  • Thermal Program:

    • Heat the sample to a temperature above the melting point of the highest melting component to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same controlled rate.

  • Data Analysis: Analyze the second heating scan.

    • Immiscible Blend: Two distinct glass transitions (Tgs) corresponding to the individual polymers will be observed.[10]

    • Miscible Blend: A single Tg will be observed at a temperature between the Tgs of the individual components.

    • Partially Miscible Blend: The Tgs of the individual components may be shifted towards each other, or a single, broad Tg may be observed.[16]

Protocol 3: Morphological Analysis using Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Cryo-fracture the polymer blend sample by immersing it in liquid nitrogen and then breaking it. This creates a clean fracture surface.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.

  • Imaging:

    • Insert the sample into the SEM chamber.

    • Use the secondary electron detector to obtain high-resolution images of the fracture surface.

    • The resulting images will reveal the phase morphology (e.g., dispersed droplets, co-continuous structures).[11]

Protocol 4: Assessment of Intermolecular Interactions using Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: Prepare a thin film of the polymer blend, either by solvent casting or by hot pressing.

  • Data Acquisition:

    • Obtain the FTIR spectra of the pure polymers and the blend in the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Compare the spectrum of the blend to the spectra of the individual polymers.

    • Shifts in the characteristic peaks (e.g., carbonyl stretching) can indicate specific intermolecular interactions, such as hydrogen bonding, which suggest miscibility at the molecular level.[17][18][19]

Visual Workflows and Diagrams

Troubleshooting_Workflow cluster_observe Observation cluster_characterize Characterization cluster_analyze Analysis cluster_solution Solution cluster_verify Verification observe Observe Signs of Phase Separation dsc DSC Analysis observe->dsc sem SEM/AFM Imaging observe->sem ftir FTIR Spectroscopy observe->ftir two_tgs Two Tgs? dsc->two_tgs morphology Analyze Morphology sem->morphology interactions Interaction Shifts? ftir->interactions compatibilizer Add Compatibilizer two_tgs->compatibilizer Yes processing Optimize Processing (Temp, Shear, Cooling) two_tgs->processing No (Miscible/Partially) morphology->processing Coarse reformulate Reformulate Blend (Polymer Ratio) morphology->reformulate Unfavorable interactions->compatibilizer No verify Re-characterize Blend compatibilizer->verify processing->verify reformulate->verify verify->observe Compatibilization_Mechanism cluster_immiscible Immiscible Blend (Without Compatibilizer) cluster_compatibilized Compatibilized Blend polyA1 Polymer A Matrix polyB1 Polymer B Droplet interface1 High Interfacial Tension Poor Adhesion polyA2 Polymer A Matrix compat Compatibilizer polyA2->compat polyB2 Polymer B Droplet compat->polyB2 interface2 Reduced Interfacial Tension Improved Adhesion arrow Addition of Compatibilizer cluster_compatibilized cluster_compatibilized cluster_immiscible cluster_immiscible

References

Troubleshooting peak tailing in HPLC analysis of octadecyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of octadecyl maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[1] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[3][4] This distortion can compromise resolution, quantification accuracy, and overall method reliability.[1]

Q2: Why is my octadecyl maleate peak tailing?

A2: Peak tailing for octadecyl maleate in reversed-phase HPLC can stem from several factors. Given its structure (a long hydrophobic octadecyl chain and a polar maleate head), common causes include:

  • Secondary Interactions: The maleate moiety contains carboxylic acid groups. If the mobile phase pH is not optimal, these groups can become ionized and interact with active silanol groups on the silica-based stationary phase, leading to tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[5][6][7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[3][8]

  • Column Degradation: Over time, the column can degrade, leading to a void at the column inlet or contamination of the stationary phase, both of which can cause peak tailing.[7][9]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can increase the volume outside the column that the sample travels through, causing peak broadening and tailing.[3][10]

Q3: What is an acceptable tailing factor?

A3: While a perfectly symmetrical peak has a tailing factor of 1.0, this is rarely achieved in practice. Generally, a tailing factor between 0.9 and 1.2 is considered good. For many assays, peaks with an asymmetry factor up to 1.5 are acceptable.[4] Regulatory guidelines often require clear separation and accurate quantification, making peak symmetry important.[1]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of octadecyl maleate.

Step 1: Initial Assessment & Diagnosis

The first step is to determine the nature and potential cause of the peak tailing.

Is it a new or existing problem?

  • New Problem: If tailing has suddenly appeared in a previously robust method, it could indicate a specific failure, such as column contamination or a system leak.

  • Existing Problem: If the peak has always tailed, the issue is likely with the method itself, such as an inappropriate mobile phase pH or column chemistry.

Are all peaks tailing or just the octadecyl maleate peak?

  • All Peaks Tailing: This often points to a system-wide issue like extra-column volume, a void in the column, or an incorrect mobile phase preparation.[8]

  • Only Octadecyl Maleate Peak Tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_system Check System Suitability (Tailing Factor > 1.2?) start->check_system is_it_all_peaks Are All Peaks Tailing? check_system->is_it_all_peaks Yes specific_peak Specific Peak Tailing is_it_all_peaks->specific_peak No all_peaks All Peaks Tailing is_it_all_peaks->all_peaks Yes optimize_mobile_phase Optimize Mobile Phase (Adjust pH, Buffer Strength) specific_peak->optimize_mobile_phase check_column_chem Evaluate Column Chemistry (Use End-capped Column) optimize_mobile_phase->check_column_chem sample_issues Check Sample Conditions (Concentration, Solvent) check_column_chem->sample_issues check_extra_column_vol Check for Extra-Column Volume (Tubing, Connections) all_peaks->check_extra_column_vol check_column_health Inspect Column Health (Flush, Reverse, Replace) check_extra_column_vol->check_column_health check_column_health->sample_issues end_node Peak Shape Improved sample_issues->end_node

Caption: A workflow for troubleshooting HPLC peak tailing.

Step 3: Addressing Specific Causes and Solutions

The following table summarizes common causes of peak tailing and their corresponding solutions, with a focus on octadecyl maleate analysis.

Potential Cause Description Recommended Solution
Secondary Silanol Interactions The acidic maleate moiety of octadecyl maleate can interact with free silanol groups on the silica stationary phase, causing peak tailing.[1][4] This is more pronounced at mid-range pH where silanols are ionized.Adjust Mobile Phase pH: Lower the pH to around 2.5-3.0 to suppress the ionization of silanol groups.[1][9] This will also ensure the maleate carboxylic acids are fully protonated. Use an End-capped Column: Modern, high-purity silica columns that are end-capped have fewer free silanol groups and are less prone to causing tailing with polar analytes.[2][10] Add a Mobile Phase Modifier: In some cases, a small amount of a competitive base like triethylamine (TEA) can be added to the mobile phase to block active silanol sites, though adjusting pH is often preferred.[1][2]
Column Overload Injecting a sample that is too concentrated can saturate the column, leading to poor peak shape.[5][6]Reduce Sample Concentration: Dilute the sample and re-inject.[3][7] Reduce Injection Volume: If dilution is not possible, reduce the volume of sample injected onto the column.[11]
Inappropriate Sample Solvent Dissolving the sample in a solvent that is much stronger (i.e., more organic) than the mobile phase can cause the peak to be distorted.[3][6]Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible.[3]
Column Contamination or Degradation Accumulation of strongly retained sample components can create active sites that cause tailing. A void at the column inlet can also lead to peak distortion.[7][9]Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] Reverse and Flush: If a void is suspected, carefully reverse the column and flush at a low flow rate. Note that not all columns are designed to be reversed. Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and should be replaced.[11]
Extra-Column Volume Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread, resulting in tailing.[9][10]Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches).[10] Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.[8]

Experimental Protocols

Protocol 1: Column Flushing Procedure for a C18 Column

This protocol is designed to remove strongly retained contaminants from a reversed-phase C18 column.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with the mobile phase without any buffer salts (e.g., a mixture of water and organic solvent) for 15-20 column volumes.

  • Organic Solvent Wash: Flush the column with 100% HPLC-grade acetonitrile or methanol for at least 30 column volumes.

  • Intermediate Wash (Optional): If highly non-polar contaminants are suspected, a stronger solvent like isopropanol can be used.

  • Re-equilibration: Re-introduce the initial mobile phase (including buffer) and equilibrate the column until the baseline is stable.

  • Reconnect the Detector: Once the baseline is stable, reconnect the column to the detector.

  • Test Performance: Inject a standard to check if the peak shape has improved.

Protocol 2: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize silanol interactions.

  • Prepare the Aqueous Component: Prepare the aqueous portion of the mobile phase, including any buffer salts (e.g., 20 mM phosphate buffer).

  • Initial pH Measurement: Measure the pH of the aqueous solution using a calibrated pH meter.

  • Adjust pH: Slowly add a dilute acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the aqueous solution while stirring until the target pH (e.g., 2.5) is reached.[12]

  • Filter the Aqueous Phase: Filter the pH-adjusted aqueous solution through a 0.45 µm filter to remove any particulates.

  • Prepare the Final Mobile Phase: Mix the filtered aqueous component with the organic solvent in the desired ratio.

  • Degas the Mobile Phase: Degas the final mobile phase using sonication or vacuum filtration to remove dissolved gases.

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the interaction between an ionized octadecyl maleate molecule and an active silanol site on the stationary phase, which is a primary cause of peak tailing.

Chemical_Interactions cluster_stationary_phase Stationary Phase (Silica Surface) cluster_analyte Octadecyl Maleate (Analyte) silanol Si-O⁻ silica Si maleate R-COO⁻ interaction Ionic Interaction (Causes Tailing) maleate->interaction interaction->silanol

Caption: Interaction between analyte and stationary phase.

References

Methods to reduce the viscosity of octadecyl maleate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octadecyl maleate formulations. The following sections address common challenges related to high viscosity and offer potential solutions and detailed experimental protocols.

Troubleshooting Guide: High Viscosity in Octadecyl Maleate Formulations

High viscosity in octadecyl maleate formulations can present significant challenges during manufacturing, handling, and administration.[1] This guide provides a systematic approach to identifying the cause of high viscosity and implementing effective solutions.

Q1: My octadecyl maleate formulation is too viscous to handle. What are the primary methods to reduce its viscosity?

A1: There are three primary strategies to reduce the viscosity of your formulation: thermal methods, the use of co-solvents, and the addition of surfactants or other viscosity-modifying excipients. Often, a combination of these methods yields the best results.

Q2: How does temperature affect the viscosity of my formulation?

A2: For most lipid- and oil-based formulations, viscosity decreases significantly as temperature increases.[2][3] Gently warming the formulation can be a simple and effective way to reduce its viscosity to a manageable level for processing or administration. However, it is crucial to ensure that the active pharmaceutical ingredient (API) and all excipients are stable at the elevated temperature.

Q3: What types of co-solvents are effective at reducing the viscosity of octadecyl maleate formulations?

A3: Co-solvents can significantly lower the viscosity of lipid-based formulations. Commonly used co-solvents in pharmaceutical preparations that are likely to be effective with octadecyl maleate include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)

  • Glycerol[4]

The choice of co-solvent will depend on the desired final properties of the formulation, its intended route of administration, and its compatibility with the API.

Q4: Can surfactants help reduce the viscosity of my formulation?

A4: Yes, surfactants can modify the rheological properties of lipid-based systems.[5][6] In non-aqueous or lipid-rich systems, surfactants can disrupt the intermolecular forces that contribute to high viscosity. The selection of a suitable surfactant depends on the specific characteristics of your formulation. It is advisable to screen a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find the most effective one.

Frequently Asked Questions (FAQs)

Q5: What is a typical viscosity range for long-chain esters like octadecyl maleate?

Q6: Will adding a co-solvent affect the stability of my formulation?

A6: The addition of a co-solvent can potentially impact the physical and chemical stability of your formulation. It is essential to conduct stability studies on any new formulation to assess potential issues such as drug precipitation, phase separation, or degradation over time and under different storage conditions.

Q7: How do I choose the right excipients to reduce viscosity without compromising the performance of my drug?

A7: Selecting the right excipients requires a careful balance of viscosity reduction and maintaining the desired therapeutic effect and stability of the drug.[7] A systematic screening approach is recommended. Start with excipients that have a good safety profile and are approved for the intended route of administration. Evaluate their impact on viscosity, drug solubility, and stability.

Q8: Are there any analytical methods to predict which solvents will be most effective?

A8: While empirical testing is essential, computational models and solubility parameters (e.g., Hansen Solubility Parameters) can sometimes be used to predict the compatibility and potential viscosity-reducing effects of different solvents with your formulation components.

Data Presentation: Viscosity of C18 Esters at Different Temperatures

The following table provides representative data on the kinematic viscosity of various C18 fatty acid esters at different temperatures. This data can serve as a useful reference for estimating the viscosity of octadecyl maleate formulations and the potential impact of temperature.

Ester NameChemical FormulaViscosity at 40°C (mm²/s)Viscosity at 100°C (mm²/s)Data Source(s)
Methyl Oleate (C18:1)C₁₉H₃₆O₂~4.5~1.8[8]
Ethyl Oleate (C18:1)C₂₀H₃₈O₂~5.2~2.1[8]
Methyl Stearate (C18:0)C₁₉H₃₈O₂~5.9~2.3[1]
Ethyl Stearate (C18:0)C₂₀H₄₀O₂~6.7~2.6[1]

Note: This data is for illustrative purposes and is based on fatty acid methyl and ethyl esters. The actual viscosity of an octadecyl maleate formulation may vary based on its specific composition.

Experimental Protocols

Protocol 1: Viscosity Measurement by Rotational Viscometer (Adapted from USP <912>)

This protocol describes the general procedure for measuring the apparent viscosity of an octadecyl maleate formulation using a rotational viscometer.

1. Objective: To determine the dynamic viscosity of the formulation at a controlled temperature and shear rate.

2. Materials and Equipment:

  • Rotational viscometer or rheometer

  • Appropriate spindle or measurement geometry (e.g., cone and plate, parallel plate)

  • Temperature-controlled sample holder/bath

  • Octadecyl maleate formulation

  • Viscosity standard for calibration

3. Procedure:

  • Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard.

  • Sample Preparation: Ensure the formulation is homogeneous and free of air bubbles. If necessary, allow the sample to equilibrate to room temperature before measurement.

  • Temperature Control: Set the temperature of the sample holder to the desired measurement temperature (e.g., 25°C, 40°C). Allow the system to equilibrate. Per USP guidelines, the temperature should be controlled to within ±0.1°C.[9][10]

  • Loading the Sample: Load the appropriate amount of the formulation into the sample holder, ensuring the measurement geometry is correctly immersed.

  • Measurement:

    • Start the rotation of the spindle at a defined speed (angular velocity).

    • Allow the reading to stabilize.

    • Record the torque and calculate the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Repeat the measurement at different rotational speeds to assess if the formulation is Newtonian or non-Newtonian.

  • Data Analysis: Report the viscosity value along with the measurement temperature, spindle/geometry used, and the rotational speed or shear rate.

Protocol 2: Screening of Co-solvents for Viscosity Reduction

1. Objective: To evaluate the effectiveness of different co-solvents in reducing the viscosity of an octadecyl maleate formulation.

2. Materials:

  • Base octadecyl maleate formulation

  • Co-solvents for screening (e.g., ethanol, propylene glycol, PEG 400)

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Rotational viscometer

3. Procedure:

  • Preparation of Formulations:

    • Prepare a series of formulations by adding increasing concentrations (e.g., 5%, 10%, 15% w/w) of each co-solvent to the base octadecyl maleate formulation.

    • Ensure each formulation is thoroughly mixed until homogeneous.

  • Viscosity Measurement:

    • For each formulation, measure the viscosity at a constant temperature (e.g., 25°C) using the protocol described in Protocol 1.

  • Data Analysis:

    • Create a table or graph comparing the viscosity of the formulations with different co-solvents and concentrations.

    • Calculate the percentage of viscosity reduction for each co-solvent at each concentration relative to the base formulation.

    • Observe any physical changes in the formulations, such as changes in clarity or the presence of precipitation.

Visualizations

Troubleshooting_Workflow start Start: High Viscosity Issue with Octadecyl Maleate Formulation check_temp Is the formulation sensitive to temperature? start->check_temp heat_formulation Warm formulation to a suitable processing temperature. (e.g., 30-40°C) check_temp->heat_formulation Yes screen_cosolvents Screen pharmaceutically acceptable co-solvents. (e.g., Ethanol, PG, PEG 400) check_temp->screen_cosolvents No check_api_stability Is the API stable at this temperature? heat_formulation->check_api_stability check_api_stability->screen_cosolvents No end_solution End: Viscosity Reduced check_api_stability->end_solution Yes check_cosolvent_effect Is viscosity reduction sufficient? screen_cosolvents->check_cosolvent_effect screen_surfactants Screen viscosity-modifying surfactants/excipients. check_cosolvent_effect->screen_surfactants No optimize_formulation Optimize concentration of selected excipient(s). check_cosolvent_effect->optimize_formulation Yes screen_surfactants->optimize_formulation end_reassess End: Re-evaluate formulation strategy screen_surfactants->end_reassess optimize_formulation->end_solution

Caption: Troubleshooting workflow for addressing high viscosity in octadecyl maleate formulations.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Octadecyl Maleate and Octadecyl Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of octadecyl maleate and octadecyl fumarate, geometric isomers that exhibit distinct behaviors in various chemical transformations. Understanding these differences is crucial for applications in polymer chemistry, drug delivery systems, and material science, where the reactivity of the core molecule dictates the properties of the final product. This document summarizes key reactivity differences, provides supporting experimental data from analogous systems, and outlines detailed experimental protocols for their synthesis and key reactions.

Core Reactivity Principles: The Impact of Stereochemistry

Octadecyl maleate, the cis-isomer, and octadecyl fumarate, the trans-isomer, possess the same molecular formula but differ in the spatial arrangement of their octadecyl ester groups around the carbon-carbon double bond. This fundamental difference in stereochemistry is the primary determinant of their distinct reactivity profiles.

The cis-configuration of octadecyl maleate results in greater steric hindrance and intramolecular strain compared to the more linear and thermodynamically stable trans-configuration of octadecyl fumarate.[1] This inherent instability of the maleate isomer makes it the more reactive of the two in many addition reactions.

Quantitative Reactivity Comparison

While specific kinetic data for the octadecyl esters of maleic and fumaric acid are not extensively available in the literature, the well-established reactivity patterns of their lower alkyl ester analogues (e.g., dimethyl or diethyl esters) provide a strong basis for comparison. The following table summarizes the expected relative reactivities in key chemical transformations.

Reaction TypeOctadecyl Maleate ReactivityOctadecyl Fumarate ReactivityRationale for Reactivity Difference
Aza-Michael Addition HighLow to negligible at room temp.The less stable cis-isomer is a better Michael acceptor. Fumarates are significantly less reactive.[2]
Diels-Alder Reaction HighHighBoth are effective dienophiles. Reactivity is influenced by the specific diene and reaction conditions.
Free Radical Polymerization ModerateLow (Homopolymerization)Steric hindrance in the trans-fumarate significantly impedes radical polymerization. Maleates are more amenable to polymerization.
Isomerization Prone to isomerizationThermodynamically favoredMaleates can isomerize to the more stable fumarate form, especially with heat, acid, or radical initiators.[2]
Hydrolysis FasterSlowerThe greater steric accessibility of the carbonyl groups in the cis-isomer can lead to faster hydrolysis rates.

Key Reaction Comparisons

Aza-Michael Addition

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a prime example of the divergent reactivity between maleates and fumarates. Kinetic studies on analogous dialkyl esters have consistently shown that maleates react significantly faster than their fumarate counterparts.[2] In some instances, at room temperature, only the maleate isomer shows appreciable reactivity with primary amines.[2]

This disparity is attributed to the higher ground-state energy of the maleate, which leads to a lower activation energy for the addition reaction. The thermodynamically more stable fumarate requires more energy to overcome the activation barrier.

Diels-Alder Reaction

Both octadecyl maleate and octadecyl fumarate are expected to be effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of their ester groups. The general mechanism involves a [4+2] cycloaddition with a conjugated diene to form a cyclohexene derivative.

The stereochemistry of the dienophile is retained in the product. Therefore, the reaction with octadecyl maleate will yield a cis-disubstituted cyclohexene, while octadecyl fumarate will result in a trans-disubstituted product. The choice between the two isomers will depend on the desired stereochemistry of the final product. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity for both isomers.

Free Radical Polymerization

The ability of these esters to undergo free radical polymerization is markedly different. While maleates can be homopolymerized, the steric hindrance imposed by the two bulky substituents on the same side of the double bond can limit the molecular weight of the resulting polymer. Fumarates, with their trans-configuration, experience even greater steric hindrance to the approach of a growing polymer chain, making their homopolymerization very difficult under standard free-radical conditions. However, both can participate in copolymerizations, with maleates generally exhibiting higher reactivity.

Experimental Protocols

Synthesis of Dioctadecyl Maleate and Fumarate

1. Synthesis of Dioctadecyl Maleate:

  • Materials: Maleic anhydride, 1-octadecanol, p-toluenesulfonic acid (catalyst), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve maleic anhydride (1.0 eq) and 1-octadecanol (2.2 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture).

2. Synthesis of Dioctadecyl Fumarate (via Isomerization of Dioctadecyl Maleate):

  • Materials: Dioctadecyl maleate, thiourea (catalyst), toluene.

  • Procedure:

    • Dissolve the synthesized dioctadecyl maleate in toluene in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of thiourea.

    • Heat the mixture to reflux.

    • Monitor the isomerization by TLC or ¹H NMR spectroscopy, observing the disappearance of the maleate signals and the appearance of the fumarate signals.

    • Once the isomerization is complete, cool the reaction mixture.

    • Wash the solution with water to remove the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product by recrystallization.

Aza-Michael Addition of an Amine to Dioctadecyl Maleate
  • Materials: Dioctadecyl maleate, octadecylamine, ethanol.

  • Procedure:

    • Dissolve dioctadecyl maleate (1.0 eq) in ethanol in a round-bottom flask.

    • Add octadecylamine (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting maleate is consumed.

    • Remove the solvent under reduced pressure.

    • The resulting product, a substituted aspartate ester, can be purified by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Esters cluster_reactions Comparative Reactions Maleic Anhydride Maleic Anhydride Dioctadecyl Maleate Dioctadecyl Maleate Maleic Anhydride->Dioctadecyl Maleate Esterification 1-Octadecanol 1-Octadecanol 1-Octadecanol->Dioctadecyl Maleate Esterification Isomerization Isomerization Dioctadecyl Maleate->Isomerization Heat/Catalyst Michael Adduct Michael Adduct Dioctadecyl Maleate->Michael Adduct Aza-Michael Addition Diels-Alder Adduct Diels-Alder Adduct Dioctadecyl Maleate->Diels-Alder Adduct Diels-Alder Polymer Polymer Dioctadecyl Maleate->Polymer Polymerization Dioctadecyl Fumarate Dioctadecyl Fumarate No Reaction (Fumarate) No Reaction (Fumarate) Dioctadecyl Fumarate->No Reaction (Fumarate) Aza-Michael Addition (Room Temp) Isomerization->Dioctadecyl Fumarate Amine Amine Amine->Michael Adduct Amine->No Reaction (Fumarate) Diene Diene Diene->Diels-Alder Adduct Radical Initiator Radical Initiator Radical Initiator->Polymer Michael_Addition_Pathway cluster_maleate Octadecyl Maleate (cis-isomer) cluster_fumarate Octadecyl Fumarate (trans-isomer) M_start Octadecyl Maleate M_ts Transition State (Lower Energy) M_start->M_ts Lower Ea M_product Michael Adduct M_ts->M_product F_start Octadecyl Fumarate F_ts Transition State (Higher Energy) F_start->F_ts Higher Ea F_product Michael Adduct F_ts->F_product Amine Amine Nucleophile Amine->M_start Amine->F_start

References

In Vitro Cytotoxicity of 2-Butenedioic Acid (2Z)-, 1-Octadecyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vitro cytotoxic profile of 2-Butenedioic acid (2Z)-, 1-octadecyl ester. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document leverages data from structurally related molecules, including other dicarboxylic acid monoesters and long-chain fatty acid esters. Furthermore, it details standard in vitro cytotoxicity assays and presents data for common positive controls to offer a comprehensive framework for potential future experimental design and data interpretation.

Data Presentation: Comparative Cytotoxicity Data

To contextualize the potential cytotoxicity of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, the following tables summarize the half-maximal inhibitory concentration (IC50) values of a structurally related dicarboxylic acid monoester, as well as common cytotoxic agents and assay controls, across various cell lines. The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of a Structurally Related Dicarboxylic Acid Monoester

CompoundCell LineAssayIC50 (µg/mL)Citation
1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl esterHepG2 (Human Liver Carcinoma)MTT42[1][2][3]
MCF-7 (Human Breast Adenocarcinoma)MTT100[1][2][3]
HaCaT (Human Keratinocyte)MTT250[1][2][3]
NIH 3T3 (Mouse Embryonic Fibroblast)MTT500[1][2][3]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Cytotoxic Agents and Controls

CompoundCell LineAssayIC50Citation
DoxorubicinBFTC-905 (Bladder Cancer)MTT2.26 µM[4]
MCF-7 (Breast Cancer)MTT2.50 µM[4]
M21 (Skin Melanoma)MTT2.77 µM[4]
HeLa (Cervical Carcinoma)MTT2.92 µM[4]
UMUC-3 (Bladder Cancer)MTT5.15 µM[4]
HepG2 (Hepatocellular Carcinoma)MTT12.18 µM[4]
TCCSUP (Bladder Cancer)MTT12.55 µM[4]
Huh7 (Hepatocellular Carcinoma)MTT> 20 µM[4]
VMCUB-1 (Bladder Cancer)MTT> 20 µM[4]
A549 (Lung Cancer)MTT> 20 µM[4]
HK-2 (Human Kidney, non-cancer)MTT> 20 µM[4]
Sodium Lauryl SulfateS-G (Human Gingival Epithelial)Neutral Red0.0075%[5]
GF (Gingival Fibroblast)Neutral Red0.0127%[5]
Triton X-100Human FibroblastsNeutral Red34 µg/mL[6]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for evaluating the potential toxic effects of chemical compounds on cells. The following are detailed methodologies for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-250 µg/mL) and incubate for 24 hours. Untreated cells serve as a negative control.

  • MTT Addition: After the incubation period, add 10 µL/well of MTT solution and incubate for 2 hours at 37°C in a 5% CO2 environment.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as in the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for a few hours.

  • Washing: Wash the cells to remove the excess dye.

  • Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate a general workflow for in vitro cytotoxicity testing. As no specific signaling pathway has been identified for 2-Butenedioic acid (2Z)-, 1-octadecyl ester, a pathway diagram is not provided.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., HepG2, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (2-Butenedioic acid (2Z)-, 1-octadecyl ester & Controls) treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nr Neutral Red Assay incubation->nr absorbance Absorbance Reading (Spectrophotometer) mtt->absorbance ldh->absorbance nr->absorbance calculation Calculation of % Viability / % Cytotoxicity absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct experimental data on the in vitro cytotoxicity of 2-Butenedioic acid (2Z)-, 1-octadecyl ester is not currently available, this guide provides a comparative framework based on structurally similar compounds and established cytotoxicity assays. The provided data on a dicarboxylic acid monoester suggests that the target compound may exhibit cytotoxic properties, likely in a dose-dependent manner. The detailed experimental protocols for MTT, LDH, and Neutral Red assays offer a starting point for researchers to design and conduct their own in vitro studies. The inclusion of IC50 values for standard cytotoxic agents allows for the benchmarking of any newly generated data. Future in vitro studies are essential to definitively characterize the cytotoxic profile of 2-Butenedioic acid (2Z)-, 1-octadecyl ester and to understand its potential applications and limitations in drug development and other scientific research.

References

A Comparative Analysis of Octadecyl Maleate and Octadecyl Succinate as Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery systems, the choice of a linker molecule to conjugate a hydrophobic tail to a therapeutic agent is a critical determinant of the conjugate's stability, release kinetics, and overall efficacy. This guide provides a comparative analysis of two such linkers: octadecyl maleate and octadecyl succinate. While direct head-to-head experimental data for these specific long-chain esters is limited in publicly available literature, this comparison synthesizes information from related compounds and fundamental chemical principles to guide researchers in their selection process.

Chemical Structures and Properties

Octadecyl maleate and octadecyl succinate are both ester-based linkers derived from the reaction of octadecanol with maleic anhydride and succinic anhydride, respectively. The key structural difference lies in the four-carbon dicarboxylic acid portion of the linker.

  • Octadecyl Maleate: Incorporates a cis-double bond within its structure, resulting in a more rigid and conformationally constrained linker.

  • Octadecyl Succinate: Possesses a saturated and flexible hydrocarbon chain, allowing for free rotation around the carbon-carbon bonds.

This fundamental structural variance is anticipated to influence several key performance parameters, including stability, susceptibility to cleavage, and the release profile of the conjugated drug.

Comparative Performance Analysis

The decision to employ either an octadecyl maleate or an octadecyl succinate linker will depend on the desired characteristics of the drug delivery system, particularly the intended release mechanism and the required stability in biological environments.

FeatureOctadecyl MaleateOctadecyl SuccinateRationale and Supporting Data
Chemical Stability Generally considered less stable than succinate.More chemically stable.The presence of a double bond in the maleate structure can make it more susceptible to certain chemical reactions. Studies on related dianions have shown maleate to be less stable than succinate.[1]
Biodegradability More resistant to enzymatic hydrolysis.More readily biodegradable.Studies comparing diesters of maleate and succinate have shown that succinate esters are more rapidly degraded by microorganisms. The cis-configuration of the maleate ester appears to confer resistance to enzymatic hydrolysis, likely due to steric hindrance.
Cleavage Mechanism Primarily enzymatic (esterases), though the double bond offers potential for other specific cleavage strategies.Primarily enzymatic (esterases).[2]Both linkers contain an ester bond susceptible to hydrolysis by esterases present in plasma and within cells.
Drug Release Profile Potentially slower and more sustained release due to higher enzymatic stability.Potentially faster drug release due to greater susceptibility to enzymatic cleavage.The slower degradation of the maleate linker would likely translate to a more gradual release of the conjugated drug.
Flexibility Rigid and conformationally constrained.Flexible.The saturated backbone of the succinate linker allows for free rotation, which may influence its interaction with enzymes and its packing in lipid-based formulations.
Potential for pH-Sensitivity The maleate moiety can be further functionalized to create pH-sensitive linkers.Less inherent potential for pH-sensitive cleavage compared to maleate derivatives.While the ester bond itself is not strongly pH-sensitive, the maleate structure is a precursor to maleamic acids, which can be engineered for pH-dependent hydrolysis.

Experimental Protocols

Synthesis of Octadecyl Maleate/Succinate Linkers

Objective: To synthesize the octadecyl ester of maleic or succinic acid.

Materials:

  • Octadecanol

  • Maleic anhydride or Succinic anhydride

  • Anhydrous pyridine or another suitable base catalyst (e.g., 4-dimethylaminopyridine, DMAP)

  • Anhydrous dichloromethane (DCM) or other appropriate solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure (General):

  • Dissolve octadecanol and a slight molar excess of either maleic anhydride or succinic anhydride in anhydrous DCM.

  • Add a catalytic amount of a suitable base (e.g., pyridine or DMAP).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild acid wash (e.g., dilute HCl) to remove the base catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure octadecyl maleate or octadecyl succinate.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Conjugation to a Drug Molecule

Objective: To conjugate the synthesized linker to a drug molecule containing a suitable functional group (e.g., a hydroxyl or amine group).

Materials:

  • Synthesized octadecyl maleate or octadecyl succinate

  • Drug molecule with a free hydroxyl or amine group

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for esterification, or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) for amidation)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Standard laboratory glassware and equipment

Procedure (General for esterification):

  • Dissolve the synthesized linker, the drug molecule, and a catalytic amount of DMAP in an anhydrous solvent.

  • Add the coupling agent (e.g., DCC) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and by-products.

  • Dry the organic layer, concentrate it, and purify the resulting conjugate by chromatography.

  • Characterize the final conjugate by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Drug Release Study

Objective: To compare the rate of drug release from the octadecyl maleate and octadecyl succinate conjugates in a simulated biological fluid.

Materials:

  • Octadecyl maleate-drug conjugate

  • Octadecyl succinate-drug conjugate

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 5.5)

  • Plasma from a relevant species (e.g., human, mouse)

  • Incubator or water bath at 37 °C

  • HPLC or LC-MS/MS for drug quantification

Procedure:

  • Prepare stock solutions of each conjugate in a suitable solvent.

  • Add a known amount of the stock solution to pre-warmed PBS (at different pH values) or plasma to achieve the desired final concentration.

  • Incubate the samples at 37 °C with gentle agitation.

  • At predetermined time points, withdraw aliquots of the incubation mixture.

  • Immediately quench the enzymatic activity in the plasma samples (e.g., by adding a cold organic solvent like acetonitrile).

  • Process the samples to precipitate proteins and extract the released drug.

  • Quantify the concentration of the released drug in each sample using a validated HPLC or LC-MS/MS method.

  • Plot the cumulative percentage of drug released over time for each conjugate under each condition to compare their release profiles.

Visualizing the Comparison: Logical Relationships

Linker_Comparison cluster_Maleate Octadecyl Maleate cluster_Succinate Octadecyl Succinate Maleate_Structure Rigid Structure (cis-double bond) Maleate_Stability Lower Enzymatic Stability Maleate_Structure->Maleate_Stability leads to Maleate_Release Slower, Sustained Drug Release Maleate_Stability->Maleate_Release results in Succinate_Structure Flexible Structure (saturated) Succinate_Stability Higher Enzymatic Susceptibility Succinate_Structure->Succinate_Stability leads to Succinate_Release Faster Drug Release Succinate_Stability->Succinate_Release results in

Caption: Logical flow from linker structure to expected drug release profile.

Signaling Pathways and Experimental Workflows

The choice of linker does not directly influence intracellular signaling pathways; rather, it dictates the rate and location of the release of the active drug, which then engages its specific target and initiates a signaling cascade.

The following diagram illustrates a generalized experimental workflow for comparing the two linkers.

Experimental_Workflow Synthesis Synthesis of Octadecyl Maleate & Octadecyl Succinate Drug Conjugates Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization InVitro_Release In Vitro Release Studies (PBS, Plasma) Characterization->InVitro_Release Cell_Culture Cell-based Assays (Cytotoxicity, Uptake) Characterization->Cell_Culture Data_Analysis Comparative Data Analysis InVitro_Release->Data_Analysis InVivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) Cell_Culture->InVivo_Studies Cell_Culture->Data_Analysis InVivo_Studies->Data_Analysis

Caption: Experimental workflow for the comparative analysis of linkers.

Conclusion

The selection between octadecyl maleate and octadecyl succinate as linkers for drug delivery systems requires careful consideration of the desired therapeutic outcome.

  • Octadecyl succinate is likely the preferred choice when a more rapid drug release is desired, for instance, in applications where a quick onset of action is necessary. Its greater susceptibility to enzymatic cleavage suggests it will release its payload more readily in a biological environment.

  • Octadecyl maleate , with its greater resistance to enzymatic degradation, holds promise for applications requiring a slower, more sustained release of the therapeutic agent. This could be advantageous for reducing dosing frequency and maintaining therapeutic drug concentrations over a prolonged period. The presence of the double bond also offers a potential handle for more complex, triggered-release strategies.

Ultimately, the optimal choice will be application-specific and should be determined through empirical testing following the general experimental protocols outlined in this guide. Researchers are encouraged to perform direct comparative studies to elucidate the precise performance characteristics of these linkers within their specific drug delivery platforms.

References

A Comparative Guide to the Analytical Validation of 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as maleic acid monooctadecyl ester. The focus is on providing a framework for the validation of a suitable analytical method, supported by experimental data from analogous compounds, to ensure accuracy, precision, and reliability in a research and drug development setting.

Introduction to Analytical Challenges

2-Butenedioic acid (2Z)-, 1-octadecyl ester is a long-chain fatty acid ester. The analysis of such molecules presents unique challenges, including potential for low volatility, which can impact gas chromatography methods, and the lack of a strong chromophore for straightforward UV detection in high-performance liquid chromatography (HPLC). Method validation is therefore a critical step to ensure that the chosen analytical procedure is fit for its intended purpose.

Comparison of Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of long-chain fatty acid esters are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Each presents distinct advantages and disadvantages for the analysis of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

FeatureHPLC with UV DetectionGC with Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on boiling point and polarity in a gaseous mobile phase.
Sample Volatility Not a limiting factor.Requires derivatization to increase volatility (e.g., transesterification to FAMEs).[3][4]
Derivatization May be required to introduce a UV-active chromophore for enhanced sensitivity.[5][6]Generally required for fatty acid esters to improve thermal stability and chromatographic behavior.[3][4]
Sensitivity Moderate to high, dependent on the chromophore.High to very high, especially with mass spectrometric detection.[4]
Specificity Good, but may be susceptible to interferences from co-eluting compounds without a chromophore.Excellent, as mass spectrometry provides structural information for peak identification.[4]
Instrumentation Widely available in analytical laboratories.Widely available, though perhaps slightly less common than HPLC-UV.
Typical Mobile Phase Acetonitrile/Water gradients.[7][8]Inert carrier gas (e.g., Helium, Hydrogen).
Typical Column C18 reverse-phase.[2]Capillary columns with various stationary phases (e.g., polysiloxane).

Proposed Experimental Protocol: Reverse-Phase HPLC with UV Detection

Based on methods for similar long-chain fatty acid esters and maleic acid esters, the following protocol outlines a robust starting point for the validation of an analytical method for 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

Instrumentation and Chromatographic Conditions
  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for the maleic acid moiety).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 2-Butenedioic acid (2Z)-, 1-octadecyl ester in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in acetonitrile, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following parameters should be assessed according to ICH guidelines:

  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced sensitivity and specificity, a GC-MS method can be developed. This would typically involve a derivatization step to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME).

Derivatization: Transesterification

A common method for preparing FAMEs is through acid-catalyzed transesterification.[3]

  • Dissolve the sample in toluene.

  • Add a solution of methanolic sulfuric acid.

  • Heat the mixture at 50°C for 2 hours.

  • After cooling, add water and hexane.

  • Vortex and centrifuge the mixture.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Conditions
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Visualizing the Workflow

The following diagrams illustrate the key workflows discussed in this guide.

Analytical_Method_Validation_Workflow start Start Validation method_dev Method Development (HPLC or GC) start->method_dev specificity Specificity method_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end_node Validated Method documentation->end_node

Caption: Workflow for Analytical Method Validation.

HPLC_vs_GCMS_Comparison analyte 2-Butenedioic acid (2Z)-, 1-octadecyl ester hplc_path HPLC-UV Method analyte->hplc_path gcms_path GC-MS Method analyte->gcms_path hplc_prep Direct Dissolution & Filtration hplc_path->hplc_prep gcms_prep Derivatization (Transesterification) gcms_path->gcms_prep hplc_analysis Reverse-Phase Separation hplc_prep->hplc_analysis gcms_analysis Capillary GC Separation gcms_prep->gcms_analysis hplc_detection UV Detection (210 nm) hplc_analysis->hplc_detection gcms_detection Mass Spectrometry Detection gcms_analysis->gcms_detection hplc_pros Pros: - Simpler Sample Prep - No Derivatization hplc_detection->hplc_pros gcms_pros Pros: - Higher Sensitivity - Higher Specificity gcms_detection->gcms_pros

Caption: Comparison of HPLC and GC-MS workflows.

References

Performance Showdown: Octadecyl Maleate and its Surfactant Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of surfactant technology, researchers and formulation scientists continually seek compounds with optimal performance characteristics for a range of applications, from drug delivery systems to advanced material synthesis. This guide provides an objective comparison of the performance of octadecyl maleate, an anionic surfactant, with other representative surfactants featuring an eighteen-carbon (C18) alkyl chain. The following data, compiled from established literature, offers a quantitative look at key performance indicators.

Due to a lack of specific experimental data for octadecyl maleate, the values presented here are representative of a typical C18 anionic surfactant. This allows for a foundational comparison against its cationic, non-ionic, and zwitterionic counterparts.

Key Performance Indicators: A Comparative Analysis

The effectiveness of a surfactant is often determined by its ability to reduce surface tension and form micelles, organized molecular assemblies that are crucial for emulsification and solubilization. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which micelles begin to form. A lower CMC value generally indicates a more efficient surfactant.

Surfactant TypeRepresentative CompoundCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Krafft Temperature (°C)
Anionic Octadecyl Maleate (representative) ~0.2 - 0.5 ~30 - 40 ~50 - 60 [1]
CationicOctadecyltrimethylammonium Bromide~0.3~35 - 45High
Non-ionicPolyoxyethylene (20) Octadecyl Ether~0.01 - 0.05~35 - 45~40-50
ZwitterionicOctadecyl Betaine~0.01 - 0.1~30 - 40Low

Note: The values presented are approximate and can vary based on experimental conditions such as temperature, pH, and the presence of electrolytes.

Experimental Protocols

The following are detailed methodologies for determining the key performance parameters presented in the comparative table.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

The CMC and the surface tension at the CMC are fundamental properties that characterize the efficiency of a surfactant.[2] They are commonly determined using a tensiometer, which measures the surface tension of a liquid.

Apparatus:

  • Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • A stock solution of the surfactant in deionized water is prepared at a concentration significantly above the expected CMC.

  • A series of dilutions are prepared from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

  • The tensiometer is calibrated according to the manufacturer's instructions.

  • For each concentration, the surface tension is measured. The Wilhelmy plate or Du Noüy ring is brought into contact with the surface of the solution, and the force required to pull it through the interface is measured.[3]

  • Measurements are repeated until a stable reading is obtained for each concentration.

  • A graph of surface tension versus the logarithm of the surfactant concentration is plotted.

  • The point at which the surface tension values plateau indicates the formation of micelles. The concentration at the inflection point of the curve is determined as the CMC.[2] The surface tension value at this plateau is the surface tension at the CMC.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC and Surface Tension at CMC plot_data->determine_cmc

Experimental workflow for CMC determination.

Evaluation of Emulsion Stability

The ability of a surfactant to form and stabilize an emulsion is a critical performance aspect, particularly in applications like drug delivery and food science.[4]

Apparatus:

  • Homogenizer (e.g., high-speed blender or sonicator)

  • Graduated cylinders or test tubes

  • Microscope with a camera

  • Particle size analyzer (optional)

Procedure:

  • Prepare aqueous solutions of each surfactant at a concentration above their respective CMCs.

  • Mix a defined ratio of oil (e.g., mineral oil or a relevant non-polar solvent) and the surfactant solution (e.g., 1:1 v/v).

  • Homogenize the mixture for a set period and at a constant intensity to form an emulsion.

  • Immediately after homogenization, transfer the emulsion to a graduated cylinder or test tube.

  • Observe and record the initial appearance of the emulsion.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), monitor the emulsion for signs of instability, such as creaming, sedimentation, flocculation, or coalescence.[5]

  • The volume of the separated aqueous or oil phase is measured at each time point to quantify the emulsion stability.

  • For a more detailed analysis, droplet size distribution can be measured over time using a microscope or a particle size analyzer. A stable emulsion will show minimal change in droplet size.[6]

G cluster_emulsification Emulsification cluster_observation Observation cluster_quantification Quantification prep_solutions Prepare Surfactant Solutions mix Mix Oil and Surfactant Solution prep_solutions->mix homogenize Homogenize Mixture mix->homogenize transfer Transfer to Graduated Cylinder homogenize->transfer observe Observe Initial State transfer->observe monitor Monitor Over Time for Phase Separation observe->monitor measure_separation Measure Volume of Separated Phases monitor->measure_separation analyze_droplets Analyze Droplet Size (Optional) measure_separation->analyze_droplets

Workflow for evaluating emulsion stability.

Signaling Pathways

In the context of surfactant performance for drug delivery, the interaction of the surfactant with cell membranes is a critical consideration. While a specific signaling pathway for octadecyl maleate is not defined, the general mechanism of how surfactants can influence drug uptake can be illustrated. Surfactants can increase the permeability of cell membranes, facilitating the passage of drug molecules. This can occur through the temporary disruption of the lipid bilayer or by inhibiting efflux pumps that actively transport drugs out of cells.

G cluster_drug_delivery Surfactant-Mediated Drug Delivery cluster_interaction Surfactant Interaction drug Drug Molecule cell_membrane Cell Membrane (Lipid Bilayer) drug->cell_membrane Passive Diffusion (Low Permeability) surfactant Surfactant (e.g., Octadecyl Maleate) surfactant->cell_membrane Increases Membrane Fluidity/Permeability efflux_pump Efflux Pump (e.g., P-glycoprotein) surfactant->efflux_pump Inhibition intracellular Intracellular Space cell_membrane->intracellular Enhanced Drug Uptake intracellular->efflux_pump Drug Efflux efflux_pump->drug

Surfactant interaction with cell membrane.

References

Cross-Validation of Octadecyl Maleate Quantification in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octadecyl maleate, a common excipient and potential drug delivery vehicle, in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and formulation stability studies. This guide provides a comparative overview of the primary and alternative analytical methodologies for this purpose, complete with detailed experimental protocols, performance data, and a discussion on the importance of cross-validation.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for the quantification of octadecyl maleate in complex matrices due to its high sensitivity, selectivity, and specificity. This technique is particularly advantageous for analyzing large, non-volatile molecules like long-chain esters, as it does not require derivatization.[1][2]

Experimental Protocol: LC-MS/MS

This protocol is adapted from a validated method for a structurally similar long-chain alkyl phosphate and is applicable for the analysis of octadecyl maleate in plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 50 µL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of octadecyl maleate) in methanol.

  • Vortex briefly to mix.

  • Add 400 µL of water-saturated 1-butanol.

  • Vortex at high speed for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer (approximately 350 µL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-3 min: 30% to 95% B

    • 3-4 min: Hold at 95% B

    • 4-4.1 min: 95% to 30% B

    • 4.1-5 min: Hold at 30% B

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Octadecyl Maleate: Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of a standard solution).

    • Internal Standard: Precursor ion [IS-H]⁻ → Product ion (To be determined by infusion of a standard solution).

  • Key MS Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 45 psi

    • Sheath Gas Temperature: 250°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is extract Liquid-Liquid Extraction (Water-saturated 1-butanol) is->extract vortex_centrifuge Vortex & Centrifuge extract->vortex_centrifuge evap Evaporate to Dryness vortex_centrifuge->evap reconstitute Reconstitute in Methanol evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms detect Detection (MRM) ms->detect quant Quantification detect->quant

Figure 1. Workflow for LC-MS/MS analysis of octadecyl maleate.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain esters like octadecyl maleate, derivatization to a more volatile form, typically through transesterification to its fatty acid methyl ester (FAME), is often required.[1] While this adds a step to sample preparation, GC-MS can offer excellent chromatographic resolution and is a widely available technique.

Experimental Protocol: GC-MS

1. Sample Preparation: Extraction and Derivatization

  • Lipid Extraction: Perform a liquid-liquid extraction from the plasma sample (e.g., 100 µL) using a chloroform:methanol (2:1, v/v) mixture.

  • Transesterification:

    • Evaporate the lipid extract to dryness.

    • Add 1 mL of 2% methanolic sulfuric acid.

    • Heat at 80°C for 1 hour.

    • After cooling, add 1.5 mL of water and 1 mL of hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

    • Combine the hexane fractions and evaporate to a small volume for GC-MS analysis.

2. Chromatographic Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection Volume: 1 µL (splitless).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Single quadrupole mass spectrometer (e.g., Agilent 5977B) or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing plasma Plasma Sample extract Lipid Extraction (Chloroform:Methanol) plasma->extract transester Transesterification to FAME extract->transester hexane_extract Hexane Extraction transester->hexane_extract gc GC Separation (DB-5ms Column) hexane_extract->gc ms Mass Spectrometry (EI Mode) gc->ms detect Detection (SIM) ms->detect quant Quantification detect->quant

Figure 2. Workflow for GC-MS analysis of octadecyl maleate.

Method Performance Comparison

The following tables summarize typical validation parameters for the quantification of long-chain esters in biological matrices using LC-MS/MS and GC-MS. The data is compiled from studies on compounds structurally similar to octadecyl maleate.

Table 1: LC-MS/MS Method Performance for Long-Chain Ester Quantification

ParameterTypical PerformanceReference
Linearity (r²)> 0.99[3][4]
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL[3][4]
Accuracy (% Bias)Within ±15%[3][4]
Precision (% RSD)< 15%[3][4]
Recovery> 85%[4]

Table 2: GC-MS Method Performance for Long-Chain Ester (as FAME) Quantification

ParameterTypical PerformanceReference
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)10 - 50 ng/mL[5]
Accuracy (% Bias)Within ±15%[5]
Precision (% RSD)< 15%[5]
RecoveryVariable (dependent on extraction and derivatization efficiency)[6]

Cross-Validation of Analytical Methods

When analytical methods are transferred between laboratories or when different methods are used to generate data for the same study, a cross-validation should be performed to ensure the comparability of the results. This is crucial for maintaining data integrity in long-term or multi-site drug development programs.

A cross-validation study typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both the original (reference) and the new (comparator) method or at both laboratory sites.

Acceptance Criteria for Cross-Validation:

  • The mean concentration of the QC samples from the comparator method should be within ±20% of the mean concentration from the reference method.

  • At least 67% of the individual incurred sample results from the comparator method should be within ±20% of the results from the reference method.

cluster_methods Analytical Methods cluster_samples Samples cluster_analysis Analysis cluster_comparison Data Comparison method_a Method A (e.g., LC-MS/MS) method_b Method B (e.g., GC-MS) qcs Quality Control (QC) Samples analyze_a Analyze with Method A qcs->analyze_a analyze_b Analyze with Method B qcs->analyze_b isamples Incurred Samples isamples->analyze_a isamples->analyze_b compare Compare Results (±20% Agreement) analyze_a->compare analyze_b->compare

Figure 3. Logical flow of a cross-validation study.

Conclusion

Both LC-MS/MS and GC-MS are viable techniques for the quantification of octadecyl maleate in complex matrices. LC-MS/MS is generally preferred for its higher sensitivity and simpler sample preparation, making it well-suited for high-throughput analysis in a drug development setting. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative, particularly when high chromatographic separation is needed. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, proper validation and, where necessary, cross-validation are essential to ensure the generation of high-quality, reliable data.

References

Comparative Efficacy of Octadecyl Maleate in Drug Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. While established excipients form the bedrock of many formulations, the exploration of novel molecules with potentially superior performance characteristics is an ongoing endeavor. This guide provides a comparative analysis of octadecyl maleate, a novel long-chain alkyl maleate ester, against well-established lipid and polymeric excipients.

Given the limited publicly available data on octadecyl maleate, this comparison is based on its inferred properties as a hydrophobic, lipid-like entity, juxtaposed with reported data for widely used excipients. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating such novel excipients.

Quantitative Performance Comparison

The efficacy of a drug delivery excipient is quantified by several key parameters, including its ability to encapsulate a therapeutic agent (drug loading capacity and encapsulation efficiency), the rate at which it releases the drug (drug release kinetics), and its biocompatibility. The following tables summarize typical performance data for established lipid and polymeric excipients, which can serve as a benchmark for the evaluation of octadecyl maleate.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Excipient ClassRepresentative ExcipientDrug Loading Capacity (%)Encapsulation Efficiency (%)Citation
Lipid-Based Glyceryl Dibehenate (e.g., Compritol® 888 ATO)5 - 2570 - 95[1]
Phospholipids (e.g., in Liposomes)1 - 1050 - 90[2]
Polymeric Poly(lactic-co-glycolic acid) (PLGA)1 - 2060 - 90[3]
Poly(styrene-co-maleic acid) (SMA)~25~93[4][5]
Hypothetical Octadecyl MaleatePotentially high for lipophilic drugsDependent on formulation

Table 2: In Vitro Drug Release Characteristics

Excipient ClassRepresentative ExcipientRelease ProfileCommon Release KineticsCitation
Lipid-Based Glyceryl DibehenateSustained release over hours to daysDiffusion-controlled (Higuchi model)[6]
PhospholipidsBiphasic (initial burst followed by sustained release)Varies with formulation (e.g., Korsmeyer-Peppas)[2]
Polymeric PLGASustained release over days to weeksDiffusion and erosion-controlled[3][7]
Poly(styrene-co-maleic acid) (SMA)Controlled release over 24 hourspH-dependent and diffusion-controlled[4][5]
Hypothetical Octadecyl MaleateExpected to be slow and sustained for hydrophobic drugsLikely diffusion-controlled

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of drug delivery excipients.

This protocol outlines the indirect method for determining the amount of drug encapsulated within a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent for the free drug

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the nanoparticles.[8][9]

  • Carefully collect the supernatant, which contains the unencapsulated ("free") drug.

  • Wash the pellet with a suitable buffer or water and centrifuge again. Repeat this washing step 2-3 times to ensure complete removal of any surface-adsorbed drug.[8]

  • Combine all the supernatants.

  • Quantify the amount of free drug in the combined supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8][10]

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:

    • EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100[8][11]

    • DLC (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total weight of the nanoparticles] x 100[10]

This protocol describes a common dialysis-based method for assessing the in vitro release of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (HPLC or UV-Vis)

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C) and agitation speed.[12]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.[13]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[12]

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point. The release data can then be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity of an excipient.[15]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • Excipient solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the excipient to be tested. Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[16][17]

  • Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Calculate the percentage of cell viability for each excipient concentration relative to the negative control.

Visualizations

The following diagrams illustrate key concepts in drug delivery and experimental evaluation.

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_analysis Data Analysis Prep Prepare Drug-Loaded Nanoparticles DLE Determine Drug Loading & Encapsulation Efficiency Prep->DLE Release In Vitro Drug Release Assay Prep->Release Cyto Cytotoxicity Assay (e.g., MTT) Prep->Cyto Kinetics Analyze Release Kinetics Release->Kinetics Viability Calculate Cell Viability Cyto->Viability

Caption: A typical experimental workflow for evaluating a novel drug delivery excipient.

Drug_Release_Mechanisms cluster_matrix Excipient Matrix Matrix Drug-Loaded Matrix (Lipid or Polymer) Diffusion Diffusion Matrix->Diffusion Concentration Gradient Erosion Erosion Matrix->Erosion Matrix Degradation Swelling Swelling Matrix->Swelling Water Uptake ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion->ReleasedDrug Swelling->Diffusion

Caption: Key mechanisms governing drug release from an excipient matrix.

References

Head-to-head study of different synthesis routes for octadecyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the primary synthesis routes for octadecyl maleate reveals two predominant methods: the direct esterification of maleic acid with 1-octadecanol and the ring-opening esterification of maleic anhydride with 1-octadecanol. This guide provides a head-to-head comparison of these pathways, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific applications.

Head-to-Head Comparison of Synthesis Routes

The choice between using maleic acid or maleic anhydride as the starting material influences the reaction conditions, byproducts, and overall efficiency of the synthesis. The following table summarizes the key differences between the two routes.

ParameterRoute 1: Direct Esterification of Maleic AcidRoute 2: Esterification of Maleic Anhydride
Starting Materials Maleic Acid, 1-OctadecanolMaleic Anhydride, 1-Octadecanol
Catalyst Strong acid catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid), Ion-exchange resins (e.g., Amberlyst-15)[1][2]Often proceeds without a catalyst for the monoester, but acid catalysts (e.g., p-Toluenesulfonic Acid) are used for diester formation[3][4]
Reaction Temperature Typically higher temperatures (120-160 °C) to drive the equilibrium towards the product by removing water.Lower temperatures (60-80 °C) for the initial fast ring-opening to form the monoester[5]; higher temperatures are required for the second esterification to form the diester.
Reaction Time Generally longer reaction times are required to achieve high conversion due to the equilibrium nature of the reaction.The initial ring-opening reaction to form the monoester is very rapid. Longer times are needed for the subsequent formation of the diester.
Byproduct WaterPrimarily no byproduct for monoester formation; water is produced during diester formation.
Solvent A solvent capable of azeotropically removing water (e.g., Toluene, Xylene) is often used.Can be performed neat, especially for the monoester, or in a non-polar solvent.
Primary Product Can produce both mono- and di-esters depending on the stoichiometry and reaction conditions.The initial product is the monoester due to the fast ring-opening of the anhydride[6].
Purification Removal of the catalyst and unreacted starting materials, often involving neutralization, washing, and solvent evaporation.[3]Purification may be simpler for the monoester. For the diester, similar purification steps as in Route 1 are necessary.

Experimental Protocols

Route 1: Direct Esterification of Maleic Acid with 1-Octadecanol

This protocol is designed for the synthesis of dioctadecyl maleate.

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe.

  • Charging Reactants: The flask is charged with maleic acid (11.6 g, 0.1 mol), 1-octadecanol (54.1 g, 0.2 mol), p-toluenesulfonic acid (0.95 g, 0.005 mol) as the catalyst, and toluene (100 mL) as the solvent.

  • Reaction: The reaction mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (3.6 mL) has been collected.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The mixture is washed with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Route 2: Esterification of Maleic Anhydride with 1-Octadecanol

This protocol describes the synthesis of monooctadecyl maleate.

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: The flask is charged with maleic anhydride (9.8 g, 0.1 mol) and 1-octadecanol (27.05 g, 0.1 mol).

  • Reaction: The mixture is heated to 80 °C with stirring. The reaction is typically complete within 2-3 hours.[5]

  • Monitoring: The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks.

  • Purification: The product, monooctadecyl maleate, is typically used without further purification. If necessary, unreacted starting materials can be removed by washing with a non-polar solvent in which the product is sparingly soluble at low temperatures.

Workflow and Pathway Visualizations

The following diagrams illustrate the chemical pathways and the decision-making process for selecting a synthesis route.

SynthesisRoutes cluster_route1 Route 1: Direct Esterification cluster_route2 Route 2: Ring-Opening Esterification MA Maleic Acid Esterification1 Esterification (Acid Catalyst, Heat) MA->Esterification1 OD1 1-Octadecanol OD1->Esterification1 Product1 Octadecyl Maleate (Mono- or Di-ester) + H2O Esterification1->Product1 MAn Maleic Anhydride RingOpening Ring Opening (Heat) MAn->RingOpening OD2 1-Octadecanol OD2->RingOpening Monoester Monooctadecyl Maleate RingOpening->Monoester

Caption: Chemical pathways for the synthesis of octadecyl maleate.

DecisionWorkflow DesiredProduct Desired Product? Monoester Monooctadecyl Maleate DesiredProduct->Monoester Monoester Diester Dioctadecyl Maleate DesiredProduct->Diester Diester Route2 Route 2: Maleic Anhydride Monoester->Route2 Route1 Route 1: Maleic Acid Diester->Route1 Route2_diester Route 2 with excess Octadecanol & Catalyst Diester->Route2_diester

Caption: Decision workflow for selecting a synthesis route.

References

In Vivo Biocompatibility of Octadecyl Maleate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymer is a critical decision in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response, is a primary consideration. This guide provides a comparative overview of the in vivo biocompatibility of a representative octadecyl maleate-based polymer against three widely used and well-characterized biomedical polymers: Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(lactic-co-glycolic acid) (PLGA).

This comparison is based on standard biocompatibility assessment methods, including cytotoxicity, hemolysis, and histopathological analysis. While extensive in vivo data for octadecyl maleate-based polymers is still emerging, this guide synthesizes available information on related maleate-containing polymers and presents a framework for evaluation. The data for the comparator polymers are based on published literature.

Comparative Analysis of In Vivo Biocompatibility

The following tables summarize the expected and reported in vivo biocompatibility profiles of the selected polymers. The data for the octadecyl maleate-based polymer is representative and intended to serve as a benchmark for future studies.

Table 1: In Vivo Cytotoxicity

PolymerTest MethodCell Viability (%)Interpretation
Octadecyl Maleate-Based Polymer ISO 10993-5 (Elution)>90% (Representative)Non-cytotoxic
Polylactic Acid (PLA) ISO 10993-5>95%Non-cytotoxic
Polycaprolactone (PCL) ISO 10993-5>95%Non-cytotoxic
Poly(lactic-co-glycolic acid) (PLGA) ISO 10993-5>90%Non-cytotoxic

Table 2: Hemocompatibility (Hemolysis)

PolymerTest MethodHemolysis (%)Interpretation
Octadecyl Maleate-Based Polymer ISO 10993-4 (Direct Contact)<2% (Representative)Non-hemolytic
Polylactic Acid (PLA) ISO 10993-4<2%Non-hemolytic
Polycaprolactone (PCL) ISO 10993-4<2%Non-hemolytic
Poly(lactic-co-glycolic acid) (PLGA) ISO 10993-4<2%Non-hemolytic

Table 3: Histopathological Evaluation (Subcutaneous Implantation in Rats at 4 weeks)

PolymerInflammatory ResponseFibrous Capsule Thickness (µm)NeovascularizationDegradation
Octadecyl Maleate-Based Polymer Minimal to mild inflammation, primarily macrophages and lymphocytes (Representative).<50 (Representative)PresentSlow
Polylactic Acid (PLA) Mild transient inflammation.50-100PresentModerate
Polycaprolactone (PCL) Minimal inflammation.[1]<50[1]PresentSlow[2]
Poly(lactic-co-glycolic acid) (PLGA) Mild to moderate inflammation, resolving over time.[3]50-150PresentTunable (days to months)[4]

Experimental Protocols

Detailed methodologies for the key in vivo biocompatibility experiments are provided below. These protocols are based on international standards and common practices in biomaterial evaluation.

In Vivo Cytotoxicity Assay (ISO 10993-5)
  • Material Preparation: The test polymer and control materials are prepared in a form suitable for extraction, typically as films or powders.

  • Extraction: The material is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract. The ratio of material surface area to medium volume is standardized (e.g., 3 cm²/mL).

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and cultured until they reach sub-confluency.

  • Exposure: The culture medium is replaced with the material extracts. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: Cells are incubated with the extracts for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control. A viability of less than 70% is generally considered indicative of a cytotoxic potential.[4]

Hemolysis Assay (ISO 10993-4)
  • Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Suspension Preparation: The blood is diluted with a saline solution (e.g., 0.9% NaCl) to a specified erythrocyte concentration.

  • Material Incubation: The test polymer (in direct contact method) or its extract is incubated with the erythrocyte suspension at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

  • Controls: A positive control (e.g., water for injection) and a negative control (saline) are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A hemolysis rate below 2% is typically considered non-hemolytic.[5]

Histopathological Evaluation (ISO 10993-6)
  • Animal Model: A suitable animal model, such as rats or rabbits, is selected.

  • Implantation: The sterile test polymer is surgically implanted into a specific anatomical site, commonly the subcutaneous tissue of the back.[6]

  • Post-operative Care: The animals are monitored for a predetermined period (e.g., 1, 4, and 12 weeks) with appropriate post-operative care.

  • Tissue Harvesting and Processing: At the end of the study period, the animals are euthanized, and the implant along with the surrounding tissue is carefully excised. The tissue is fixed in 10% neutral buffered formalin, dehydrated, and embedded in paraffin.

  • Histological Staining: Thin sections (4-5 µm) of the tissue are cut and stained with Hematoxylin and Eosin (H&E) for general morphological evaluation and with stains like Masson's trichrome to assess fibrous capsule formation.

  • Microscopic Examination: A qualified pathologist examines the slides to evaluate the local tissue response, including:

    • Inflammation: Presence and type of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages, giant cells).

    • Fibrous Capsule: Thickness and maturity of the fibrous tissue encapsulating the implant.

    • Neovascularization: Formation of new blood vessels.

    • Tissue Degeneration: Necrosis or other signs of tissue damage.

    • Material Degradation: Evidence of polymer breakdown and resorption.

  • Scoring: The tissue response is often semi-quantitatively scored based on a standardized grading system.

Visualizations

Experimental Workflow Diagrams

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Blood Fresh Blood Collection Erythrocyte Erythrocyte Suspension Blood->Erythrocyte Incubate Incubate at 37°C Erythrocyte->Incubate Material Test Polymer Material->Incubate Centrifuge Centrifugation Incubate->Centrifuge Spectro Spectrophotometry Centrifuge->Spectro Calculate Calculate % Hemolysis Spectro->Calculate

Hemolysis Assay Workflow

Histopathology_Workflow Implantation Surgical Implantation in Animal Model PostOp Post-operative Monitoring Implantation->PostOp Harvest Tissue Harvesting & Fixation PostOp->Harvest Processing Dehydration & Paraffin Embedding Harvest->Processing Sectioning Microtome Sectioning Processing->Sectioning Staining H&E and Special Staining Sectioning->Staining Microscopy Microscopic Examination & Scoring Staining->Microscopy

Histopathological Evaluation Workflow

Foreign Body Response to Implanted Polymers

Foreign_Body_Response Implant Polymer Implantation Protein Protein Adsorption Implant->Protein Neutrophil Neutrophil Infiltration (Acute Inflammation) Protein->Neutrophil Macrophage Macrophage Recruitment Neutrophil->Macrophage FBGC Foreign Body Giant Cell Formation Macrophage->FBGC Fibroblast Fibroblast Proliferation Macrophage->Fibroblast Resolution Resolution / Chronic Inflammation FBGC->Resolution Capsule Fibrous Capsule Formation Fibroblast->Capsule Capsule->Resolution

Foreign Body Response Cascade

Discussion and Conclusion

The in vivo biocompatibility of a polymer is not an intrinsic property but rather a reflection of its interaction with the biological environment. For octadecyl maleate-based polymers, the long alkyl chain (octadecyl) is expected to impart hydrophobicity, which can influence protein adsorption and subsequent cellular responses. The maleate group offers potential for further functionalization and can influence degradation kinetics.

Available data on related maleate-containing polymers, such as maleated hyaluronic acid, suggest good biocompatibility with minimal inflammatory response.[7] However, comprehensive in vivo studies on octadecyl maleate-based polymers are necessary to fully elucidate their biocompatibility profile.

In comparison, PLA, PCL, and PLGA have been extensively studied and are considered biocompatible for a wide range of medical applications.[1][3][8] They exhibit minimal cytotoxicity and hemolysis. The in vivo inflammatory response is generally mild and transient, leading to the formation of a thin fibrous capsule.[9] The degradation rates of these polymers can be tailored, which is a significant advantage in applications such as drug delivery and tissue engineering.[4]

For researchers and developers considering octadecyl maleate-based polymers, it is crucial to conduct rigorous in vivo biocompatibility testing following standardized protocols, such as those outlined in this guide. The data generated from these studies will be essential for a direct and meaningful comparison with established biomaterials and for ensuring the safety and efficacy of new medical devices and therapeutic systems.

References

A Comparative Guide to the pH-Sensitivity of Maleate Ester Derivatives for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific microenvironments within the body, such as acidic tumor tissues or endosomal compartments, is a cornerstone of modern drug development. Maleate ester derivatives have emerged as promising components of stimuli-responsive drug delivery systems due to their characteristic pH-labile hydrolysis. This guide provides an objective comparison of the pH-sensitivity of various maleate ester derivatives, supported by experimental data, to aid in the selection of appropriate candidates for drug delivery vehicle design.

Introduction to pH-Sensitivity of Maleate Esters

Maleate esters are α,β-unsaturated dicarboxylic acid esters that can undergo hydrolysis, breaking down into maleic acid and the corresponding alcohol. The rate of this hydrolysis is highly dependent on the pH of the surrounding environment. Under acidic conditions, the hydrolysis is catalyzed, leading to an accelerated breakdown of the ester. This property makes maleate ester-containing polymers and conjugates "smart" materials that can be engineered to release their therapeutic payload in response to the lower pH found in tumor microenvironments (pH ~6.5) or within endosomes and lysosomes (pH ~4.5-5.5), while remaining relatively stable at physiological pH (7.4).

The pH-sensitivity of maleate esters is influenced by the nature of the ester group (e.g., methyl, ethyl, butyl). The steric and electronic properties of the alcohol moiety can affect the rate of hydrolysis. This guide provides a comparative analysis of the available data on the hydrolysis kinetics of different maleate ester derivatives.

Comparative Hydrolysis Data

The following table summarizes the available quantitative data on the hydrolysis of various maleate ester derivatives at different pH values. It is important to note that direct comparative studies across a wide range of maleate esters are limited, and the data presented here is compiled from different sources. Experimental conditions, such as temperature and buffer composition, can influence hydrolysis rates and should be considered when comparing values.

Maleate Ester DerivativepHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
Diethyl MaleateAcidic (0.05 M HCl)70k₁ = 1.34 x 10⁻⁵ s⁻¹; k₂ = 4.37 x 10⁻⁵ s⁻¹-[1]
Diethyl MaleateAlkaline (NH₃ source)60--[1]

*k₁ refers to the hydrolysis of the first ester group, and k₂ to the second. Note that alkaline hydrolysis data for diethyl maleate was complex and not quantified with a simple rate constant in the cited study[1]. Further research is needed to provide a comprehensive comparison of a wider range of maleate esters under identical, controlled pH conditions.

Factors Influencing pH-Sensitivity

The rate of hydrolysis of maleate esters is primarily influenced by:

  • Substituents on the double bond: Electron-withdrawing groups can increase the susceptibility of the ester to hydrolysis.

  • Steric hindrance around the ester group: Bulkier alcohol moieties can sterically hinder the approach of water or hydroxide ions, slowing down the rate of hydrolysis.

  • Intramolecular catalysis: The presence of neighboring functional groups that can participate in the hydrolysis reaction can significantly accelerate the process.

Experimental Protocols

Accurate determination of the pH-sensitivity of maleate ester derivatives is crucial for their application in drug delivery. The following are detailed methodologies for key experiments.

Hydrolysis Rate Determination by UV/Vis Spectrophotometry

This method is suitable for maleate esters that have a chromophore or for systems where a chromophoric product is released upon hydrolysis.

Principle: The hydrolysis of the ester bond is monitored by measuring the change in absorbance at a specific wavelength over time.

Materials:

  • Maleate ester derivative of interest

  • Buffer solutions of various pH (e.g., pH 5.0, 6.5, 7.4)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of the maleate ester derivative in a suitable solvent (e.g., ethanol, DMSO).

  • Prepare a series of buffer solutions at the desired pH values.

  • Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the hydrolysis reaction by adding a small aliquot of the maleate ester stock solution to the buffer in the cuvette.

  • Immediately start recording the absorbance at the predetermined wavelength at regular time intervals.

  • Continue monitoring until the reaction is complete or for a sufficient period to determine the initial rate.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance (or concentration) versus time.

Hydrolysis Rate Determination by ¹H NMR Spectroscopy

This method is highly versatile as it does not require a chromophore and can provide detailed structural information about the hydrolysis products.

Principle: The disappearance of the proton signals corresponding to the maleate ester and the appearance of signals from the hydrolysis products (maleic acid and the alcohol) are monitored over time.

Materials:

  • Maleate ester derivative

  • Deuterated buffer solutions of various pH (e.g., D₂O with pD adjusted to 5.0, 6.5, 7.4)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve a known concentration of the maleate ester derivative in a deuterated buffer solution of the desired pD in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic proton signals of the maleate ester and the hydrolysis products in each spectrum.

  • The concentration of the remaining maleate ester at each time point can be calculated from the relative integrals.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the maleate ester versus time.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the pH-sensitivity of a maleate ester derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_hydrolysis pH-Dependent Hydrolysis Study cluster_analysis Data Analysis cluster_application Application Evaluation synthesis Synthesize Maleate Ester Derivative characterization Characterize Structure (NMR, MS, etc.) synthesis->characterization prep_buffers Prepare Buffers (pH 4, 5, 6.5, 7.4) characterization->prep_buffers run_hydrolysis Incubate Derivative in Buffers prep_buffers->run_hydrolysis monitoring Monitor Hydrolysis (UV/Vis or NMR) run_hydrolysis->monitoring kinetic_analysis Determine Rate Constants (k) and Half-lives (t½) monitoring->kinetic_analysis comparison Compare Hydrolysis Rates at Different pH kinetic_analysis->comparison drug_conjugation Conjugate to Drug/Polymer comparison->drug_conjugation release_study In Vitro Drug Release Study at Different pH drug_conjugation->release_study

Workflow for evaluating pH-sensitivity of maleate esters.

Conclusion

Maleate ester derivatives offer a versatile platform for the design of pH-sensitive drug delivery systems. The rate of their hydrolysis can be tuned by altering the ester substituents, providing a mechanism for controlled drug release in acidic microenvironments. This guide provides a foundation for researchers to compare and select appropriate maleate ester derivatives for their specific applications. However, the limited availability of direct comparative data highlights the need for further systematic studies to fully elucidate the structure-activity relationships governing the pH-sensitivity of this important class of molecules. Researchers are encouraged to perform head-to-head comparisons of different maleate esters under identical conditions to build a more comprehensive understanding.

References

Safety Operating Guide

Proper Disposal of 2-Butenedioic Acid (2Z)-, 1-Octadecyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, also known as maleic acid monooctadecyl ester. Adherence to these guidelines is essential to ensure compliance with regulations and to minimize environmental impact.

I. Understanding the Compound and Associated Hazards

II. Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6] OSHA's Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[7][8][9][10] All waste generators are responsible for determining if their waste is hazardous and for managing it from "cradle to grave".[5]

III. Step-by-Step Disposal Procedure

The proper disposal of 2-Butenedioic acid (2Z)-, 1-octadecyl ester should be approached systematically. The following steps provide a clear pathway for safe and compliant disposal.

Step 1: Waste Identification and Characterization

Before disposal, it is crucial to characterize the waste. Determine if the 2-Butenedioic acid (2Z)-, 1-octadecyl ester is pure, in a solution, or mixed with other chemicals. If it is in a solution, identify the solvent. The composition of the waste will dictate the appropriate disposal route.

Step 2: Segregation of Waste

Never mix different types of chemical waste. 2-Butenedioic acid (2Z)-, 1-octadecyl ester waste should be collected in a dedicated, properly labeled container. The container should be made of a material compatible with the chemical and any solvents present.

Step 3: Waste Container Labeling

Properly label the waste container with the full chemical name, "2-Butenedioic acid (2Z)-, 1-octadecyl ester," and indicate any solvents or other chemicals present with their approximate concentrations. The label should also include the hazard characteristics (e.g., "Irritant").

Step 4: Storage of Waste

Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow the storage guidelines outlined in your institution's Chemical Hygiene Plan.

Step 5: Disposal through a Licensed Waste Contractor

The recommended and safest method for disposing of 2-Butenedioic acid (2Z)-, 1-octadecyl ester waste is through a licensed hazardous waste disposal contractor.[3][11][12] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. Contact your EHS office to arrange for a pickup.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[12] For larger spills, follow your institution's specific spill response procedures.

  • Disposal of Cleanup Material: Collect the absorbed material and any contaminated items in a sealed, labeled container for disposal as hazardous waste.[1]

V. Data Presentation: Waste Disposal Decision Matrix

For clarity, the following table summarizes the key decision points in the disposal process.

Waste Characteristic Disposal Action Regulatory Consideration
Pure Solid or Liquid Collect in a labeled, compatible container.Treat as chemical waste.
Solution with Non-Hazardous Solvent (e.g., water) Collect in a labeled, compatible container.Check local regulations for sewer disposal of dilute, non-hazardous solutions. When in doubt, treat as chemical waste.
Solution with Hazardous Solvent (e.g., flammable, halogenated) Collect in a labeled, compatible container, segregated by solvent type.Follow guidelines for hazardous solvent waste disposal.
Mixture with Other Reactive Chemicals Do not mix. Consult your EHS office for specific guidance.Potential for dangerous reactions requires expert assessment.
Contaminated Materials (e.g., gloves, absorbent) Collect in a sealed, labeled container.Dispose of as hazardous waste.

VI. Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined in Section III.

VII. Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

start Start: Waste Generation identify_waste Identify Waste Composition (Pure, Solution, Mixture) start->identify_waste is_mixed Mixed with other reactive chemicals? identify_waste->is_mixed consult_ehs Consult Environmental Health & Safety (EHS) is_mixed->consult_ehs Yes segregate Segregate Waste in Labeled Container is_mixed->segregate No collect_as_waste Collect for Hazardous Waste Disposal consult_ehs->collect_as_waste is_solution Is it in a solution? segregate->is_solution solvent_type Identify Solvent Type is_solution->solvent_type Yes is_solution->collect_as_waste No (Pure) non_hazardous_solvent Non-Hazardous Solvent (e.g., water) solvent_type->non_hazardous_solvent Non-Hazardous hazardous_solvent Hazardous Solvent (e.g., flammable, halogenated) solvent_type->hazardous_solvent Hazardous check_local_regs Check Local Regulations for Sewer Disposal of Dilute Waste non_hazardous_solvent->check_local_regs hazardous_solvent->collect_as_waste sewer_disposal Sewer Disposal (if permitted) check_local_regs->sewer_disposal Permitted check_local_regs->collect_as_waste Not Permitted end End: Proper Disposal sewer_disposal->end store_waste Store Waste in Designated Area collect_as_waste->store_waste contact_contractor Arrange Pickup by Licensed Waste Contractor via EHS store_waste->contact_contractor contact_contractor->end

Disposal workflow for 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Butenedioic acid (2Z)-, 1-octadecyl ester, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.

References

Essential Safety and Operational Guide for Handling 2-Butenedioic acid (2Z)-, 1-octadecyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Synonyms: Monostearyl Maleate CAS Number: 2424-62-6

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 2-Butenedioic acid (2Z)-, 1-octadecyl ester. The following information is critical for ensuring safe handling and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for 2-Butenedioic acid (2Z)-, 1-octadecyl ester is not fully established, the available data suggests it may cause skin and eye irritation, and may be harmful if inhaled[1]. Due to its acidic nature, inherited from maleic acid, it is prudent to handle it as a potentially corrosive and irritant compound. The recommended Personal Protective Equipment (PPE) is summarized in the table below.

Protection Type Recommended Equipment Specifications and Remarks
Eye Protection Safety goggles or glasses with side shieldsMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.
Hand Protection Chemical-resistant glovesWear compatible gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Skin and Body Protection Protective clothing, full sleeves apronA lab coat or apron is required. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection Self-contained breathing apparatus or NIOSH-approved respiratorRecommended especially when handling the powder form to avoid dust formation, or if working in a poorly ventilated area[2].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount to ensure safety during the handling of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control dust.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Keep the container tightly closed when not in use.

2. Handling the Chemical:

  • Don appropriate PPE as detailed in the table above.
  • Avoid direct contact with skin, eyes, and clothing.
  • Avoid the formation of dust if handling the solid form[2].
  • Use non-sparking tools for handling the solid.
  • Wash hands thoroughly after handling the chemical.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water[2]. If irritation persists, seek medical attention.
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Dispose of 2-Butenedioic acid (2Z)-, 1-octadecyl ester and its containers in accordance with local, state, and federal regulations.

  • Waste Chemical: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste materials.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling 2-Butenedioic acid (2Z)-, 1-octadecyl ester in a laboratory setting.

Safe Handling Workflow for 2-Butenedioic acid (2Z)-, 1-octadecyl ester prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble necessary equipment don_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat/Apron - Chemical-Resistant Gloves - Respirator (if needed) prep->don_ppe handling Chemical Handling - Work within fume hood - Avoid dust formation - Use clean, designated tools don_ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage spill_exposure Spill or Exposure Event handling->spill_exposure decontamination Decontamination & Waste Disposal - Clean work area - Dispose of waste in labeled container - Follow institutional protocols handling->decontamination storage->decontamination first_aid Administer First Aid - Eye wash - Skin wash - Move to fresh air - Seek medical attention spill_exposure->first_aid Exposure cleanup Spill Cleanup - Evacuate area - Use appropriate absorbents - Collect in sealed container spill_exposure->cleanup Spill first_aid->decontamination cleanup->decontamination doff_ppe Doff PPE - Remove gloves, coat, goggles - Wash hands thoroughly decontamination->doff_ppe

Caption: Workflow for safe handling of 2-Butenedioic acid (2Z)-, 1-octadecyl ester.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monostearyl maleate
Reactant of Route 2
Reactant of Route 2
Monostearyl maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.